molecular formula C16H19ClN2 B1275429 1-Benzhydrylazetidin-3-amine hydrochloride CAS No. 1189735-08-7

1-Benzhydrylazetidin-3-amine hydrochloride

货号: B1275429
CAS 编号: 1189735-08-7
分子量: 274.79 g/mol
InChI 键: AMEKOBTVZHDIFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzhydrylazetidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C16H19ClN2 and its molecular weight is 274.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1-benzhydrylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKOBTVZHDIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420894
Record name 1-benzhydrylazetidin-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102065-90-7, 1189735-08-7
Record name 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102065-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzhydrylazetidin-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzhydrylazetidin-3-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Benzhydrylazetidin-3-amine hydrochloride

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, prized for its rigid azetidine core and the versatile functionalities offered by its primary amine and bulky benzhydryl protecting group. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development. We delve into the causality behind its experimental behavior, offering field-proven insights grounded in authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Structural Elucidation

This compound is a secondary amine derivative characterized by a four-membered azetidine ring. The nitrogen atom of the ring is substituted with a benzhydryl (diphenylmethyl) group, which serves as a bulky protecting group and can influence the molecule's conformational properties. The primary amine at the 3-position is the key reactive site for further chemical modifications. The hydrochloride salt form enhances the compound's stability and water solubility, making it convenient for handling and use in aqueous reaction media.

Molecular Structure:

  • Systematic Name: 1-(Diphenylmethyl)azetidin-3-amine hydrochloride

  • Common Name: this compound

  • CAS Number: 192543-31-0

  • Molecular Formula: C₁₆H₁₉ClN₂

  • Molecular Weight: 286.79 g/mol

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in synthetic protocols. The data below has been compiled from various chemical suppliers and literature sources.

PropertyValueSource(s)
Appearance White to off-white crystalline powder
Melting Point 194 - 198 °C
Solubility Soluble in water
Storage Recommended to be stored at room temperature.

Synthesis and Purification Workflow

The synthesis of 1-Benzhydrylazetidin-3-amine is a multi-step process that is well-documented in patent literature. A common and illustrative route starts from epichlorohydrin and benzhydrylamine. The hydrochloride salt is typically formed in the final step.

Conceptual Synthesis Workflow

The following diagram outlines the key transformations in a typical synthesis. The initial step involves the reaction of benzhydrylamine with epichlorohydrin to form an amino alcohol intermediate. This is followed by a cyclization step to form the azetidine ring, and subsequent chemical modifications lead to the final product.

G A Benzhydrylamine + Epichlorohydrin B Intermediate Formation (1-(benzhydrylamino)-3-chloropropan-2-ol) A->B Ring Opening C Base-mediated Cyclization (Formation of Azetidine Ring) B->C Intramolecular Substitution D Introduction of Amine Precursor (e.g., Azide or Phthalimide) C->D Nucleophilic Substitution E Reduction/Deprotection to Primary Amine D->E Reduction F Salt Formation (HCl treatment) E->F Acidification G Final Product: 1-Benzhydrylazetidin-3-amine HCl F->G Isolation

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis, adapted from methodologies described in patent literature.

  • Step 1: Synthesis of 1-(benzhydrylamino)-3-chloropropan-2-ol.

    • To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol, add epichlorohydrin (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Remove the solvent under reduced pressure to yield the crude intermediate.

  • Step 2: Cyclization to 1-benzhydrylazetidin-3-ol.

    • Dissolve the crude intermediate from Step 1 in a solvent like THF.

    • Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C.

    • Heat the mixture to reflux and monitor the reaction progress. The base facilitates an intramolecular Williamson ether synthesis-like reaction to form the four-membered ring.

    • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 3: Conversion to 1-benzhydryl-3-azidoazetidine.

    • Activate the hydroxyl group of 1-benzhydrylazetidin-3-ol using mesyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine).

    • Displace the resulting mesylate or tosylate with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF.

  • Step 4: Reduction to 1-benzhydrylazetidin-3-amine.

    • Reduce the azide to a primary amine. Common methods include hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere or using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Step 5: Hydrochloride Salt Formation.

    • Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain this compound as a solid.

Chemical Reactivity and Stability

The reactivity of this molecule is dominated by two primary features: the nucleophilicity of the 3-amino group and the lability of the N-benzhydryl group under certain conditions.

G cluster_0 Core Molecule cluster_1 Reactivity Pathways A 1-Benzhydrylazetidin- 3-amine HCl B Amide/Sulfonamide Formation A->B Acyl Halides, Sulfonyl Halides C Reductive Amination A->C Aldehydes/Ketones, Reducing Agent D N-Debenzhydrylation A->D Catalytic Hydogenation

Caption: Key reactivity pathways for 1-Benzhydrylazetidin-3-amine.

  • Acylation and Sulfonylation: The primary amine at the C3 position is a potent nucleophile and readily reacts with acyl halides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is the most common transformation for incorporating this scaffold into larger molecules.

  • Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to form secondary amines, providing a straightforward method for further functionalization.

  • N-Debenzhydrylation: The N-benzhydryl group is a key protecting group. It is stable to many reaction conditions but can be cleaved via catalytic hydrogenation (e.g., using Pd/C and H₂). This cleavage unmasks the azetidine ring nitrogen, allowing for subsequent modification at that position, thereby making the molecule a versatile bifunctional building block.

  • Stability: The hydrochloride salt is generally stable under ambient conditions. However, the free base may be susceptible to air oxidation over long periods. As with most amines, it is incompatible with strong oxidizing agents. The strained four-membered azetidine ring is generally stable but can be susceptible to ring-opening under strongly acidic or highly nucleophilic conditions, although the N-benzhydryl group offers some steric protection.

Applications in Medicinal Chemistry

1-Benzhydrylazetidin-3-amine is a valuable scaffold in drug discovery. The rigid azetidine ring serves as a bioisostere for other cyclic and acyclic structures, often improving physicochemical properties such as solubility and metabolic stability while providing a defined three-dimensional vector for substituents.

  • Scaffold for GPCR Ligands: The azetidine core is frequently used to orient functional groups in a precise manner to interact with G-protein coupled receptors (GPCRs). The benzhydryl group itself can sometimes be part of the final pharmacophore, or it can be removed to allow for other substitutions.

  • Enzyme Inhibitors: The defined stereochemistry and rigidity of the azetidine ring make it an attractive core for designing enzyme inhibitors, where precise positioning of binding groups is critical for potency and selectivity. For instance, it has been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4) and other proteases.

  • CNS Agents: The structural motifs present in this compound are often found in agents targeting the central nervous system (CNS). The ability to modify the amine and potentially the benzhydryl portion allows for fine-tuning of properties like blood-brain barrier penetration.

The primary utility of this compound lies in its role as a starting material, enabling the rapid generation of libraries of diverse compounds for screening and lead optimization campaigns. Its commercial availability in the hydrochloride salt form facilitates its direct use in a wide range of synthetic applications.

Conclusion

This compound is a high-value chemical tool for medicinal chemists. Its well-defined structure, predictable reactivity, and the strategic utility of the benzhydryl protecting group make it an essential building block for the synthesis of novel chemical entities. This guide has provided a foundational understanding of its core properties, from synthesis to reactivity, to empower researchers in their drug discovery and development endeavors.

References

  • Preparation of azetidine derivatives as modulators of chemokine receptor activity.

Structure Elucidation of 1-Benzhydrylazetidin-3-amine Hydrochloride: A Multi-Technique, Self-Validating Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of pharmaceutical intermediates and active compounds is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. 1-Benzhydrylazetidin-3-amine hydrochloride is a key building block in medicinal chemistry, valued for its rigid azetidine core and the bulky benzhydryl moiety. This guide presents a comprehensive, field-proven strategy for its complete structure elucidation. We move beyond a simple recitation of techniques, instead focusing on the causal logic behind experimental choices and demonstrating how a multi-faceted analytical approach creates a self-validating system. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography, we establish an unambiguous structural identity, providing a robust framework for researchers in the field.

Introduction: The Imperative for Unambiguous Characterization

This compound is a disubstituted azetidine derivative. The azetidine ring provides a constrained, three-dimensional scaffold, while the N-benzhydryl group introduces significant steric bulk and lipophilicity, features often exploited in modulating a molecule's interaction with biological targets. Given its role as a critical intermediate, absolute certainty of its structure—including connectivity and the protonation state—is non-negotiable. Any ambiguity, such as the presence of isomers or process-related impurities, can have profound consequences on the quality and performance of the final active pharmaceutical ingredient (API).

The Core Analytical Workflow

The structure elucidation process is a logical progression from confirming the molecular formula and identifying functional groups to mapping the precise atomic connectivity and, finally, determining the three-dimensional arrangement in space.

G cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR ('H, 'C) Identify & Quantify Spin Systems MS->NMR_1D Confirms Formula FTIR FTIR Spectroscopy Identify Functional Groups FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom-to-Atom Connectivity NMR_1D->NMR_2D XRAY X-Ray Crystallography Confirm Absolute Structure & Stereochemistry NMR_2D->XRAY Predicts 3D Conformation

Figure 1: A logical workflow for structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

3.1. Theoretical Basis Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, Electrospray Ionization (ESI) is the preferred technique. ESI is a soft ionization method that typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule.

3.2. Experimental Protocol

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Infuse the sample solution into an ESI-equipped high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability is crucial for accurate mass measurement, which allows for the determination of the molecular formula.

3.3. Data Interpretation & Expected Results The compound exists as a hydrochloride salt. In the ESI source, it will dissociate, and the free base (C₁₆H₁₈N₂) will be protonated.

  • Expected Ion: [C₁₆H₁₈N₂ + H]⁺

  • Monoisotopic Mass of Free Base: 238.1470 g/mol .

  • Expected m/z: 239.1543.

An accurate mass measurement within 5 ppm of this value provides strong evidence for the molecular formula C₁₆H₁₉N₂⁺. The presence of the chlorine atom from the hydrochloride salt will not be observed in the primary ion but may be present in solution-phase adducts.

Further analysis using tandem MS (MS/MS) can induce fragmentation. A primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is inherently weak.

G parent [M+H]⁺ m/z = 239.15 frag1 [C₁₃H₁₁]⁺ m/z = 167.09 (Benzhydryl Cation) parent->frag1 - C₃H₈N₂ frag2 C₃H₈N₂ m/z = 72.07 (Azetidine Amine Radical) parent->frag2 - C₁₃H₁₁•

Figure 2: A plausible MS/MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

4.1. Theoretical Basis FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's composition.[1][2]

4.2. Experimental Protocol

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

4.3. Data Interpretation & Expected Results The hydrochloride salt form significantly influences the N-H stretching region.

Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
~3400-3200 (broad)N-H StretchPrimary amine salt (-NH₃⁺)
~3100-3000C-H Stretch (sp²)Aromatic C-H on phenyl rings
~3000-2850C-H Stretch (sp³)Aliphatic C-H on azetidine ring and benzhydryl methine
~1600, ~1495, ~1450C=C StretchAromatic ring skeletal vibrations
~1100-1000C-N StretchAliphatic amine stretch

The broadness of the N-H stretch is a key indicator of the ammonium salt, distinguishing it from a free primary amine which would typically show two sharper peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[3] For the hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it allows for the observation of exchangeable protons (N-H).

5.1. ¹H NMR: Proton Environment Mapping

  • Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms and aromatic rings deshield protons, shifting them downfield (to higher ppm).

  • Expected Spectrum (in DMSO-d₆, 400 MHz):

    • δ ~8.5-9.0 ppm (broad singlet, 3H): -NH₃⁺ protons. Broad due to exchange and quadrupolar coupling with nitrogen.

    • δ ~7.2-7.5 ppm (multiplet, 10H): Aromatic protons of the two phenyl rings.

    • δ ~4.5 ppm (singlet or very narrow triplet, 1H): Benzhydryl proton (-CHPh₂). Its chemical shift is significantly downfield due to the deshielding effect of the two phenyl rings and the adjacent nitrogen atom.

    • δ ~3.5-4.0 ppm (multiplet, 1H): Azetidine C3 proton (-CH-NH₃⁺).

    • δ ~3.0-3.5 ppm (multiplet, 4H): Azetidine C2 and C4 protons (-CH₂-N-). These may appear as two distinct multiplets due to their diastereotopic nature.

5.2. ¹³C NMR: Carbon Skeleton Visualization

  • Expected Spectrum (in DMSO-d₆, 100 MHz):

    • δ ~140-145 ppm: Quaternary aromatic carbons (ipso-carbons).

    • δ ~125-130 ppm: Protonated aromatic carbons.

    • δ ~75 ppm: Benzhydryl carbon (-CHPh₂).

    • δ ~50-60 ppm: Azetidine C2 and C4 carbons.

    • δ ~40-50 ppm: Azetidine C3 carbon.

5.3. 2D NMR: Establishing the Connections While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A key expected correlation would be between the C3 proton and the C2/C4 protons of the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal. This is used to definitively assign the carbon signals based on the more easily assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2-3 bonds away.

Figure 3: Key expected HMBC correlations. The 2-bond correlation from the benzhydryl proton to the C2/C4 carbons of the azetidine ring irrefutably links the benzhydryl group to the nitrogen atom.

X-ray Crystallography: The Final Arbiter

6.1. Theoretical Basis When a single, well-ordered crystal is irradiated with X-rays, the X-rays are diffracted in a specific pattern determined by the arrangement of atoms in the crystal lattice.[4][5] By analyzing this diffraction pattern, a three-dimensional electron density map can be generated, from which the precise position of every atom can be determined.[4] This technique provides the gold standard for structural proof.[3]

6.2. Experimental Protocol

  • Crystal Growth: Grow suitable single crystals of the hydrochloride salt. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam while thousands of diffraction intensities are measured.[4]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined computationally to achieve the best fit with the experimental data.

6.3. Data Interpretation & Expected Results The output of a successful X-ray crystallography experiment is a definitive 3D model of the molecule. It will confirm:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Bond Lengths and Angles: Precise geometric parameters.

  • Conformation: The puckering of the azetidine ring and the orientation of the benzhydryl and amine groups.

  • Stoichiometry: It will clearly show the 1:1 ratio of the organic cation to the chloride anion in the crystal lattice, confirming the hydrochloride salt form.

Conclusion: A Self-Validating Structural Dossier

The structure of this compound is not proven by any single technique but by the overwhelming and corroborating evidence from a suite of orthogonal analyses.

  • MS establishes the correct molecular formula for the protonated free base.[6]

  • FTIR confirms the presence of the key functional groups (amine salt, aromatic rings, aliphatic chains).[7]

  • NMR provides the complete connectivity map, showing how every atom is bonded to its neighbors.

This multi-technique approach creates a self-validating system that is essential for modern chemical research and drug development. It ensures that the molecule in the bottle is precisely the molecule intended, providing the foundation of confidence upon which all further research is built.

References

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020-10-14).
  • FT-IR Absorption Results For Azetidine Derivatives (M32-M37).
  • 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022-06-30). Journal of Medicinal and Chemical Sciences.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025-08-07).
  • Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives.
  • Powder diffraction investigations of some organic hydrochlorides. (2012-03-01). Cambridge University Press.
  • This compound. (2025-08-26). Chemsrc.
  • Structure elucidation – Knowledge and References. Taylor & Francis Online.
  • X-ray crystallography. Wikipedia.
  • X-ray Crystallography. (2023-08-29). Chemistry LibreTexts.
  • The Mass Spectral Fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- Tetrahydrooxazirino. PubMed.

Sources

Synthesis pathways for 1-Benzhydrylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Benzhydrylazetidin-3-amine Hydrochloride

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in modern drug discovery.[1][2] Their inherent ring strain (approx. 25.4 kcal/mol) and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making them highly attractive scaffolds for medicinal chemists.[3] The 1-benzhydrylazetidin-3-amine core, in particular, serves as a crucial building block for a variety of pharmacologically active agents. The benzhydryl group offers steric bulk and lipophilicity, which can be critical for modulating receptor binding and pharmacokinetic properties, while the 3-amino group provides a versatile handle for further functionalization.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect two robust synthetic strategies, elucidating the mechanistic rationale behind experimental choices, providing detailed step-by-step protocols, and offering insights into process optimization and quality control.

Pathway I: The Direct Amination Route via Mesylate Intermediate

This is arguably the most efficient and widely adopted pathway, commencing from the commercially available or readily synthesized 1-benzhydrylazetidin-3-ol. The strategy hinges on a two-step sequence: activation of the hydroxyl group via mesylation, followed by nucleophilic displacement with an ammonia source.[4]

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The foundational precursor is typically prepared through the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the strained azetidine ring.

  • Mechanistic Rationale: The choice of a solvent like methanol or ethanol is crucial as it facilitates the initial epoxide opening. The reaction is often run for an extended period, sometimes at reflux, to drive the intramolecular cyclization to completion, which can be the rate-limiting step.[5] Controlling the temperature is critical to minimize the formation of dimeric and other process-related impurities.[5]

  • To a stirred solution of benzhydrylamine (1.0 eq.) in methanol, add epichlorohydrin (1.1-1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, followed by heating at reflux for another 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by crystallization, often as the hydrochloride salt by adding a solution of HCl in an appropriate solvent, to yield 1-benzhydrylazetidin-3-ol hydrochloride as a white solid.[5]

Synthesis_of_1-Benzhydrylazetidin-3-ol Benzhydrylamine Benzhydrylamine Intermediate Acyclic Intermediate Benzhydrylamine->Intermediate + Epichlorohydrin (Methanol) Epichlorohydrin Epichlorohydrin Product 1-Benzhydrylazetidin-3-ol Intermediate->Product Intramolecular Cyclization (Reflux)

Caption: Reaction scheme for the synthesis of 1-benzhydrylazetidin-3-ol.

Step 2: Conversion to 1-Benzhydrylazetidin-3-amine

This conversion is efficiently achieved in a two-step, one-pot process.[4]

The hydroxyl group of 1-benzhydrylazetidin-3-ol is a poor leaving group. It is therefore activated by converting it into a methanesulfonate (mesylate) ester.

  • Causality: Methanesulfonyl chloride is an excellent reagent for this transformation. It reacts readily with the alcohol in the presence of a non-nucleophilic base like triethylamine (TEA). TEA serves to neutralize the HCl byproduct generated during the reaction, preventing potential side reactions, such as acid-catalyzed ring-opening of the azetidine. The resulting mesylate is an excellent leaving group, primed for nucleophilic substitution.

The isolated, often wet, mesylate intermediate is directly subjected to amination.

  • Causality: This reaction is typically performed in a sealed vessel, such as a Parr reactor, at elevated temperatures (~70-75 °C).[4] The use of a pressure reactor is critical to maintain a high concentration of ammonia (from ammonium hydroxide) in the isopropanol solvent, thereby driving the SN2 reaction forward and minimizing the formation of dimer impurities that could arise from the reaction of the product amine with the starting mesylate.[4]

  • Mesylation: To a cooled (0-5 °C) suspension of 1-benzhydrylazetidin-3-ol (1.0 eq.) in acetonitrile, add triethylamine (1.5 eq.). Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture for 1-2 hours.

  • Isolation of Intermediate: Quench the reaction by adding water. The mesylate intermediate (1-benzhydrylazetidin-3-yl methanesulfonate) precipitates as a solid. Isolate the solid by filtration and wash with water. The wet cake is used directly in the next step.

  • Aminolysis: Charge a Parr reactor with the wet mesylate cake, isopropanol, and a concentrated solution of ammonium hydroxide (28-30 wt%).

  • Seal the reactor and heat the mixture to 70-75 °C for 12-24 hours. The internal pressure will increase.

  • Monitor the reaction for the disappearance of the mesylate intermediate.

  • Upon completion, cool the reactor to room temperature, vent, and concentrate the mixture under vacuum.

  • Perform an extractive workup to isolate the free amine, 1-benzhydrylazetidin-3-amine.

Conversion_to_Amine Alcohol 1-Benzhydrylazetidin-3-ol Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, TEA (Acetonitrile) Amine 1-Benzhydrylazetidin-3-amine Mesylate->Amine NH4OH, IPA (Parr Reactor, 75°C)

Caption: Two-step conversion of the alcohol to the target amine.

Pathway II: The Reductive Amination Route

An alternative strategy involves the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, followed by reductive amination. While this route involves an additional step, it offers flexibility and avoids the handling of highly reactive mesylates.

Step 1: Oxidation to 1-Benzhydrylazetidin-3-one

The secondary alcohol can be oxidized to the ketone using various standard oxidation protocols. A common and effective method utilizes a pyridine sulfur trioxide complex (SO3-pyridine).[6]

  • Mechanistic Rationale: The SO3-pyridine complex is a mild and selective oxidizing agent for alcohols. The reaction proceeds without the need for harsh or acidic conditions that could compromise the strained azetidine ring.

  • To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) and triethylamine (3.0-5.0 eq.) in dimethylformamide (DMF) or DMSO, add the SO3-pyridine complex (3.0 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 30-60 minutes.

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford 1-benzhydrylazetidin-3-one.

Step 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds.[7] The ketone is reacted with an ammonia source to form an imine intermediate in situ, which is then immediately reduced to the target amine.

  • Causality: The choice of reducing agent is critical for success. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are preferred reagents.[7][8] They are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate. This chemoselectivity prevents the formation of the starting alcohol as a byproduct and ensures a high yield of the desired amine.[7]

  • Dissolve 1-benzhydrylazetidin-3-one (1.0 eq.) in methanol.

  • Add ammonium acetate or another ammonia source (e.g., a solution of ammonia in methanol) in excess.

  • Stir the mixture for 1 hour to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully with dilute HCl.

  • Basify the mixture with aqueous NaOH and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield crude 1-benzhydrylazetidin-3-amine.

Reductive_Amination_Pathway Alcohol 1-Benzhydrylazetidin-3-ol Ketone 1-Benzhydrylazetidin-3-one Alcohol->Ketone SO3-Pyridine, TEA (DMF) Amine 1-Benzhydrylazetidin-3-amine Ketone->Amine 1. NH4OAc, MeOH 2. NaBH3CN

Caption: The Reductive Amination pathway from alcohol to amine.

Final Step: Hydrochloride Salt Formation and Quality Control

For ease of handling, purification, and to improve stability and solubility, the final free amine is converted to its hydrochloride salt.

Protocol: Synthesis of this compound
  • Dissolve the purified 1-benzhydrylazetidin-3-amine free base in a suitable solvent, such as isopropanol (IPA), ethyl acetate, or diethyl ether.

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in IPA or gaseous HCl) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Collect the white solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation: Quality Control and Characterization

The final product must be rigorously characterized to confirm its identity and purity.

ParameterExpected ValueSource
Appearance White to off-white crystalline solidGeneral Observation
Melting Point Varies based on purityExperimental
¹H NMR (400 MHz, CD3OD) δ 7.42–7.04 (m, 10 H), 4.44 (s, 1H), 3.8-3.6 (m, 3H), 3.2-3.0 (m, 2H)[4]
Mass Spec (ESI+) m/z: 239.15 [M+H]⁺Calculated
HPLC Purity >99%[9]

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of various pharmaceutical agents. The most direct and scalable route proceeds from 1-benzhydrylazetidin-3-ol via a mesylate intermediate followed by amination under pressure.[4] An alternative reductive amination pathway provides strategic flexibility, avoiding the use of sulfonyl chlorides. Both pathways, when executed with careful control of reaction conditions, can deliver the target compound in high yield and purity. A thorough understanding of the underlying chemical principles and potential side reactions is paramount for successful and scalable synthesis in a drug development setting.

References

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed Central. [Link]
  • Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
  • CN107089918B - Preparation method of benzhydrylamine hydrochloride.
  • 1-benzhydrylazetidin-3-ol Hydrochloride. PubChem. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
  • Amine synthesis by reductive amination (reductive alkyl

Sources

The Enigmatic Mechanism of Benzhydryl Amine Compounds: A Technical Guide to Monoamine Transporter Interaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzhydryl amine scaffold represents a cornerstone in the development of centrally active agents, particularly those modulating monoaminergic systems. This technical guide provides an in-depth exploration of the mechanism of action of benzhydryl amine compounds, focusing on their intricate interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We will dissect the structural determinants of affinity and selectivity, differentiate between typical and atypical modes of inhibition, and provide detailed protocols for the in vitro characterization of these compounds. This guide is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting monoamine reuptake.

Introduction: The Significance of the Benzhydryl Amine Moiety

Benzhydryl amines are a class of organic compounds characterized by a diphenylmethyl group attached to a nitrogen-containing functional group.[1][2] This structural motif is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse pharmacological activities, including antihistaminic, anticholinergic, and, most notably, central nervous system effects.[1][2] The lipophilic nature of the two phenyl rings allows for efficient crossing of the blood-brain barrier, a critical prerequisite for CNS-acting drugs.

The primary focus of this guide is the interaction of benzhydryl amine derivatives with monoamine transporters. These transmembrane proteins are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling.[3] Inhibition of these transporters by benzhydryl amine compounds leads to an increase in the extracellular concentration of these monoamines, a mechanism that underpins the therapeutic efficacy of many antidepressants, psychostimulants, and treatments for attention-deficit/hyperactivity disorder (ADHD).[4]

Core Mechanism of Action: Inhibition of Monoamine Transporters

The fundamental mechanism of action for the majority of centrally active benzhydryl amine compounds is the inhibition of one or more of the monoamine transporters: DAT, NET, and SERT. By binding to these transporters, they block the reabsorption of their respective neurotransmitters, leading to enhanced and prolonged signaling in the synapse.

A Spectrum of Selectivity: From Selective to Triple Reuptake Inhibitors

Benzhydryl amine derivatives exhibit a wide spectrum of affinities and selectivities for the three main monoamine transporters. This allows for the fine-tuning of their pharmacological profiles to achieve desired therapeutic effects while minimizing off-target actions.

  • Dopamine-Norepinephrine Reuptake Inhibitors (DNRIs): Many benzhydryl amine compounds, such as certain pyran derivatives, show a preference for inhibiting both DAT and NET with lower affinity for SERT.[5] This dual-action mechanism is hypothesized to offer robust therapeutic effects in conditions like depression by addressing dopamine deficit-related anhedonia.[5]

  • Triple Reuptake Inhibitors (TRIs): Some analogs, like certain (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine derivatives, have been developed to potently inhibit all three monoamine transporters.[6][7] The rationale behind TRIs is to produce a broader and potentially more effective antidepressant response by elevating levels of all three key mood-regulating neurotransmitters.[8]

  • Selective Inhibitors: While less common within this class, modifications to the benzhydryl amine scaffold can also yield compounds with significant selectivity for a single transporter.

The following diagram illustrates the fundamental mechanism of monoamine reuptake inhibition by benzhydryl amine compounds.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_released Released Monoamine Vesicle->MA_released Exocytosis MAT Monoamine Transporter (DAT, NET, or SERT) MA_released->MAT Reuptake Receptor Postsynaptic Receptor MA_released->Receptor Binding Benzhydryl_Amine Benzhydryl Amine Compound Benzhydryl_Amine->MAT Inhibition Signal Signal Transduction Receptor->Signal Activation

Caption: Mechanism of monoamine reuptake inhibition by benzhydryl amine compounds.

Atypical vs. Typical Dopamine Reuptake Inhibition: A Paradigm Shift

A critical concept in understanding the mechanism of action of certain benzhydryl amine compounds is the distinction between "typical" and "atypical" dopamine reuptake inhibitors (DRIs).[9][10]

  • Typical DRIs, exemplified by cocaine, are thought to bind to the dopamine transporter in an outward-facing conformation.[10] This mode of binding is associated with rapid increases in synaptic dopamine and strong reinforcing (addictive) properties.[11]

  • Atypical DRIs, such as modafinil and some of its analogs, interact with the DAT in a distinct manner.[9][12] Evidence suggests that these compounds induce or stabilize an inward-facing or occluded conformation of the transporter.[9][10] This different binding mode is believed to result in a slower onset and a more sustained, modest increase in extracellular dopamine levels.[13] This "atypical" profile is associated with a lower abuse potential and has garnered significant interest for the development of treatments for psychostimulant use disorder.[12][14]

The conformational state of the dopamine transporter and its modulation by different classes of inhibitors is a key area of ongoing research.

Structure-Activity Relationships (SAR): Tailoring Affinity and Selectivity

The pharmacological profile of benzhydryl amine compounds is exquisitely sensitive to their chemical structure. Strategic modifications to the core scaffold and its substituents can dramatically alter their potency and selectivity for the monoamine transporters.

Compound ClassKey Structural Features and SAR InsightsRepresentative Kᵢ Values (nM)
(3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogs - The benzhydryl moiety is crucial for high affinity. - Substitutions on the N-benzyl group significantly impact selectivity. For instance, a tetrahydrofuran moiety can confer high potency and selectivity for SERT.[15] - Sulfonamide derivatives can lead to a more balanced triple reuptake inhibitor profile.[15]Compound 2g: DAT: 60, SERT: 79, NET: 70.3[7]
cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogs - The constrained piperidine ring system provides a rigid scaffold. - Electron-withdrawing groups on the N-benzyl phenyl ring generally enhance DAT potency. - The stereochemistry at the 3 and 6 positions of the piperidine ring is critical for high-affinity binding to DAT.[16]Compound 11b: DAT: 8.63 (SERT/DAT > 172, NET/DAT > 48.4)[16]
Modafinil and Analogs - The benzhydryl sulfinylacetamide core is characteristic. - Modifications to the amide group can influence activity.[5] - Introduction of fluorine atoms on the phenyl rings can enhance potency.[17]Modafinil: DAT IC₅₀ ≈ 4 µM[18]

Note: Kᵢ values can vary depending on the experimental conditions and tissue/cell line used.

Experimental Protocols for In Vitro Characterization

The precise characterization of the interaction between benzhydryl amine compounds and monoamine transporters relies on robust in vitro assays. The following are detailed, step-by-step protocols for two fundamental experimental techniques.

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand that binds to the DAT.

Objective: To determine the inhibition constant (Kᵢ) of a benzhydryl amine compound for the dopamine transporter.

Materials:

  • Tissue Source: Striatal tissue from rodents (e.g., rats or mice) or cell lines stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Non-specific Binding Ligand: A high concentration of a known DAT inhibitor, such as cocaine (e.g., 10 µM).

  • Test Compound: Benzhydryl amine derivative of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the striatal tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes containing the transporters.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

    • Total Binding Wells: Add assay buffer, a fixed concentration of [³H]WIN 35,428 (typically at or near its Kₔ), and the membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, [³H]WIN 35,428, the non-specific binding ligand (e.g., 10 µM cocaine), and the membrane preparation.

    • Test Compound Wells: Add a range of concentrations of the benzhydryl amine compound, [³H]WIN 35,428, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Tissue Homogenization & Membrane Isolation C Incubate Membranes with Radioligand & Test Compound A->C B Prepare Radioligand, Test Compound Dilutions, & Assay Buffer B->C D Separate Bound & Free Ligand via Filtration C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding E->F G Determine IC50 & Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Synaptosome Uptake Assay: Measuring Functional Inhibition

This protocol describes how to measure the ability of a benzhydryl amine compound to inhibit the uptake of [³H]dopamine into synaptosomes, which are resealed nerve terminals that retain functional transporters.

Objective: To determine the IC₅₀ of a benzhydryl amine compound for the inhibition of dopamine uptake.

Materials:

  • Tissue Source: Fresh or frozen rodent striatal tissue.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer containing glucose and pargyline (to inhibit monoamine oxidase).

  • Test Compound: Benzhydryl amine derivative of interest.

  • Stop Solution: Ice-cold uptake buffer.

  • Scintillation fluid, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize striatal tissue in an iso-osmotic sucrose buffer.

    • Perform a series of differential centrifugations to isolate the synaptosomal fraction (P2 pellet).[16]

    • Resuspend the synaptosomal pellet in uptake buffer and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with a range of concentrations of the test compound or vehicle at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the uptake by adding a fixed concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short, defined time at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly adding a large volume of ice-cold stop solution followed by immediate filtration through glass fiber filters.

    • Wash the filters with ice-cold stop solution to remove extracellular [³H]dopamine.

  • Quantification and Data Analysis:

    • Quantify the radioactivity trapped on the filters as described in the binding assay protocol.

    • Determine non-specific uptake in the presence of a saturating concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).

    • Calculate the specific uptake at each test compound concentration.

    • Plot the percentage of inhibition of specific uptake versus the logarithm of the test compound concentration to determine the IC₅₀ value.

Downstream Signaling Consequences of Monoamine Transporter Inhibition

The inhibition of monoamine transporters by benzhydryl amine compounds initiates a cascade of downstream signaling events within the postsynaptic neuron. While the immediate effect is an increase in synaptic monoamine levels, the long-term therapeutic effects are believed to involve neuroadaptive changes in intracellular signaling pathways.

A key pathway affected by increased dopamine signaling, particularly through D1 receptors, is the cAMP/PKA/CREB signaling cascade .[19]

  • Dopamine Binding and G-protein Activation: Increased synaptic dopamine leads to greater activation of postsynaptic dopamine receptors. D1-like receptors (D1 and D5) are coupled to the stimulatory G-protein, Gₛ/ₒₗf.[10]

  • Adenylyl Cyclase Activation and cAMP Production: Activated Gₛ/ₒₗf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.

  • Phosphorylation of Downstream Targets: Activated PKA phosphorylates numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB) .[20]

  • Gene Transcription: Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to changes in gene expression that are thought to contribute to neuronal plasticity and the long-term effects of drugs that enhance dopamine signaling.[10]

The following diagram depicts the simplified downstream signaling cascade following dopamine D1 receptor activation.

Downstream_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Expression pCREB->Gene Regulates

Caption: Simplified PKA/CREB signaling pathway downstream of D1 receptor activation.

Therapeutic Implications and Future Directions

The ability to rationally design benzhydryl amine compounds with specific monoamine transporter inhibition profiles holds immense therapeutic promise.

  • Depression: TRIs and DNRIs are being actively investigated as next-generation antidepressants with the potential for improved efficacy, particularly in treating anhedonia.[5][8]

  • ADHD: The stimulant-like properties of some DAT/NET inhibitors make them effective treatments for ADHD.

  • Substance Use Disorders: Atypical DRIs with low abuse potential are a major focus of research for the development of pharmacotherapies for cocaine and methamphetamine addiction.[12]

Future research in this field will likely focus on:

  • Elucidating the precise molecular interactions that differentiate typical and atypical DAT inhibitors.

  • Developing compounds with optimized pharmacokinetic and pharmacodynamic properties to improve efficacy and reduce side effects.

  • Exploring the therapeutic potential of these compounds in other neurological and psychiatric disorders characterized by monoaminergic dysregulation.

Conclusion

Benzhydryl amine compounds represent a versatile and pharmacologically rich class of molecules that have significantly advanced our understanding and treatment of CNS disorders. Their mechanism of action, centered on the inhibition of monoamine transporters, allows for a nuanced modulation of dopaminergic, noradrenergic, and serotonergic neurotransmission. The ongoing exploration of their structure-activity relationships, coupled with a deeper understanding of their downstream signaling effects, will undoubtedly pave the way for the development of safer and more effective therapeutics for a range of debilitating conditions.

References

  • Reith, M. E. A., Blough, B., Hong, W. C., Jones, K. T., Schmitt, K. C., Baumann, M. H., Partilla, J. S., Rothman, R. B., & Katz, J. L. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and alcohol dependence, 147, 1–19. [Link]
  • Dutta, A. K., Kolhatkar, R., Ghorai, S. K., George, C., & Reith, M. E. A. (2013). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. Bioorganic & medicinal chemistry letters, 23(15), 4467–4471. [Link]
  • Ghorai, S. K., Kolhatkar, R. B., George, C., & Dutta, A. K. (2012). Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants. Archiv der Pharmazie, 345(9), 711–721. [Link]
  • Schmitt, K. C., & Reith, M. E. A. (2011). The atypical dopamine transporter inhibitor GBR12909 induces a conformation of the transporter that is different from that induced by cocaine. Journal of neurochemistry, 118(5), 780–790. [Link]
  • Tanda, G., Hersey, M., & Hiranita, T. (2021). Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder. Current addiction reports, 8(1), 20–30. [Link]
  • Mereu, M., Bon-Giacomo, B., & Tanda, G. (2013). The atypical dopamine uptake inhibitor modafinil and its analog JJC8-016 do not produce cocaine-like behavioral effects in the rat. Neuropharmacology, 71, 156–165. [Link]
  • Valjent, E., Pascoli, V., Svenningsson, P., Paul, S., Enslen, H., Corvol, J. C., St-Gelais, F., Girault, J. A., & Hervé, D. (2005). Regulation of a protein phosphatase cascade allows convergent dopamine and glutamate signals to activate ERK in the striatum.
  • Kolhatkar, R. B., Ghorai, S. K., George, C., Reith, M. E. A., & Dutta, A. K. (2009). Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. Bioorganic & medicinal chemistry, 17(17), 6296–6305. [Link]
  • Thakran, A. K., Gupta, S., Kumari, S., Mourya, A. K., & Alok, S. (2012). Synthesis and pharmacological evaluation of 1-benz-hydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213. [Link]
  • Ghorai, S. K., Kolhatkar, R. B., George, C., & Dutta, A. K. (2012). Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants. Archiv der Pharmazie, 345(9), 711–721. [Link]
  • Jensen, K. L., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56023. [Link]
  • Ghorai, S. K., Kolhatkar, R. B., George, C., & Dutta, A. K. (2012). Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants. Archiv der Pharmazie, 345(9), 711–721. [Link]
  • Wisor, J. P. (2001). Modafinil: a review of its pharmacological properties and neuroprotective effects. CNS drug reviews, 7(4), 405–420. [Link]
  • The Psychoactive Drug Screening Program (PDSP). (n.d.). Ki Database. University of North Carolina. [Link]
  • PDSP. (n.d.).
  • Gaval-Cruz, M., & Go-Gallardo, M. (2013).
  • Wikipedia. (2023). Modafinil. [Link]
  • Tanda, G., Hersey, M., & Hiranita, T. (2021). Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder. Current addiction reports, 8(1), 20–30. [Link]
  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS omega, 5(1), 19–30. [Link]
  • Dunphy, D. R., & Finnegan, P. M. (2005). Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1. European Journal of Neuroscience, 22(4), 813–822. [Link]
  • Skolnick, P., Popik, P., & Janowsky, A. (2003). Antidepressants for the new millennium. European journal of pharmacology, 463(1-3), 1–12. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
  • Wikipedia. (2023). Dopamine reuptake inhibitor. [Link]
  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS omega, 5(1), 19–30. [Link]
  • Chen, C. Y., et al. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Bulletin of the Korean Chemical Society, 33(9), 2953-2958. [Link]
  • Little, K. Y., Carroll, F. I., & Cassin, B. J. (1998). Cocaine use increases [3H]WIN 35,428 binding sites in human striatum. Brain research, 788(1-2), 321–324. [Link]
  • HSLS. (2006). PDSP (Psychoactive Drug Screening Program)
  • Sridharan, B., & Suryawanshi, H. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS omega, 6(14), 9731–9740. [Link]
  • American Addiction Centers. (2022). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]
  • Allard, P., Marcusson, J. O., & Ross, S. B. (1996). [3H]WIN 35,428 binding in the human brain. Brain research, 706(2), 347–350. [Link]
  • Zhu, J., et al. (2017). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Pharmacology and Experimental Therapeutics, 360(2), 263–274. [Link]
  • Berger, S. P., et al. (1994). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 51(1), 61-65. [Link]
  • Wikipedia. (2023). Serotonin–dopamine reuptake inhibitor. [Link]

Sources

Unveiling the Identity of CAS 159603-42-6: A Case of Mistaken Identity and a Path Forward for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

New York, NY – January 11, 2026 – Initial investigations into the chemical entity identified by CAS number 159603-42-6 have revealed a case of mistaken identity, leading to a pivotal shift in the direction of ongoing research. While preliminary inquiries suggested a potential link to the Talisomycin family of antitumor antibiotics, comprehensive chemical database analysis has definitively identified CAS 159603-42-6 as (1-benzhydrylazetidin-3-yl)methanamine hydrochloride . This finding redirects the focus of scientific inquiry away from the well-documented bleomycin-related compounds and towards a distinct chemical scaffold.

However, a thorough review of publicly accessible scientific literature and research databases indicates a significant gap in the available information regarding the basic research and discovery of (1-benzhydrylazetidin-3-yl)methanamine hydrochloride. At present, there is a notable absence of published studies detailing its synthesis, mechanism of action, biological activity, or any established experimental protocols. This scarcity of data presents both a challenge and an opportunity for the scientific community.

Core Compound Identification

For researchers, scientists, and drug development professionals, the primary takeaway is the correct identification of the molecule associated with CAS 159603-42-6. The structural and chemical properties are summarized below:

PropertyValue
Chemical Name (1-benzhydrylazetidin-3-yl)methanamine hydrochloride
CAS Number 159603-42-6
Molecular Formula C₁₇H₂₁ClN₂
Molecular Weight 288.82 g/mol

A 2D representation of the chemical structure is provided below:

G cluster_0 (1-benzhydrylazetidin-3-yl)methanamine hydrochloride C17H21ClN2 MW: 288.82 CAS: 159603-42-6

Caption: Basic chemical information for CAS 159603-42-6.

The Path Forward: A Call for Foundational Research

The lack of substantive research on (1-benzhydrylazetidin-3-yl)methanamine hydrochloride underscores a critical need for foundational studies to elucidate its properties and potential applications. For drug development professionals, this compound represents uncharted territory. The azetidine ring is a recognized pharmacophore in medicinal chemistry, and the benzhydryl group can significantly influence lipophilicity and interactions with biological targets.

To build a comprehensive understanding of this molecule, the following experimental workflow is proposed as a starting point for researchers:

G cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis De Novo Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_viability Cell Viability Assays (e.g., MTT) characterization->cell_viability Initiate Biological Evaluation target_binding Target Binding Assays (e.g., SPR) cell_viability->target_binding phenotypic_screening Phenotypic Screening target_binding->phenotypic_screening moa Mechanism of Action Elucidation phenotypic_screening->moa Investigate Hits pathway_analysis Signaling Pathway Analysis moa->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo

Caption: Proposed workflow for foundational research on novel compounds.

Experimental Protocols: A Starting Point

1. De Novo Synthesis and Characterization:

  • Objective: To synthesize and confirm the identity and purity of (1-benzhydrylazetidin-3-yl)methanamine hydrochloride.

  • Methodology:

    • Develop a multi-step synthetic route, likely involving the formation of the azetidine ring and subsequent functionalization.

    • Purify the final compound using High-Performance Liquid Chromatography (HPLC).

    • Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. In Vitro Biological Screening:

  • Objective: To assess the general cytotoxicity and potential biological activity of the compound.

  • Methodology:

    • Perform MTT or similar cell viability assays across a panel of diverse human cancer cell lines to identify any cytotoxic effects.

    • If cytotoxic, determine the half-maximal inhibitory concentration (IC50) for sensitive cell lines.

    • Conduct broad phenotypic screening to observe any other significant cellular effects.

3. Target Identification and Mechanism of Action Studies:

  • Objective: For bioactive compounds, to identify the molecular target and elucidate the mechanism of action.

  • Methodology:

    • Employ techniques such as thermal shift assays, affinity chromatography, or computational modeling to identify potential protein targets.

    • Once a target is hypothesized, perform in vitro assays to confirm binding and functional modulation.

    • Utilize cellular and molecular biology techniques (e.g., Western blotting, reporter assays) to map the downstream signaling pathways affected by the compound.

This technical guide, while not a deep dive into an existing body of research, serves as a foundational document to correctly identify CAS 159603-42-6 and to propose a logical and scientifically rigorous path forward for its investigation. The scientific community is encouraged to undertake these foundational studies to unlock the potential of this currently enigmatic molecule.

References

Due to the limited publicly available research on CAS 159603-42-6, a traditional reference list of peer-reviewed articles is not applicable. The information presented is based on data aggregated from chemical supplier databases.

The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain imparts unique conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[1] This, combined with its ability to introduce favorable physicochemical properties such as metabolic stability and improved solubility, makes it a "privileged structure" in the design of novel therapeutics.[1] The diverse pharmacological activities of azetidine derivatives are well-documented, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[2][3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of novel azetidine derivatives, focusing on their synthesis, mechanisms of action, and key experimental protocols for their evaluation.

Core Synthetic Strategy: The [2+2] Cycloaddition for 2-Azetidinone Formation

A cornerstone in the synthesis of a significant class of azetidine derivatives, the 2-azetidinones (β-lactams), is the Staudinger ketene-imine cycloaddition reaction.[6] This [2+2] cycloaddition involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base, typically triethylamine, to yield the corresponding 2-azetidinone.[2][6][7]

Experimental Protocol: Synthesis of 2-Azetidinone Derivatives

This protocol outlines a general procedure for the synthesis of 2-azetidinone derivatives from Schiff bases.

Materials:

  • Substituted Schiff base (1 equivalent)

  • Triethylamine (TEA) (2 equivalents)

  • Chloroacetyl chloride (2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Dissolve the Schiff base (1 equivalent) and triethylamine (2 equivalents) in anhydrous 1,4-dioxane in a round bottom flask equipped with a magnetic stir bar.

  • Cool the reaction mixture to 0-5°C using an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (2 equivalents), dissolved in a small amount of anhydrous 1,4-dioxane, to the stirred solution dropwise over a period of 30 minutes.[2][7]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete, pour the reaction mixture into crushed ice with stirring.[7]

  • The resulting precipitate is the crude 2-azetidinone derivative. Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to obtain the pure 2-azetidinone derivative.[2]

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as Infrared (IR) spectroscopy (presence of the characteristic β-lactam carbonyl stretch), Nuclear Magnetic Resonance (NMR) spectroscopy (confirming the chemical structure), and Mass Spectrometry (confirming the molecular weight). The purity of the final compound should be assessed by TLC or High-Performance Liquid Chromatography (HPLC).

Schiff_Base Schiff Base Cycloaddition [2+2] Cycloaddition Schiff_Base->Cycloaddition TEA Triethylamine (Base) TEA->Cycloaddition Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Cycloaddition Solvent 1,4-Dioxane (Solvent) 0-5°C to RT Solvent->Cycloaddition Azetidinone 2-Azetidinone Derivative Cycloaddition->Azetidinone

Caption: Synthetic workflow for 2-azetidinone formation.

Anticancer Activity: Targeting Key Signaling Pathways

Novel azetidine derivatives have emerged as promising anticancer agents, with a significant focus on their ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9] Aberrantly active STAT3 is a hallmark of many cancers, driving cell proliferation, survival, and metastasis.[9][10]

Mechanism of Action: Inhibition of STAT3 Signaling

Certain azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[10][11] These compounds can covalently bind to cysteine residues within the STAT3 protein, preventing its phosphorylation and subsequent dimerization.[10] This, in turn, inhibits its translocation to the nucleus and its ability to act as a transcription factor for pro-oncogenic genes. The selectivity of these inhibitors for STAT3 over other STAT family members, such as STAT1 and STAT5, is a key aspect of their therapeutic potential.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Azetidine Azetidine Derivative Azetidine->STAT3 Inhibition Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival)

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of novel azetidine derivatives is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

CompoundCancer Cell LineAssayIC50 (µM)Reference
H172 (9f) -STAT3 EMSA0.38 - 0.98[9][11]
H182 -STAT3 EMSA0.38 - 0.98[9][11]
7g MDA-MB-231 (Breast)Viability~1.0[1]
9k MDA-MB-468 (Breast)Viability~1.5[1]
8a HepG2 (Liver)MTT13.5 (µg/ml)[12]
8a MCF-7 (Breast)MTT10 (µg/ml)[12]
8b HepG2 (Liver)MTT32.5 (µg/ml)[12]
8b MCF-7 (Breast)MTT25.9 (µg/ml)[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][13]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Azetidine derivative stock solution (dissolved in a suitable solvent like DMSO).

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine derivative in the cell culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.[9]

Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Azetidine Derivatives Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents.[11] Azetidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[7][10][11][14]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]

Materials:

  • Bacterial or fungal strains.

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Azetidine derivative stock solution.

  • Sterile 96-well microtiter plates.

  • Inoculum of the microorganism adjusted to a 0.5 McFarland standard.

  • Spectrophotometer or nephelometer.

Procedure:

  • Prepare Antimicrobial Dilutions: Prepare a serial two-fold dilution of the azetidine derivative in the broth medium directly in the 96-well microtiter plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.[15]

  • Reading Results: The MIC is determined as the lowest concentration of the azetidine derivative at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.[16]

Anti-inflammatory and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, azetidine derivatives are being explored for their potential in treating inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Effects: Modulating the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response, regulating the expression of pro-inflammatory cytokines and chemokines.[17][18] Some azetidine derivatives have been shown to exert anti-inflammatory effects by modulating this pathway, potentially by inhibiting the phosphorylation and degradation of IκB, which would prevent the nuclear translocation of NF-κB.[19][20]

Neuroprotection in Alzheimer's Disease: Counteracting Beta-Amyloid Toxicity

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a key pathological event that leads to neuronal dysfunction and death.[21][22] There is emerging evidence that certain azetidine derivatives may offer neuroprotection by interfering with Aβ-induced toxicity.[23] The proposed mechanisms include the activation of pro-survival signaling pathways, such as the PI-3-K pathway, which can protect neurons from excitotoxic death.[24]

cluster_neuron Inside Neuron Abeta Amyloid-beta (Aβ) Oligomers Neuron Neuron Abeta->Neuron Excitotoxicity Excitotoxicity & Neuronal Death Neuron->Excitotoxicity Induces PI3K_Akt PI-3-K/Akt Pathway Neuroprotection Neuroprotection (Cell Survival) PI3K_Akt->Neuroprotection Promotes Azetidine Azetidine Derivative Azetidine->PI3K_Akt Activates Neuroprotection->Excitotoxicity Inhibits

Caption: Neuroprotective mechanism of azetidine derivatives against Aβ toxicity.

Conclusion and Future Perspectives

Novel azetidine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their unique structural features make them attractive scaffolds for the development of new therapeutics to address significant unmet medical needs in oncology, infectious diseases, inflammation, and neurodegeneration. The continued exploration of structure-activity relationships, optimization of synthetic methodologies, and in-depth investigation of their molecular mechanisms of action will undoubtedly pave the way for the clinical translation of these remarkable molecules.

References

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship.org.
  • SYNTHESIS AND BIOLOGICAL STUDIES OF SOME NOVEL 2-AZETIDINONES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online.
  • Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation.
  • Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. PubMed.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH.
  • Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Al-Zahraa Journal for Health and Medical Sciences.
  • Anticancer activity, Colorectal cell lines, MTT assay. JCDR.
  • Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. ResearchGate.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Azetidines of pharmacological interest. PubMed.
  • Antimicrobial susceptibility testing: Broth dilution method. YouTube.
  • Amyloid beta modulators and neuroprotection in Alzheimer's disease: a critical appraisal. PMC - PubMed Central.
  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
  • MIC (Broth Microdilution) Testing. YouTube.
  • Neuroprotective Strategies in Alzheimer's Disease. PMC - PubMed Central - NIH.
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC - PubMed Central.
  • Neuroprotective Approaches for Alzheimer's Disease. Frontiers.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate.
  • NF-κB: A Double-Edged Sword Controlling Inflammation. PMC - PubMed Central.
  • Aβ and Tau Interact with Metal Ions, Lipid Membranes and Peptide-Based Amyloid Inhibitors: Are These Common Features Relevant in Alzheimer's Disease? MDPI.
  • Beta-amyloid monomers are neuroprotective. PubMed.
  • Small Molecule Inhibitors of NF-kB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. ResearchGate.
  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central.

Sources

Spectroscopic Characterization of 1-Benzhydrylazetidin-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Structural Verification

1-Benzhydrylazetidin-3-amine hydrochloride is a versatile building block in medicinal chemistry. The benzhydryl moiety is a common pharmacophore, and the azetidine ring provides a rigid scaffold for constructing more complex molecules.[1] Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides the necessary tools for unambiguous identification and purity assessment.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, and the protons of the azetidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)₂7.20 - 7.50Multiplet10H
Benzhydryl CH~4.60Singlet1H
Azetidine CH-NH₃⁺~3.80 - 4.00Multiplet1H
Azetidine CH₂~3.40 - 3.60Multiplet4H
Amine NH₃⁺Broad singlet3H

Note: Predicted shifts are based on data from similar structures and general NMR principles. The amine protons may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

The aromatic region will likely show a complex multiplet due to the overlapping signals of the ten protons on the two phenyl rings. The singlet for the benzhydryl methine proton is a characteristic feature. The protons on the azetidine ring will exhibit more complex splitting patterns due to geminal and vicinal coupling. The ammonium protons are expected to be a broad signal due to quadrupolar relaxation and exchange.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide complementary information on the carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (Quaternary)~140 - 145
Aromatic CH~125 - 130
Benzhydryl CH~75 - 80
Azetidine CH₂~55 - 60
Azetidine CH-NH₃⁺~45 - 50
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)[2]

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the key features will be the N-H stretches of the ammonium salt and the C-H and C=C bonds of the aromatic rings.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Ammonium Salt)3000 - 2800 (broad)Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
N-H Bend (Ammonium Salt)1600 - 1500Medium
C=C Stretch (Aromatic)1600 - 1450Medium

The most characteristic feature will be the broad and strong absorption band in the 3000-2800 cm⁻¹ region, which is typical for the N-H stretching vibrations of an amine salt. This often appears as a broad "hump" overlying the C-H stretching vibrations.

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum to identify the key functional groups.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr, spectroscopic grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR)[3]

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural confirmation.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum is expected to show the molecular ion of the free base.

  • Expected Molecular Ion (M+H)⁺: m/z = 239.15

    • This corresponds to the protonated free base [C₁₆H₁₈N₂ + H]⁺.

Major Fragmentation Pathways: The primary fragmentation will likely involve the cleavage of the benzylic C-N bond, leading to the formation of the stable benzhydryl cation.

  • Benzhydryl Cation (C₁₃H₁₁)⁺: m/z = 167.09

    • This is often the base peak in the mass spectra of benzhydryl-containing compounds.

  • Loss of the azetidine ring from the molecular ion.

Fragmentation M [M+H]⁺ m/z = 239 F1 Benzhydryl Cation m/z = 167 M->F1 Loss of C₃H₇N₂ F2 Azetidin-3-amine fragment

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample (~1 mg)

  • Solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with ESI source (e.g., Waters LCT Premier)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a suitable mass range (e.g., m/z 50-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to obtain good signal intensity and fragmentation if desired (for MS/MS).

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and mass spectrometry. This guide provides a predictive framework for the expected spectral data and detailed protocols for their acquisition. By carefully applying these techniques and interpreting the resulting data in the context of the known structure, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate.

References

  • PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. [Link]
  • Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]
  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
  • Royal Society of Chemistry. 1. [Link]
  • Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II)
  • ResearchGate. FIGURE 8.
  • ResearchGate.
  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Home Sunshine Pharma. 1-Benzhydrylazetidin-3-amine CAS 40432-52-8. [Link]
  • Chemsrc. CAS#:1189735-08-7 | this compound. [Link]
  • PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). [Link]
  • PubMed Central. Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]
  • NIST WebBook. Phenylhydrazine hydrochloride. [Link]
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
  • PubMed. The mass spectral fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- tetrahydrooxazirino. [Link]

Sources

A Technical Guide to the Therapeutic Targets of Benzhydryl Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzhydryl Amine Scaffold - A Privileged Structure in Pharmacology

The benzhydryl amine moiety, characterized by a core structure where a central carbon atom is bonded to two phenyl rings and a nitrogen-containing group, represents a "privileged architectural pattern" in medicinal chemistry.[1] This unique structural framework provides a versatile scaffold that has given rise to a wide array of pharmacologically active compounds.[1][2] Molecules incorporating this scaffold exhibit a remarkable diversity of bioactivities, including antihistaminic, anticancer, antimuscarinic, antiviral, and antimalarial properties.[1]

The therapeutic versatility of benzhydryl amines stems from their ability to interact with a broad range of biological targets. Their lipophilic nature, conferred by the two phenyl rings, often facilitates passage across biological membranes, including the blood-brain barrier, leading to significant effects on the central nervous system (CNS).[3][4] However, modern medicinal chemistry efforts have also focused on modifying the scaffold to limit CNS penetration and improve selectivity for peripheral targets.[5]

This guide provides an in-depth exploration of the established and emerging therapeutic targets of benzhydryl amines. It is designed to serve as a technical resource for researchers and drug development professionals, offering insights into the mechanisms of action, methodologies for target validation, and future directions in the field. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and practical applicability.

Part 1: Established Therapeutic Targets and Mechanisms of Action

The broad pharmacological profile of benzhydryl amines is a direct consequence of their interaction with several key classes of biological macromolecules. This "polypharmacology" can be both a therapeutic advantage and a source of off-target effects.

GPCRs are a major family of cell surface receptors and a primary focus for drugs containing the benzhydryl amine scaffold.

  • Histamine H1 Receptors: The most well-known application of benzhydryl amines is as H1 receptor inverse agonists.[6] First-generation antihistamines, such as diphenhydramine and hydroxyzine, effectively block the effects of histamine, providing relief from allergic symptoms. However, their ability to cross the blood-brain barrier leads to common side effects like sedation and drowsiness by interfering with histamine's role as a stimulating neurotransmitter.[3][5] Newer generations, like cetirizine, are designed to be more peripherally selective to reduce these CNS effects.[7]

  • Muscarinic Acetylcholine Receptors (mAChRs): Many first-generation antihistamines also exhibit significant antagonist activity at muscarinic receptors.[3] This action is responsible for their anticholinergic side effects, such as dry mouth, blurred vision, and urinary retention. The affinity for these receptors can be potent; for instance, the tricyclic antidepressant amitriptyline, which has a related structure, binds to human brain muscarinic receptors with a high affinity (KD = 18 nM).[8]

  • Dopamine and Serotonin Receptors: The benzhydryl amine scaffold is also found in compounds that target dopaminergic and serotonergic systems. This interaction is crucial for their application as antipsychotics and antidepressants. The poor selectivity of some older compounds contributes to their complex pharmacological profiles.[3]

Benzhydryl amines are well-documented blockers of various ion channels, a mechanism that contributes to both their therapeutic effects and potential cardiotoxicity.

  • hERG Potassium Channels: The blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect for many drugs, including some benzhydryl amines. This interaction can prolong the QT interval of the heartbeat, leading to a risk of life-threatening arrhythmias. Understanding the structure-activity relationship for hERG blockade is a key consideration in the safety assessment of new benzhydryl amine derivatives.

  • Voltage-Gated Sodium and Calcium Channels: Certain benzhydryl amines can also modulate the activity of sodium and calcium channels. This activity is being explored for potential applications in treating neurological disorders such as epilepsy and chronic pain.

The ability of some benzhydryl amines to inhibit monoamine transporters is the basis for their use as CNS stimulants and wakefulness-promoting agents.

  • Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Modafinil and its R-enantiomer, armodafinil, are prominent examples of benzhydryl amine derivatives that act as atypical, selective dopamine and norepinephrine reuptake inhibitors. Their unique binding mode at DAT distinguishes them from classical psychostimulants, resulting in a lower abuse potential. This makes them effective treatments for narcolepsy and other sleep disorders.

Table 1: Representative Benzhydryl Amines and Their Primary Targets

CompoundPrimary Target(s)Therapeutic ClassTypical Affinity/Potency
DiphenhydramineHistamine H1 Receptor (Inverse Agonist)First-Generation AntihistamineKi ~ 1-10 nM
CetirizineHistamine H1 Receptor (Inverse Agonist)Second-Generation AntihistamineKi ~ 3-6 nM
ModafinilDopamine Transporter (DAT)Wakefulness-Promoting AgentIC50 ~ 1-4 µM
MeclizineHistamine H1, Muscarinic ReceptorsAntiemetic, Antihistamine-
CinnarizineHistamine H1, Calcium ChannelsAntihistamine, VasodilatorIC50 (Ca2+ channel) ~ 10-30 µM
Part 2: Emerging and Novel Therapeutic Targets

Research continues to uncover new biological targets for the benzhydryl amine scaffold, opening up possibilities for novel therapeutic applications.

Recent studies have identified diarylmethylamine derivatives as potent aromatase inhibitors.[1][2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. Quantitative Structure-Activity Relationship (QSAR) analyses suggest that lipophilicity is a key factor for strong binding to the enzyme.[1]

A growing area of interest is the role of certain benzhydryl amines as Functional Inhibitors of Acid Sphingomyelinase (FIASMAs). ASM is an enzyme that plays a crucial role in cellular stress responses, inflammation, and apoptosis. By functionally inhibiting ASM, these compounds can modulate ceramide signaling pathways, with potential therapeutic implications for major depressive disorder, neurodegenerative diseases, and certain types of cancer.

The benzhydrylpiperazine core is found in molecules with demonstrated antimicrobial and antiviral properties.[9] For example, chlorcyclizine has shown potent anti-Hepatitis C Virus (HCV) activity.[7] Other derivatives have been investigated for their efficacy against leishmaniasis, with compounds like cinnarizine and meclizine showing activity against both promastigotes and intracellular amastigotes.[2] The mechanism is often linked to enhancing the lipophilicity of the molecules, allowing for better penetration into pathogens or infected cells.[9]

Part 3: Methodologies for Target Identification and Validation

The validation of a drug-target interaction is fundamental to drug discovery. The following section outlines core, self-validating experimental protocols relevant to the study of benzhydryl amines.

This protocol determines the affinity of a test compound (a benzhydryl amine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Methodology:

  • Membrane Preparation:

    • Causality: The receptors are embedded in cell membranes. Isolating these membranes provides a concentrated source of the target.

    • Harvest cultured cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human H1 receptor).

    • Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove cytosolic components and resuspend in the assay buffer.

  • Competitive Binding Assay:

    • Causality: The assay relies on the principle of competitive binding between the unlabeled test compound and a radiolabeled ligand with known affinity for the same receptor binding site.

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-pyrilamine for the H1 receptor), and varying concentrations of the test benzhydryl amine.

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Causality: It is essential to separate the radioligand bound to the membranes from the unbound radioligand in the solution.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound ligand are trapped on the filter, while the free ligand passes through.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Causality: The amount of radioactivity on the filters is directly proportional to the amount of bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_sep Separation cluster_analysis Data Analysis prep1 Harvest Cells Expressing Target Receptor prep2 Homogenize & Centrifuge prep1->prep2 prep3 Wash & Resuspend Membrane Pellet prep2->prep3 assay1 Incubate Membranes with Radioligand & Test Compound prep3->assay1 sep1 Rapid Filtration assay1->sep1 sep2 Wash Filters sep1->sep2 analysis1 Scintillation Counting sep2->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Convert to Ki (Cheng-Prusoff) analysis2->analysis3

Caption: Radioligand Binding Assay Workflow.

This protocol provides a direct functional measure of a compound's effect on ion channel activity.

Objective: To characterize the inhibitory effect and voltage-dependency of a benzhydryl amine on a specific voltage-gated ion channel (e.g., hERG).

Methodology:

  • Cell Preparation:

    • Causality: The experiment requires a single, healthy cell to form a high-resistance seal with the recording electrode.

    • Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

    • Plate the cells at a low density on glass coverslips a day before the experiment.

  • Formation of Giga-Ohm Seal:

    • Causality: A "giga-seal" (resistance > 1 GΩ) is crucial to electrically isolate the small patch of membrane under the electrode, allowing for the measurement of tiny ionic currents.

    • Place a coverslip in the recording chamber on an inverted microscope.

    • Using a micromanipulator, carefully approach a single cell with a glass micropipette filled with an internal solution.

    • Apply gentle suction to form a high-resistance seal between the pipette tip and the cell membrane.

  • Achieving Whole-Cell Configuration:

    • Causality: This step ruptures the membrane patch under the pipette, providing electrical access to the entire cell interior.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration. The pipette solution now dialyzes the cell interior.

  • Voltage-Clamp Recording and Drug Application:

    • Causality: The voltage-clamp amplifier holds the cell membrane potential at a command level, allowing the direct measurement of the current flowing through the ion channels.

    • Apply a specific voltage protocol to elicit the channel currents of interest (e.g., a depolarizing step to activate hERG channels, followed by a repolarizing step to measure the tail current).

    • Record baseline currents in the extracellular solution.

    • Perfuse the recording chamber with a solution containing the test benzhydryl amine at various concentrations and record the resulting currents.

    • Perform a "washout" step by perfusing with the drug-free solution to check for reversibility of the effect.

  • Data Analysis:

    • Causality: The analysis quantifies the inhibitory potency of the compound.

    • Measure the peak current amplitude (e.g., hERG tail current) before, during, and after drug application.

    • Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Logical Diagram:

G cluster_setup Experimental Setup cluster_process Recording Process cell HEK293 Cell Expressing Target Channel step1 Approach Cell & Form Giga-Seal cell->step1 pipette Glass Micropipette Internal Solution pipette->step1 step2 Rupture Membrane (Whole-Cell Mode) step1->step2 step3 Apply Voltage Protocol & Record Baseline step2->step3 step4 Perfuse with Drug & Record Effect step3->step4 step5 Analyze Data (Calculate IC50) step4->step5

Caption: Patch-Clamp Electrophysiology Logic.

Part 4: Structure-Activity Relationship (SAR) and Future Directions

The pharmacological profile of a benzhydryl amine is highly dependent on the nature and position of substituents on the phenyl rings and the amine group.

  • Lipophilicity and CNS Penetration: As previously noted, the lipophilicity of the core structure is a key determinant of its ability to cross the blood-brain barrier.[4] SAR studies often focus on adding polar groups or creating zwitterionic structures (like in cetirizine) to reduce CNS exposure and minimize sedative effects.[5]

  • Target Selectivity: Minor structural modifications can dramatically alter target selectivity. For instance, the type of substitution on the terminal amine can influence the affinity for different GPCRs and ion channels.

Core Scaffold Diagram:

Caption: Key modification points on the benzhydryl amine scaffold.

Future Directions:

The future of drug development involving the benzhydryl amine scaffold lies in leveraging our growing understanding of its polypharmacology. Key opportunities include:

  • Designing for Selectivity: Consciously designing molecules that potently inhibit a desired target while avoiding known liabilities like the hERG channel or muscarinic receptors.

  • Multi-Targeting Rationality: Instead of avoiding polypharmacology, designing compounds that rationally engage multiple targets for a synergistic therapeutic effect, such as dual aromatase and ASM inhibitors for cancer therapy.

  • Repurposing Existing Drugs: Exploring the novel targets of established benzhydryl amine drugs (e.g., antihistamines) for new therapeutic indications like viral diseases or cancer.[7]

By combining a deep understanding of the target biology with robust validation methodologies, the benzhydryl amine scaffold will undoubtedly continue to be a source of valuable therapeutic agents.

References

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 19-30. [Link]
  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. [Link]
  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • Patil, M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1988. [Link]
  • Church, M. K., & Church, D. S. (2013). Pharmacology of Antihistamines.
  • Simons, F. E. R., & Simons, K. J. (2011). Pharmacology of Antihistamines. Current Allergy and Asthma Reports, 11(3), 232-239. [Link]
  • Kaminka, M. E., Roshchina, L. F., & Mashkovskiĭ, M. D. (1980). [Effect of the antihistamine preparation, phencarol, on the central nervous system]. Farmakologiia i toksikologiia, 43(2), 148–153. [Link]
  • Lieberman, P. (2009). Histamine, antihistamines, and the central nervous system. Allergy and Asthma Proceedings, 30(5), 482–486. [Link]
  • Richelson, E. (1983). Antagonism by antidepressants of muscarinic acetylcholine receptors of human brain. Mayo Clinic Proceedings, 58(1), 40–42. [Link]

Sources

Soluability of 1-Benzhydrylazetidin-3-amine hydrochloride in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Benzhydrylazetidin-3-amine Hydrochloride in Common Laboratory Solvents

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its utility in synthesis is fundamentally governed by its behavior in various solvent systems. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the scarcity of public, quantitative solubility data, this document establishes a predictive framework based on first principles of chemical theory—balancing the ionic nature of the amine hydrochloride with the lipophilic character of the benzhydryl moiety. Furthermore, we provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise, reliable data tailored to their specific laboratory conditions. This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Compound Profile: this compound

Chemical Identity
  • Systematic Name: 1-(diphenylmethyl)azetidin-3-amine hydrochloride

  • Molecular Formula: C₁₆H₁₉ClN₂[1]

  • Molecular Weight: 274.79 g/mol [1][2]

  • CAS Number: 1189735-08-7; 159603-42-6[1][2][3]

  • Structure:

Physicochemical Characteristics

The solubility of this compound is dictated by its distinct molecular architecture. The structure presents two competing features:

  • A Polar/Ionic "Head": The azetidinyl-amine hydrochloride group is ionic and capable of strong dipole-dipole interactions and hydrogen bonding. As an amine salt, it is expected to be protonated in neutral and acidic conditions, enhancing its polarity.[4][5] This region of the molecule favors interaction with polar solvents.

  • A Non-Polar "Tail": The large, sterically hindering benzhydryl (diphenylmethyl) group is composed entirely of carbon and hydrogen. This moiety is lipophilic, non-polar, and engages primarily in van der Waals forces.[1] This region favors interaction with non-polar or moderately polar organic solvents.

This dual nature makes a simple prediction of solubility challenging; the compound is amphiphilic. The general principle of "like dissolves like" suggests that its solubility will be a nuanced balance between the solvent's ability to solvate the ionic head and the non-polar tail.[6][7]

Significance in Research & Development

Azetidine scaffolds are prized in medicinal chemistry for their ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, when compared to more flexible acyclic analogues. The benzhydryl group is also a common pharmacophore. As such, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents and chemical probes.[2][8] A thorough understanding of its solubility is therefore a critical first step in reaction design, purification, and formulation.

Predictive Solubility Profile

In the absence of specific published quantitative data, the following table provides a predictive solubility profile based on fundamental chemical principles. These predictions should be confirmed experimentally using the protocols outlined in Section 3.

SolventSolvent ClassPredicted SolubilityRationale
Water (H₂O) Polar ProticLow to Moderate The ionic hydrochloride salt favors dissolution in water.[6] However, the large, non-polar benzhydryl group is hydrophobic and will significantly limit aqueous solubility.
Methanol (MeOH) Polar ProticHigh Methanol is an excellent solvent for amine hydrochlorides. It is polar enough to solvate the ionic head and has sufficient organic character to interact with the benzhydryl group.
Ethanol (EtOH) Polar ProticHigh Similar to methanol, ethanol effectively bridges the polarity gap. Its slightly lower polarity may enhance interaction with the non-polar tail compared to methanol.
Isopropanol (IPA) Polar ProticModerate As the alkyl chain length increases, the polarity decreases. IPA should still be a good solvent, but likely less effective than methanol or ethanol.
Acetonitrile (ACN) Polar AproticLow to Moderate Acetonitrile is polar but lacks hydrogen-bond donating ability, making it less effective at solvating the chloride anion compared to protic solvents.[9] Solubility will be limited.
Dimethylformamide (DMF) Polar AproticModerate to High DMF is a strong polar aprotic solvent with a high dielectric constant, making it effective at dissolving many organic salts.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh DMSO is a powerful and highly polar aprotic solvent capable of dissolving a wide range of compounds, including many salts. It is expected to be an excellent solvent.
Dichloromethane (DCM) Non-PolarLow DCM has low polarity and cannot effectively solvate the ionic portion of the molecule, leading to poor solubility.
Ethyl Acetate (EtOAc) Moderately PolarLow While it has some polar character, ethyl acetate is a poor solvent for ionic salts.
Tetrahydrofuran (THF) Moderately PolarLow Similar to ethyl acetate, THF lacks the high polarity and hydrogen bonding capability needed to dissolve the hydrochloride salt effectively.
Toluene / Hexanes Non-PolarInsoluble These non-polar hydrocarbon solvents cannot overcome the lattice energy of the ionic salt and will not lead to any appreciable dissolution.[7]

Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The following protocols provide robust methods for determining the solubility of this compound.

Protocol 1: Qualitative Assessment of Solubility

This rapid method provides a foundational understanding of the compound's solubility class and is useful for initial solvent screening.[5][10]

Objective: To classify the compound's solubility in key solvents and aqueous solutions, providing insight into its acid-base properties.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Solvents: Deionized Water, Diethyl Ether, 5% w/v HCl, 5% w/v NaOH

  • Graduated pipette or dropper

Procedure:

  • Preparation: Add approximately 20-30 mg of the compound to a small, clean test tube.

  • Water Solubility: Add 1.0 mL of deionized water to the test tube. Vortex vigorously for 30-60 seconds. Observe if the solid dissolves completely.

    • If soluble, the compound contains a polar functional group. Proceed to test ether solubility to determine if it is a salt or a polyfunctional compound.

    • If insoluble, proceed to test solubility in acidic and basic solutions.

  • Acid/Base Solubility (for water-insoluble compounds):

    • To a fresh 20-30 mg sample, add 1.0 mL of 5% HCl. Vortex and observe. Solubility indicates the presence of a basic functional group (like an amine).

    • To a fresh 20-30 mg sample, add 1.0 mL of 5% NaOH. Vortex and observe. Solubility would indicate a strong acidic functional group (not expected for this compound).

  • Interpretation: For this compound, it is expected to be sparingly soluble in water but soluble in 5% HCl (common ion effect may apply, but it should remain soluble). It will likely react with 5% NaOH to form the free base, which may or may not be soluble depending on its own properties.

G start Start: Add ~25mg of Compound to Vial add_water Add 1.0 mL DI Water & Vortex start->add_water observe_water Observe Solubility add_water->observe_water soluble_in_water Result: Soluble (Polar Compound/Salt) observe_water->soluble_in_water Yes insoluble_in_water Result: Insoluble observe_water->insoluble_in_water No test_acid New Sample: Add 1.0 mL 5% HCl insoluble_in_water->test_acid observe_acid Observe Solubility test_acid->observe_acid soluble_in_acid Result: Soluble (Organic Base) observe_acid->soluble_in_acid Yes insoluble_in_acid Result: Insoluble observe_acid->insoluble_in_acid No

Workflow for qualitative solubility analysis.
Protocol 2: Quantitative Determination via Shake-Flask Method

This is the gold-standard isothermal equilibrium method to determine the precise thermodynamic solubility of a compound in a specific solvent.[4][11]

Objective: To accurately measure the saturation solubility (in mg/mL or mol/L) of the compound in selected solvents at a constant temperature.

Materials:

  • This compound

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic orbital shaker or shaker bath (e.g., set to 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of the compound that is clearly in excess of its expected solubility and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

    • Add a precise, known volume (e.g., 2.0 mL) of the desired solvent to the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours. A preliminary time-course study can determine the minimum time required.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to settle.

    • Centrifuge the vials for 10-15 minutes to further pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor will likely be needed for highly soluble samples.

  • Quantification by HPLC:

    • Develop a validated HPLC method to quantify the concentration of the compound. This includes preparing a multi-point calibration curve from standard solutions of known concentrations.

    • Inject the diluted samples onto the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample using the calibration curve.

    • Calculate the original concentration in the undiluted supernatant by multiplying the result by the dilution factor. This value is the solubility of the compound.

    • Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

    • Report the final solubility as the mean ± standard deviation of the replicate measurements.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep_vial Add excess solid to vial add_solvent Add known volume of solvent prep_vial->add_solvent agitate Agitate in thermostatic shaker (24-48h) add_solvent->agitate settle Settle & Centrifuge agitate->settle aliquot Withdraw & filter supernatant settle->aliquot dilute Perform accurate dilution aliquot->dilute hplc Quantify via validated HPLC method dilute->hplc calculate Calculate Solubility (Conc. x Dilution Factor) hplc->calculate

Workflow for quantitative shake-flask solubility determination.

Safety and Handling

As a research chemical, this compound and its related structures should be handled with appropriate care.

  • Hazards: The compound and its analogues are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling the material.[12][14][15]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place away from incompatible substances.[2][12]

Conclusion

The solubility of this compound is a complex interplay between its polar ionic amine salt and its large non-polar benzhydryl group. While theoretical principles predict high solubility in polar protic solvents like methanol and ethanol and poor solubility in non-polar solvents like hexanes, these estimations must be backed by empirical data for any critical application. The detailed qualitative and quantitative protocols provided in this guide offer a robust framework for researchers to generate reliable, reproducible solubility data. This essential information will facilitate more efficient process development, reaction optimization, and formulation work in the fields of chemical synthesis and drug discovery.

References

  • Chemsrc. (n.d.). This compound.
  • Home Sunshine Pharma. (n.d.). 1-Benzhydrylazetidin-3-amine CAS 40432-52-8.
  • Wikipedia. (n.d.). Solvent.
  • LibreTexts Chemistry. (n.d.). Polarity of Solvents.
  • Xidian Experimental. (n.d.). This compound.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Labclinics. (2020). Solubility factors when choosing a solvent.
  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information.
  • University of Toronto. (n.d.). Experiment 2: Determination of Solubility Class.
  • University of Texas at Dallas. (n.d.). Experiment 1: Determination of Solubility Class.

Sources

A Senior Application Scientist's Guide to Unveiling the Bioactive Potential of 1-Benzhydrylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Initial Screening of 1-Benzhydrylazetidin-3-amine hydrochloride Bioactivity

Foreword: A Strategic Approach to Bioactivity Screening

The journey from a novel chemical entity to a validated biological probe or therapeutic lead is a systematic process of inquiry. This guide outlines a comprehensive, tiered strategy for the initial bioactivity screening of this compound. As a Senior Application Scientist, the philosophy underpinning this guide is not merely to provide protocols, but to instill a logical, evidence-driven framework for decision-making. We will move from broad, high-level assessments to more focused, mechanistic studies, ensuring that resources are deployed efficiently and that the data generated at each stage is robust, reproducible, and informative.

The benzhydryl amine moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1] This structural alert suggests a wide range of potential bioactivities, making a broad-based initial screening approach essential. Our objective is to efficiently identify and validate any on-target activity while simultaneously flagging potential liabilities such as cytotoxicity. This guide is structured to be a self-validating system, with each experimental phase building upon the last to construct a coherent biological narrative for the compound.

Pre-Screening Compound Characterization: The Foundation of Reliable Data

Before any biological assay is performed, a thorough characterization of the test article is paramount. Failure to understand the physicochemical properties of this compound can lead to artifacts, misinterpretation of data, and irreproducible results.

2.1 Identity, Purity, and Stability

  • Identity Confirmation: Verify the structure and molecular weight (274.79 g/mol ) using LC-MS and NMR.[2]

  • Purity Assessment: Quantify the purity using HPLC-UV or UPLC. A purity of >95% is recommended for initial screening.

  • Solubility Determination: Assess solubility in aqueous buffers (e.g., PBS, HBSS) and common organic solvents like DMSO. The hydrochloride salt form is designed to enhance aqueous solubility, but this must be empirically verified. The parent compound, 1-Benzhydrylazetidin-3-amine, is noted to have low water solubility.[3]

  • Stability Analysis: Evaluate the compound's stability in the chosen assay buffer and DMSO stock solution over time to ensure it does not degrade during the course of an experiment.

2.2 Stock Solution Preparation and Quality Control A 10 mM stock solution in 100% DMSO is standard. However, upon dilution into aqueous assay buffers, the compound's final concentration must not exceed its solubility limit to avoid precipitation. It is also crucial to ensure the final DMSO concentration in the assay is consistent across all wells and typically kept below 0.5% to minimize solvent-induced artifacts.

A Tiered Screening Strategy: From Broad Surveillance to Focused Investigation

Our screening cascade is designed as a funnel, starting with a wide net to capture any biological activity and progressively narrowing the focus to confirm and characterize specific interactions.

G cluster_0 Screening Cascade Compound 1-Benzhydrylazetidin-3-amine HCl (Purity, Solubility, Stability QC) Tier1 Tier 1: Primary Screening (Broad-Spectrum Assessment) Compound->Tier1 Characterized Compound Tier2 Tier 2: Hit Confirmation & Secondary Assays (Orthogonal & Dose-Response) Tier1->Tier2 Preliminary Hits Tier3 Tier 3: Mechanistic & Functional Assays (Cellular & Pathway Analysis) Tier2->Tier3 Confirmed Hits Outcome Bioactivity Profile (Potency, Selectivity, MOA Hypothesis) Tier3->Outcome Validated Activity

Caption: A tiered workflow for bioactivity screening.

3.1 Tier 1: Primary Screening - Identifying Biological Signals

The goal of Tier 1 is to cost-effectively screen for any biological activity at a single high concentration (e.g., 10 µM). This phase prioritizes sensitivity and throughput.

3.1.1 Foundational Assay: Cytotoxicity Profiling

  • Causality: It is essential to first determine the concentration range at which the compound exhibits cytotoxic effects.[4] This establishes a therapeutic window for subsequent assays and flags non-specific toxicity as a potential mechanism of action. Performing this assay in multiple cell lines (e.g., a cancerous line like HeLa and a non-cancerous line like HEK293) provides initial insights into selectivity.

  • Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[5][6]

    • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay (e.g., 10,000 cells/well). Incubate for 24 hours.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 µM). Add the compound to the cells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., 1% Triton X-100 for maximum LDH release) wells.

    • Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours).

    • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new, clean 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

    • Incubation & Measurement: Incubate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at the specified wavelength (typically 490 nm).

    • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive and negative controls. Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration).

3.1.2 Broad Target Screening

  • Causality: To efficiently survey a wide range of potential molecular targets, leveraging a commercially available broad pharmacology panel is the most effective strategy. These panels typically include dozens to hundreds of receptors, ion channels, transporters, and enzymes, providing a rapid and comprehensive overview of the compound's interaction profile. This approach maximizes the discovery potential for novel activities.

  • Workflow:

    • Select a reputable contract research organization (CRO) offering a broad target panel screen (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Provide the compound at the required concentration and quantity.

    • The CRO will perform binding or functional assays for each target in the panel, typically at a single compound concentration (e.g., 10 µM).

    • The output is a report detailing the percent inhibition or activation for each target. A common hit criterion is >50% inhibition or activation.

3.2 Tier 2: Hit Confirmation and Secondary Screening

Any "hits" identified in Tier 1 must be rigorously validated. The goal of Tier 2 is to confirm the primary finding using an orthogonal assay and to establish a dose-response relationship.

  • Causality: Single-point screening is prone to false positives. Confirmation with a different assay format (orthogonal assay) provides confidence that the observed activity is genuine.[7] A full dose-response curve is necessary to quantify the compound's potency (IC50 or EC50), which is a critical parameter for prioritizing hits.

Let's assume the Tier 1 screen identified a >50% inhibition at a G-protein coupled receptor (GPCR), for example, the Dopamine D2 receptor.

3.2.1 Orthogonal Assay: Radioligand Binding Assay

  • Experimental Protocol: Competitive Radioligand Binding This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, providing a direct measure of binding affinity.[8][9]

    • Reagent Preparation: Prepare assay buffer, receptor source (membranes from cells overexpressing the D2 receptor), radioligand (e.g., [3H]-Spiperone), and a serial dilution of this compound.

    • Assay Setup (96-well format):

      • Total Binding: Add receptor membranes, radioligand, and assay buffer.

      • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known unlabeled D2 ligand (e.g., Haloperidol).

      • Competition: Add receptor membranes, radioligand, and the serially diluted test compound.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - NSB.

      • Calculate % Inhibition for each concentration of the test compound.

      • Plot % Inhibition vs. Log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

3.2.2 Hit Triage and Decision Logic

G cluster_0 Hit Triage Logic Start Hit from Tier 1 (>50% Inhibition) DoseResponse Dose-Response Curve? Start->DoseResponse Potency Potent? (IC50 < 10 µM) DoseResponse->Potency Yes Deprioritize Deprioritize DoseResponse->Deprioritize No (Flat Response) Cytotoxicity Window? (CC50 / IC50 > 10) Potency->Cytotoxicity Yes Potency->Deprioritize No (Weak Potency) Proceed Proceed to Tier 3 Cytotoxicity->Proceed Yes (Good Window) Cytotoxicity->Deprioritize No (Cytotoxic)

Caption: A decision-making flowchart for hit validation.

Tier 3: Functional and Mechanistic Assays

With a confirmed, potent hit from Tier 2, the final step in this initial screening is to determine if the compound's binding to the target translates into a functional cellular response.

  • Causality: A compound can bind to a target without modulating its function (e.g., a silent antagonist). A functional assay is crucial to determine the compound's efficacy and classify it as an agonist, antagonist, or allosteric modulator.[10][11] This step provides a more physiologically relevant understanding of the compound's bioactivity.

Continuing our Dopamine D2 receptor example (a Gi-coupled GPCR), a relevant functional assay would measure the inhibition of cAMP production.

4.1 Functional Assay: cAMP Measurement

  • Experimental Protocol: HTRF cAMP Assay Homogeneous Time-Resolved Fofluorescence (HTRF) is a robust technology for measuring cAMP levels in a high-throughput format.

    • Cell Culture: Use a cell line stably expressing the D2 receptor (e.g., CHO-D2).

    • Cell Stimulation: Plate the cells and treat them with a constant concentration of a D2 receptor agonist (e.g., Quinpirole) to stimulate the inhibition of adenylyl cyclase. Co-treat with a serial dilution of this compound.

    • Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

    • HTRF Reaction: Add the HTRF reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

    • Detection: In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a high HTRF signal. Cellular cAMP produced upon stimulation competes for antibody binding, reducing the HTRF signal. The test compound, as an antagonist, will reverse the agonist's effect, restoring the HTRF signal.

    • Data Analysis: Plot the HTRF signal ratio against the Log[Compound Concentration] to generate a dose-response curve and calculate the functional IC50.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison and decision-making.

Table 1: Hypothetical Bioactivity Profile for 1-Benzhydrylazetidin-3-amine HCl

Assay TypeCell Line / TargetEndpointResult (IC50 / CC50)Therapeutic Window (CC50/IC50)
Cytotoxicity HeLaLDH Release75.2 µMN/A
HEK293LDH Release> 100 µMN/A
Binding Assay Dopamine D2 Receptor[3H]-Spiperone0.85 µM> 117 (vs. HEK293)
Functional Assay CHO-D2cAMP Inhibition1.2 µM> 83 (vs. HEK293)

Conclusion and Future Directions

This structured, tiered approach provides a robust framework for the initial bioactivity screening of this compound. The process is designed to efficiently identify and validate on-target activity while simultaneously assessing for liabilities like cytotoxicity.

Based on the hypothetical data presented, this compound is a potent antagonist of the Dopamine D2 receptor with a good selectivity window over general cytotoxicity.

Next Steps would include:

  • Selectivity Profiling: Screen the compound against other dopamine receptor subtypes and a panel of related GPCRs to determine its selectivity.

  • Mechanism of Action Studies: Conduct further studies (e.g., Schild analysis) to confirm competitive antagonism.

  • In Vivo Target Engagement: Progress to animal models to assess pharmacokinetic properties and in vivo efficacy.

This guide provides the foundational strategy to confidently advance a novel compound through the initial stages of the drug discovery pipeline.

References

  • A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening. PubMed.
  • Cytotoxicity assays. Sigma-Aldrich.
  • Implementing in vitro bioactivity data to modernize priority setting of chemical inventories. PubMed.
  • Functional Assay Development Roadmap: Str
  • Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines. Benchchem.
  • A standard operating procedure for an enzym
  • Combined In Vitro and In Silico Workflow to Deliver Robust, Transparent, and Contextually Rigorous Models of Bioactivity.
  • Receptor-Ligand Binding Assays. Labome.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. PMC - NIH.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Cytotoxicity assay selection guide. Abcam.
  • In vitro receptor binding assays: General methods and considerations.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • A proposed workflow for efficient bioactive screening and evaluation.
  • Cell Based Assays Development.
  • Functional Assays. Concept Life Sciences.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH.
  • This compound. Chemsrc.
  • 1-Benzhydrylazetidin-3-amine. ChemBK.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - PubMed Central.

Sources

1-Benzhydrylazetidin-3-amine Hydrochloride: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered, nitrogen-containing heterocycle, has become a privileged motif in contemporary medicinal chemistry.[1][2] Its inherent ring strain and distinct three-dimensional geometry provide a favorable combination of conformational rigidity and metabolic stability, making it a highly sought-after component in the design of novel therapeutics.[2] This guide focuses on 1-Benzhydrylazetidin-3-amine hydrochloride, a key pharmaceutical intermediate that serves as a versatile building block for a wide array of bioactive molecules. We will dissect its strategic importance by examining its constituent parts, explore the primary synthetic pathways for its manufacture, and illustrate its application through relevant case studies in drug development. This document is intended for researchers, chemists, and drug development professionals seeking a deeper technical understanding of this intermediate's synthesis and application.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The utility of the azetidine ring in drug design stems from its unique physicochemical properties, which distinguish it from more common saturated heterocycles like pyrrolidine or piperidine.

  • Structural Rigidity and Vectorial Orientation: The four-membered ring is conformationally constrained. This rigidity helps to lock substituents in well-defined spatial orientations, which can lead to higher binding affinity and selectivity for biological targets. The non-planar, puckered structure provides a three-dimensional character that is increasingly desired in modern drug discovery to move beyond "flat" molecules.[2]

  • Improved Physicochemical and Pharmacokinetic Profiles: The presence of the sp³-rich azetidine core often leads to improved drug-like properties. It can enhance aqueous solubility, increase metabolic stability by blocking potential sites of metabolism, and fine-tune lipophilicity.[2] These improvements are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Proven Clinical and Commercial Success: The value of the azetidine motif is validated by its presence in several FDA-approved drugs. For instance, Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor) incorporate this scaffold to enhance their pharmacokinetic and pharmacodynamic properties.[2] This track record of success solidifies the azetidine ring's status as a valuable tool for medicinal chemists.

Strategic Role of this compound

The title compound is more than a simple chemical; it is a strategically designed intermediate where each component serves a distinct and vital purpose in the synthetic sequence. Its structure can be deconstructed into three key functional elements: the azetidine core, the C-3 amine, and the N-1 benzhydryl group.

  • The Azetidine Core: This is the foundational scaffold that imparts the desirable 3D geometry and pharmacokinetic benefits discussed previously.

  • The C-3 Amine: As a primary amine, this group is the principal reactive handle for synthetic elaboration. It serves as a versatile nucleophile, allowing for the straightforward introduction of a wide range of substituents through amide bond formation, reductive amination, or alkylation, enabling the exploration of structure-activity relationships (SAR).

  • The N-1 Benzhydryl Group: This bulky group serves a dual purpose. Primarily, it acts as a robust protecting group for the azetidine nitrogen.[3] This prevents the ring nitrogen from participating in unwanted side reactions during the functionalization of the C-3 position. Its large size also influences the compound's solubility and often aids in crystallization and purification.[4] In some final drug molecules, this group is retained as part of the active pharmacophore.[3][4]

G cluster_0 1-Benzhydrylazetidin-3-amine Intermediate Core Intermediate Azetidine Azetidine Core Intermediate->Azetidine Provides 3D Scaffold & PK Properties Amine C-3 Primary Amine Intermediate->Amine Reactive Handle for Diversity (SAR) Benzhydryl N-1 Benzhydryl Group Intermediate->Benzhydryl N-Protection & Pharmacophore Element G cluster_start Starting Materials cluster_main Core Synthesis cluster_A Route A cluster_B Route B cluster_end Final Intermediate start Benzhydrylamine + Epichlorohydrin alcohol 1-Benzhydrylazetidin-3-ol start->alcohol mesylate Mesylate Intermediate alcohol->mesylate Mesylation ketone 1-Benzhydrylazetidin-3-one alcohol->ketone Oxidation routeA_step2 Amination (NH4OH, heat) mesylate->routeA_step2 final_product 1-Benzhydrylazetidin-3-amine (as HCl salt) routeA_step2->final_product routeB_step2 Reductive Amination (NH3 source, NaBH(OAc)3) ketone->routeB_step2 routeB_step2->final_product

Caption: Comparative workflow for the synthesis of the target intermediate.
ParameterRoute A: Mesylation/AminationRoute B: Oxidation/Reductive Amination
Key Intermediates Sulfonate EsterKetone
Key Reagents Methanesulfonyl Chloride, NH₄OHOxidizing Agent (e.g., SO₃·Py), NaBH(OAc)₃
Causality/Rationale Excellent leaving group activation. Direct conversion.Avoids harsh amination conditions. High chemoselectivity.
Potential Issues Requires pressure equipment for amination.Potential for over-reduction if conditions are not controlled.
Typical Yields 72-84% over two steps [5]Generally high-yielding [6]

The Benzhydryl Group: Protecting Group vs. Pharmacophore

A critical decision in utilizing 1-Benzhydrylazetidin-3-amine is the ultimate fate of the N-benzhydryl group. This choice defines the subsequent synthetic strategy and the class of target molecules.

  • Role as a Protecting Group: In many applications, the goal is to synthesize N-1 unsubstituted or alternatively substituted azetidines. Here, the benzhydryl group is removed post-functionalization of the C-3 amine. The most common method for this deprotection is catalytic hydrogenation . [3]Using a catalyst like palladium on carbon (Pd/C) or palladium hydroxide under a hydrogen atmosphere cleaves the C-N bonds, releasing toluene as a byproduct and yielding the free secondary amine on the azetidine ring. This N-H bond is then available for further reactions, such as coupling with heterocyclic systems in the synthesis of fluoroquinolone antibiotics. [7]

  • Role as a Core Pharmacophore: The benzhydryl moiety is a well-known pharmacophore in its own right, particularly for targeting central nervous system (CNS) receptors. [4]It is a key structural feature in many antihistamines and other psychotropic agents. In these cases, the group is retained in the final active pharmaceutical ingredient (API). The synthesis then focuses solely on elaborating the C-3 amine to build the final drug molecule. [3]

G start 1-Benzhydrylazetidin-3-amine functionalize Functionalize C-3 Amine (e.g., Acylation, Alkylation) start->functionalize decision Fate of Benzhydryl Group? functionalize->decision deprotect Deprotection (Catalytic Hydrogenation) decision->deprotect Remove retain Retain Group decision->retain Keep productA Target Class A (e.g., Fluoroquinolones) deprotect->productA productB Target Class B (e.g., CNS Agents) retain->productB

Caption: Strategic decision point in drug development.

Applications in Drug Development: Case Studies

The versatility of 1-Benzhydrylazetidin-3-amine and its precursors is best illustrated through their application in the synthesis of diverse therapeutic agents.

  • Case Study 1: Azelnidipine (Calcium Channel Blocker): The direct precursor, 1-benzhydrylazetidin-3-ol hydrochloride, is a key intermediate in the synthesis of Azelnidipine. [8]Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. The azetidinol moiety is crucial for its long-lasting antihypertensive effects and gradual onset of action. [9][8]In this synthesis, the hydroxyl group of the intermediate is esterified as part of the final molecule.

  • Case Study 2: Fluoroquinolone Antibiotics: Many advanced fluoroquinolone antibiotics feature a nitrogen-containing heterocycle at the C-7 position to modulate antibacterial spectrum and potency. The de-benzhydrylated 3-aminoazetidine is an important building block for this purpose. [7]It is coupled to the fluoroquinolone core to produce potent antibacterial agents. The 3D nature of the azetidine ring can enhance bacterial cell wall penetration and interaction with the target enzymes (DNA gyrase and topoisomerase IV).

  • Case Study 3: Psychotropic Agents: The 1-benzhydryl-3-aminoazetidine scaffold is used to prepare compounds with potential psychotropic effects. [3]For example, after acylation of the 3-amino group and subsequent modifications, the resulting molecules can be screened for activities such as anorexigenic effects. In these applications, the benzhydryl group is often essential for the desired biological activity. [3]

Conclusion and Future Outlook

This compound is a premier example of a strategically designed pharmaceutical intermediate. Its structure provides a stable, three-dimensional scaffold, a versatile reactive handle for diversification, and a robust protecting group that can also function as a pharmacophore. The well-established and scalable synthetic routes to this compound ensure its accessibility for both discovery and development campaigns. As the demand for sp³-rich, conformationally defined molecules continues to grow in the quest for more selective and effective medicines, the importance of foundational building blocks like 1-benzhydrylazetidin-3-amine is set to increase, solidifying its role as a cornerstone of modern medicinal chemistry. [2]

References

  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXTLqmo1bthh84jHUVi-wLBJZtD0WCVU_1mhxmYOsxyCcxJjh_2UDiqoOO9cTtKnm_M8oCKXiUg254nKbqJIQ4N3e1nZ8XgF3JQBjlgjM2hJEayl1KMWIiRiWb1Y9gXC7Co9kiR0hWRxKXkzMLX855sPsOLn98zde4ulNBnMbIFHPTZNJmu0crfok5OCFdu5wAOIil5-VL7HhI2lQ4G3tJBqhBQYP018h-ENUAEDU799rp-kae3ERU8mplovoCxsoreEdkGnxguOEFyXvLcqDUvZ1anA==]
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7ds8sVv15qQzoyXSMyjWeDG_JQkT_m1Lfv3kaCUTByMuKUNvuMSZU3vLlR1cb5nxCqszRpxQzCGDC-uvsXwttmbGP9Mdq1uTpKc7Qxm98_--lMhHiQMK7D4ZNOW3avKf76A4tsLliiHgFl1unTj9M1pUB-hXUvn8-Dw==]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW7SmeidSlwy4Xi_AEGkBgcfa4C3jJ_QX3anjBMw9SvUZHS2gaTcA8hU6km4vMCU60YkJA-94yetNEAVsWUdrEKHg1VFxGnWvkvfLS8a2Q2OwhKVenkQu1oxeLuu8CzII52A0vyV8R_k8GPcOjXE8zJA3uGYgO7_46]
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED0-8pLSWA3KEQ6ppH2ehdilkNtGsFPpWEcngd115ZkHxAanOo6oXiOGqMK3uodj9pZa9_W5h77oTx6ttph4_FAZ8W3h7L_LUvIbGXFyHFdt9JCCohwNf7d1qwj37dCaMmQSw5WsAemSmNiw==]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcf6v6_jHOhLU0nCwCkUse909Y-uxYmmawCzXH8p7q0BxfaS9hN4ffM2cRillNJM6JmLw9oaZK-jJ-XUwyAqYyhi9sO_DrB8zdtlQCRB8_zQMwnhURRvzYdV4niRm3c6r7eQZV]
  • cas 159603-42-6|| where to buy this compound - Chemenu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbWShbmZ8hOAgtBdpYNTvdW2ijFqYOlYf39sCj5sdN0z7cMaBOV8Po9BifcbD84VsjtkbvIt10GZel51pKx1k-oPYvlP6EKAtTzSPqiHud3ccOq0FXz7knc3XSEDTUNBtxRq1ql3XSx1fjcHz-jjU=]
  • 1-Boc-3-(Amino)azetidine | 193269-78-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW9RMXWc9i487_mhau8QC-wkg56bNb3f1P0H7OxokgeGMK_heijN5PJ9X2Ol0ac-AxvmH9mkNRsOe8Oy5E02Y3m698rj1_gTTknYMMrEuxtZhIe74uO2R8fGNaRqIOBdhOl-avFS6zvu5vqa9uLdI76Dwh9tpr8qJiLbijsxDgTw==]
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyVlME3Odwp9fy_uy0kMlCn0wxpmwkMdRhndfMQGP-ezfL67wdvHgoj3WL07q9L1IyHNTBbsqf89jTgF4A8I7-nxFU7K3jk_xa2Q3mM-WvMhmqGBdlSlREhwNXqil_lz_wYf7n]
  • 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDHzzcv68sA1rk23kN13nBwiHSw0wSD7ka8WacYQRroLk_7DjySzYlswADrp1Zc3JTHHxjrhWKbr0XEbCbjDRaH8vWkaaAY9Y3SCrMmxSvHpD5o_ma6jD0SuuR9OilinJo1T7_eG05p1OEvgjiF6cl_5GkUop75k51-O1xLgc4gg==]
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-B3nZslAoKYWBNiKPPdiDhD4_YFuTkF9K1dPnYKvI1Rr0WXigB4ncXXptteQXmIqYqQSDq5gqjwZRx00Z2iSi64ZvfzUNtu05PawO-M5C_thKJzJeaWhBIdgtQHanXAq4maaTVxclusM1ZN91fAZoXxy_kC_NAz8BUPoysGkYcm22EewneRE92B4aYMeto6574CcfQPeSstMCv_J4SxuDegNcZvOU0cUgFgNxOCEMA-ZRa1Ni1NPiGlv4MG6pYUaPsKl7HyMuRipzcjkHnB6deUwa4i_I29xl8v7g_SUjI1B54-7oEUhZS9lxWvCZSRpYoIsr1VJ2aJQIsTmH_agzw4pz4MFTPZiZ3NVod34dL-2LHZFJi00O3r_C]
  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl) - Google Patents. [URL: https://patents.google.
  • 1-Benzhydrylazetidin-3-amine CAS 40432-52-8 - Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/api-and-intermediates/1-benzhydrylazetidin-3-amine-cas-40432-52-8.html]
  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. [URL: https://patents.google.
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate. [URL: https://www.researchgate.net/publication/228830206_An_Efficient_Two-Step_Synthesis_of_3-Amino-1-Benzhydrylazetidine]
  • US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents. [URL: https://patents.google.
  • 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5436329_EN.htm]
  • Myers Chem 115 - Reductive Amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1l2H4LsfK0OfDxF4srDsZcSk23D3hO4Vglu6veWsciFwPWZgsxnonLLMPb1JZRiArXEB4PKUERLl8EZZ84UIkHEaSPvn_83TSXBd7GbC3qDyoSSS8M9eN6B65eJj15HbQeui2WyGt0odYROlqQb2Q9KLv]
  • 1-benzhydryl-3-methylazetidin-3-amine CAS 133891-52-8 - Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/api-and-intermediates/1-benzhydryl-3-methylazetidin-3-amine-cas-133891-52-8.html]
  • CAS#:1189735-08-7 | this compound | Chemsrc. [URL: https://www.chemsrc.com/en/cas/1189735-08-7_957489.html]
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. [URL: https://patents.google.
  • 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Amines_and_Heterocycles/21.
  • (PDF) Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. [URL: https://www.researchgate.net/publication/257813093_Benzhydrylamine_An_Effective_Aminating_Agent_for_the_Synthesis_of_Primary_Amines]
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0rye5-yP-BVdAbBPEZWmpoGCyWr7NuXrtAupBZgwVTBmtR877v8hpNzBoBbCUyuJDG7Zde_WYrNgHjUBhhVe-9mTmYNQYnGD7FyamwWzwsROXVwcPMpiAlVzQcfHRUcxzflyfrchl5II=]
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s057iq/advice_on_nboc_deprotection_in_the_presence_of/]
  • Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7014167/]

Sources

Methodological & Application

Application Note & Experimental Protocol: 1-Benzhydrylazetidin-3-amine Hydrochloride as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the use of 1-Benzhydrylazetidin-3-amine hydrochloride. This versatile building block combines the structurally unique azetidine ring with the biologically significant benzhydryl moiety, offering a valuable starting point for the synthesis of compound libraries. We detail the scientific rationale for its use, its physicochemical properties, critical safety and handling procedures, and a validated, step-by-step protocol for a cornerstone synthetic transformation: N-acylation. This guide is designed to enable scientists to effectively and safely incorporate this valuable intermediate into their research and development workflows.

Compound Profile and Scientific Rationale

This compound is a synthetic intermediate prized in drug discovery for the strategic combination of two key structural motifs: the azetidine ring and the benzhydryl group.

The Azetidine Scaffold in Drug Design

The azetidine ring is a four-membered, saturated nitrogen-containing heterocycle. Despite its high ring strain, it possesses reasonable chemical stability and has emerged as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates is often driven by the following advantages:

  • Improved Physicochemical Properties: The non-planar, puckered nature of the azetidine ring introduces a three-dimensional character to otherwise flat molecules, which can disrupt crystal packing and improve aqueous solubility.

  • Enhanced Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible alkyl chains, potentially improving a drug's half-life.

  • Vectorial Exit Trajectory: The rigid geometry provides well-defined exit vectors for substituents, allowing for precise spatial positioning to optimize interactions with biological targets.

  • Novelty and Patentability: As a less common scaffold than piperidines or pyrrolidines, its use can lead to novel chemical matter with strong intellectual property potential.

Several FDA-approved drugs, including the antihypertensive Azelnidipine and the JAK inhibitor Baricitinib, feature an azetidine ring, underscoring its therapeutic relevance.

The Benzhydryl Moiety in Pharmacology

The benzhydryl (diphenylmethyl) group is a prominent pharmacophore found in numerous biologically active compounds. The two phenyl rings provide a large, lipophilic structure capable of engaging in various non-covalent interactions with protein targets, such as π-π stacking and hydrophobic interactions. This moiety is a core component of drugs with diverse activities, including antihistamines, antivirals, and CNS agents. In the context of 1-Benzhydrylazetidin-3-amine, the benzhydryl group serves a dual purpose: it acts as a bulky N-substituent that can confer specific biological activities, and it also functions as a protecting group that can be removed under certain conditions if the secondary amine is desired.

Compound Properties

A summary of the key physical and chemical properties for this compound is provided below.

PropertyValue
Chemical Name This compound
Synonyms 1-(Diphenylmethyl)azetidin-3-amine hydrochloride
CAS Number 159603-42-6, 1189735-08-7
Molecular Formula C₁₆H₁₉ClN₂
Molecular Weight 274.79 g/mol
Appearance White to off-white crystalline solid
Primary Application Synthetic intermediate in medicinal chemistry and drug discovery

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. While a comprehensive toxicological profile is not available, related azetidine and amine hydrochloride compounds are known to be irritants.

Hazard Identification
  • GHS Classification: Based on data for analogous compounds, may cause skin irritation, serious eye irritation, and respiratory irritation.

  • Signal Word: Warning

Recommended Handling Procedures
  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles with side shields (conforming to EN166 or NIOSH standards).

    • Skin Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use. Wear a flame-retardant lab coat.

    • Respiratory Protection: For weighing or operations that may generate dust, use a P95 (US) or P1 (EU) particle respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is 2-8°C.

  • Keep away from strong oxidizing agents and incompatible materials.

Core Application Protocol: Synthesis of N-(1-Benzhydrylazetidin-3-yl)acetamide via N-Acylation

A primary and highly valuable application of 1-Benzhydrylazetidin-3-amine is the functionalization of its primary amine at the C3 position. N-acylation is a fundamental transformation used to form amides, which are prevalent in over 25% of all marketed pharmaceuticals. This protocol details a representative N-acetylation reaction.

Principle and Rationale

The starting material is a hydrochloride salt. To make the primary amine nucleophilic, it must first be deprotonated to its free base form. This is achieved in situ using a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The liberated free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (in this case, acetyl chloride). The base also serves to scavenge the HCl byproduct generated during the reaction.

Experimental Workflow Diagram

Caption: Logical flow for the synthesis of an amide derivative.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • This compound (1.0 equiv)

  • Acetyl Chloride (1.1 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.00 g, 3.64 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous DCM (approx. 20 mL) and stir to form a suspension.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (1.12 mL, 8.01 mmol, 2.2 equiv) dropwise to the stirred suspension. Stir for 15-20 minutes at 0°C. The suspension should become a clearer solution as the free amine is formed.

  • Acylation: Add acetyl chloride (0.28 mL, 4.00 mmol, 1.1 equiv) dropwise to the reaction mixture, ensuring the internal temperature remains below 5°C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (In-Process Control): Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting amine spot/peak is no longer visible. A typical TLC system would be 10% Methanol in DCM.

  • Workup - Quenching: Once complete, cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution (~15 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70%) to afford the pure N-(1-Benzhydrylazetidin-3-yl)acetamide.

Validation and Characterization
  • Yield: Calculate the percentage yield of the purified product.

  • Purity: Assess purity by HPLC or LC-MS.

  • Identity Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR should show a new singlet corresponding to the acetyl methyl group (~2.0 ppm) and a downfield shift of the C3-proton.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient base; inactive acylating agent; insufficient reaction time.Add an additional 0.2 equiv of base and acylating agent. Ensure reagents are fresh. Allow the reaction to stir for a longer period.
Low Yield Product loss during aqueous workup; inefficient purification.Perform a back-extraction of the aqueous layers with DCM. Optimize the chromatography elution system.
Side Product Formation Reaction temperature too high; moisture in the reaction.Maintain strict temperature control (0°C) during additions. Ensure all glassware is flame-dried and solvents are anhydrous.
No Reaction Poor quality starting material; incorrect stoichiometry.Verify the identity and purity of the starting amine. Re-check all calculations and measurements for reagents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Roy, D., & Panda, G. (

Application Note: A Robust HPLC Method for Purity Determination of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 1-Benzhydrylazetidin-3-amine hydrochloride. Due to the polar nature and basicity of the primary amine, traditional reversed-phase chromatography presents challenges in retention and peak shape. To overcome these, an ion-pairing reversed-phase HPLC method has been developed. This document provides a comprehensive protocol, from sample preparation to data analysis, and outlines the validation of the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This robust and reproducible method is suitable for quality control and stability testing in research, development, and manufacturing environments.

Introduction: The Analytical Challenge

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. The molecule's structure, featuring a polar primary amine and a bulky non-polar benzhydryl group, presents a unique analytical challenge.

Standard reversed-phase HPLC (RP-HPLC) often results in poor retention and tailing peaks for such polar and basic compounds due to strong interactions with residual silanols on the silica-based stationary phase and insufficient retention on the non-polar C18 chains.[3][4] To address this, this method employs an ion-pairing agent in the mobile phase. The ion-pairing reagent, an alkyl sulfonate, forms a neutral, hydrophobic complex with the protonated amine, significantly enhancing its retention on a C18 column and improving peak symmetry.[5][6][7]

Chromatographic Principle

This method is based on Reversed-Phase Ion-Pairing Chromatography .[8]

  • Stationary Phase: A non-polar octadecylsilane (C18) bonded silica column is used.

  • Mobile Phase: A polar, aqueous-organic mobile phase containing an anionic ion-pairing agent (e.g., sodium dodecyl sulfate or an alkyl sulfonate) is employed.

  • Mechanism: The protonated 1-Benzhydrylazetidin-3-amine cation forms an ion pair with the anionic head group of the ion-pairing reagent. The hydrophobic tail of the reagent then interacts strongly with the C18 stationary phase, leading to the retention of the entire complex. Elution is achieved by increasing the organic solvent concentration, which disrupts the hydrophobic interactions.

PART I: Analytical Method Protocol

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Chromatography Column C18, 4.6 x 150 mm, 5 µm particle size
Reference Standard This compound (≥99.5% purity)
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (>18 MΩ·cm), Sodium 1-Octanesulfonate (Ion-Pair Reagent), Phosphoric Acid (ACS Grade)
Glassware Class A volumetric flasks, autosampler vials
Preparation of Solutions

4.1. Mobile Phase A (Aqueous Buffer with Ion-Pair Reagent)

  • Weigh 2.16 g of Sodium 1-Octanesulfonate and dissolve in 1000 mL of deionized water.

  • Adjust the pH to 2.5 using dilute phosphoric acid.

  • Filter through a 0.45 µm membrane filter.

Rationale: The acidic pH ensures that the primary amine of the analyte is fully protonated, facilitating consistent ion-pairing. The octanesulfonate provides a suitable hydrophobicity for retention on a C18 column.

4.2. Mobile Phase B

  • Acetonitrile (100%).

4.3. Diluent

  • Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

4.4. Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

4.5. Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

HPLC Operating Conditions
Parameter Condition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program See Table below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.07030
20.04060
25.04060
25.17030
30.07030

Rationale: A gradient elution is employed to ensure that both the main analyte peak and any potential impurities, which may have significantly different polarities, are eluted with good peak shape and resolution within a reasonable runtime.

System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Calculation of Purity

The purity of the sample is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

PART II: Method Validation Protocol (ICH Q2(R1) Summary)

A comprehensive method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[1][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze the reference standard solution.

    • Analyze the sample solution.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. The method should be able to resolve the main peak from any degradation products formed.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five solutions of the reference standard over a concentration range of 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value. It is determined by applying the method to a sample of known purity (e.g., spiking a placebo with known amounts of the active substance).

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six separate sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.2 units)

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions.

PART III: Visualization and Data

Analytical Workflow Diagram

The following diagram illustrates the complete workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Mobile Phase & Diluent Preparation B Standard Solution (0.5 mg/mL) A->B C Sample Solution (0.5 mg/mL) A->C E System Suitability Check (5 Replicate Injections of Standard) B->E F Sample Sequence Run C->F D HPLC System Setup & Equilibration D->E E->F G Chromatogram Integration F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Sources

Application Notes & Protocols: The Strategic Use of 1-Benzhydrylazetidin-3-amine Hydrochloride in Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is paramount. Among the various heterocyclic systems, four-membered nitrogen-containing rings, specifically azetidines, have garnered significant attention as "privileged structures."[1][2] Unlike their larger, more flexible counterparts like piperidines and pyrrolidines, the azetidine ring possesses a unique combination of high ring strain (approx. 25.4 kcal/mol) and conformational rigidity.[1][3] This inherent strain does not render the molecule unstable for practical handling but provides unique reactivity and structural properties.[3][4] These characteristics allow the azetidine scaffold to confer several advantageous properties to a drug candidate, including:

  • Improved Physicochemical Properties: The sp3-rich, three-dimensional nature of the azetidine ring can enhance solubility, reduce lipophilicity, and modulate the basicity (pKa) of proximal functional groups—critical parameters in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5]

  • Metabolic Stability: Incorporation of the strained ring can block or alter sites of metabolic attack, leading to improved in vivo stability and a more favorable pharmacokinetic profile.[1]

  • Novel Exit Vectors: The constrained geometry of the azetidine ring provides unique spatial arrangements for substituents, enabling novel interactions with biological targets that may not be achievable with more conventional scaffolds.[5]

This guide focuses on a particularly versatile and strategic building block: 1-Benzhydrylazetidin-3-amine hydrochloride . The benzhydryl (diphenylmethyl) group serves as a robust protecting group for the ring nitrogen, while the 3-amino group provides a crucial handle for synthetic diversification. This combination allows for the selective functionalization of the exocyclic amine, followed by a subsequent deprotection step to either reveal the secondary azetidine nitrogen or to complete the synthesis of the final target molecule. Its utility is central to the construction of diverse chemical libraries aimed at a range of therapeutic targets, from central nervous system (CNS) modulators to antitumor and antibacterial agents.[1][2][5]

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are foundational to successful synthesis. The properties of 1-Benzhydrylazetidin-3-amine and its derivatives are summarized below.

PropertyValueSource(s)
Compound Name This compound[6]
Synonyms 1-(Diphenylmethyl)azetidin-3-amine dihydrochloride[7]
CAS Number 1189735-08-7 (hydrochloride); 40432-52-8 (free base)[6][8]
Molecular Formula C₁₆H₁₉ClN₂ (hydrochloride); C₁₆H₁₈N₂ (free base)[8]
Molecular Weight 274.79 g/mol (hydrochloride); 238.33 g/mol (free base)[8]
Appearance Typically a solid (hydrochloride salt)[9]
Safety & Handling Precautions

As a primary amine derivative, this compound and its related structures require careful handling to ensure personnel safety.

  • Hazard Identification: Causes skin and serious eye irritation.[7][10] May cause respiratory irritation.[7][10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][9]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[7][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[7][9]

Strategic Rationale for Synthetic Application

The selection of this compound is a strategic choice rooted in its distinct chemical functionalities, which enable a modular approach to drug design.

G cluster_0 1-Benzhydrylazetidin-3-amine Core Core 1-Benzhydrylazetidin-3-amine Amine Primary Amine (C3 Position) - Versatile handle for diversification Core->Amine Functionalize (e.g., Acylation, Reductive Amination) Benzhydryl Benzhydryl Group (N1 Position) - Robust protecting group Core->Benzhydryl Deprotect (e.g., Catalytic Hydrogenation) Azetidine Azetidine Ring - Scaffold for physicochemical modulation Core->Azetidine Modulate (e.g., Solubility, Metabolic Stability)

Caption: Workflow for a typical amide coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent & Reagents: Suspend the starting material in a suitable aprotic solvent (e.g., Dichloromethane or DMF, ~0.1 M). Add the carboxylic acid (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), dropwise to neutralize the hydrochloride salt and facilitate the coupling.

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with the organic solvent. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired amide product.

Self-Validation System:

  • Expected Outcome: The product is typically a solid or viscous oil. Yields can range from 60-95% depending on the carboxylic acid used.

  • Characterization: Confirm the structure via ¹H NMR (disappearance of the primary amine signal, appearance of amide N-H and R-group signals) and verify the mass by HRMS or LC-MS.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, add additional portions of EDC. Ensure the starting amine hydrochloride was fully neutralized.

    • Side Products: The formation of an N-acylurea byproduct from EDC can occur. Purification by chromatography is usually sufficient to remove it.

Protocol 2: Reductive Amination

This protocol allows for the synthesis of secondary amines by reacting the primary amine with an aldehyde or ketone.

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Neutralization & Imine Formation: Add a base like Triethylamine (TEA) (1.2 eq) to free the amine. If the reaction is slow, a catalytic amount of acetic acid can be added to promote imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. Be cautious of initial gas evolution.

  • Reaction: Stir at room temperature for 6-24 hours.

  • Monitoring: Monitor for the disappearance of the imine intermediate and starting materials by LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography.

Self-Validation System:

  • Expected Outcome: The product is a secondary amine, often isolated as an oil or solid. Yields typically range from 50-90%.

  • Characterization: Confirm structure by ¹H NMR (disappearance of the primary amine protons, appearance of signals corresponding to the newly introduced alkyl group) and mass spectrometry.

  • Troubleshooting:

    • Stalled Reaction: Ensure the reducing agent is fresh and active. For sluggish ketones, gentle heating (40-50 °C) may be required.

    • Dialkylation: Over-reaction is generally not an issue with this substrate but can be minimized by avoiding a large excess of the carbonyl compound and reducing agent.

Protocol 3: N-Debenzhydrylation via Catalytic Hydrogenation

This crucial step removes the benzhydryl protecting group to reveal the azetidine ring's secondary nitrogen, enabling further functionalization or completion of the synthesis. A streamlined process for synthesizing the parent 3-amino-1-benzhydrylazetidine has been described, highlighting the industrial relevance of these compounds. [12] Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-benzhydrylated substrate (1.0 eq) in a suitable solvent like Methanol, Ethanol, or Ethyl Acetate.

  • Catalyst Addition: Carefully add Palladium on Carbon (Pd/C) (10% w/w, ~5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or 50 psi in a Parr shaker) at room temperature for 12-48 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup: Once complete, carefully purge the reaction vessel with an inert gas (N₂ or Ar) to remove all hydrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting secondary amine can be used directly or purified further if necessary. Often, it is converted to a hydrochloride salt by treatment with HCl in a solvent like ether for easier handling and storage.

Self-Validation System:

  • Expected Outcome: The deprotected amine is often isolated as an oil (free base) or a crystalline solid (salt). Yields are typically high (>90%).

  • Characterization: Confirm via ¹H NMR (disappearance of the characteristic benzhydryl methine proton signal and aromatic protons) and mass spectrometry (correct mass for the deprotected product).

  • Troubleshooting:

    • Incomplete Reaction: The catalyst may be deactivated. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). If the reaction stalls, filter and add fresh catalyst. Increasing hydrogen pressure may also improve conversion.

    • Ring Opening: While the azetidine ring is generally stable under these conditions, prolonged reaction times or more aggressive catalysts could potentially lead to ring-opening byproducts. Monitor the reaction closely.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for medicinal chemists. Its unique structural features—a versatile primary amine for diversification, a robust protecting group for orthogonal synthesis, and a privileged azetidine core for modulating physicochemical properties—make it an invaluable asset in the design and synthesis of next-generation therapeutics. The protocols outlined herein provide a foundational framework for leveraging this building block to its full potential, enabling the efficient and logical construction of novel molecular entities with promising pharmacological profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
  • CAS#:1189735-08-7 | this compound. (n.d.). Chemsrc.
  • 1-Benzhydrylazetidin-3-amine dihydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 1-Benzhydrylazetidin-3-amine CAS 40432-52-8. (n.d.). Home Sunshine Pharma.
  • This compound. (n.d.). Xidian Experimental.
  • cas 159603-42-6|| where to buy this compound. (n.d.). Chemenu.
  • 1-benzhydrylazetidin-3-ol Hydrochloride. (n.d.). PubChem.
  • CAS 40320-60-3: 1-Benzhydrylazetidin-3-one. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET - Aminodiphenylmethane. (2011). Fisher Scientific.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI.
  • SAFETY DATA SHEET - 1-Benzhydryl-3-azetidinone. (2024). Fisher Scientific.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (n.d.). PMC - PubMed Central.
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2025). ResearchGate.

Sources

The Versatile Scaffold: Application of 1-Benzhydrylazetidin-3-amine HCl in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structural Motif

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The 1-benzhydrylazetidin-3-amine hydrochloride salt represents such a scaffold, merging the desirable physicochemical properties of the rigid, three-dimensional azetidine ring with the lipophilic and pharmacologically significant benzhydryl moiety. The benzhydryl group, a diphenylmethyl substituent, is a well-established pharmacophore found in a plethora of biologically active compounds, conferring properties that can enhance target engagement and modulate pharmacokinetic profiles.[1][2][3] Derivatives of benzhydryl amines have demonstrated a wide spectrum of therapeutic potential, including anticancer, antihistaminic, and antiviral activities.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 1-benzhydrylazetidin-3-amine HCl in medicinal chemistry, providing detailed synthetic protocols and insights into its derivatization for the generation of novel therapeutic candidates.

Core Attributes of the 1-Benzhydrylazetidin-3-amine Scaffold

The utility of 1-benzhydrylazetidin-3-amine HCl in drug design can be attributed to several key features:

  • Structural Rigidity and Three-Dimensionality: The strained four-membered azetidine ring provides a rigid framework that can orient substituents in well-defined vectors, facilitating precise interactions with biological targets. This contrasts with more flexible aliphatic chains, offering a potential advantage in potency and selectivity.

  • The Benzhydryl Anchor: The bulky and lipophilic benzhydryl group can serve as an effective anchor, occupying hydrophobic pockets within target proteins. Furthermore, the two phenyl rings offer multiple points for substitution, allowing for fine-tuning of electronic and steric properties to optimize target binding and pharmacokinetic parameters.

  • A Versatile Amino Functional Handle: The primary amine at the 3-position of the azetidine ring is a key functional group for facile derivatization. It serves as a versatile handle for the introduction of a wide array of chemical moieties through well-established synthetic methodologies, such as amide bond formation and reductive amination.

Synthesis of the Core Scaffold: 1-Benzhydrylazetidin-3-amine

The target compound, 1-benzhydrylazetidin-3-amine, is accessible from the commercially available 1-benzhydrylazetidin-3-ol through a robust and scalable two-step synthetic sequence. This process involves the activation of the hydroxyl group via mesylation, followed by nucleophilic substitution with an amine source.

Experimental Protocol: Two-Step Synthesis of 1-Benzhydrylazetidin-3-amine

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous acetonitrile (approximately 10 mL per gram of starting material).

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq.) dropwise.

  • Mesylation: To the cooled solution, add a solution of methanesulfonyl chloride (1.2 eq.) in anhydrous acetonitrile dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction by the slow addition of water. The resulting precipitate, 1-benzhydrylazetidin-3-yl methanesulfonate, can be isolated by filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1-Benzhydrylazetidin-3-amine

  • Reaction Setup: In a pressure-rated reaction vessel (e.g., a Parr reactor), suspend the crude 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq.) in a mixture of isopropanol and aqueous ammonium hydroxide (28-30%).

  • Amination: Seal the vessel and heat the reaction mixture to 70-80 °C with vigorous stirring for 12-18 hours. The internal pressure will increase during the reaction.

  • Reaction Monitoring: After cooling to room temperature, carefully vent the reactor. Monitor the completion of the reaction by TLC or LC-MS.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the isopropanol. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 1-benzhydrylazetidin-3-amine as an oil or solid. For the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. Isolate the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to afford 1-benzhydrylazetidin-3-amine HCl.

Synthesis_Workflow start 1-Benzhydrylazetidin-3-ol step1 Mesylation (MsCl, Et3N, ACN) start->step1 intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate step1->intermediate step2 Amination (NH4OH, IPA, Heat) intermediate->step2 product_freebase 1-Benzhydrylazetidin-3-amine (Free Base) step2->product_freebase step3 Salt Formation (HCl) product_freebase->step3 product_hcl 1-Benzhydrylazetidin-3-amine HCl step3->product_hcl

Caption: Synthetic workflow for 1-Benzhydrylazetidin-3-amine HCl.

Application in Medicinal Chemistry: A Case Study of N-(1-Benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide Derivatives

A notable application of the 1-benzhydrylazetidin-3-amine scaffold is in the development of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivatives.[4] These compounds have been investigated for their potential therapeutic effects, particularly in the context of metabolic syndrome.[4] The synthesis of these derivatives showcases a common and effective strategy for elaborating the core scaffold.

General Protocol for the Synthesis of N-(1-Benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide Derivatives

This protocol describes the condensation of a sulfonate intermediate with a sulfonamide to generate the final compounds.

  • Reaction Setup: In a suitable reaction vessel, dissolve the appropriate sulfonamide derivative (e.g., N-(3,5-difluorophenyl)methylsulfonamide) (1.0 eq.) in an organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride, to the solution and stir for a short period to generate the sulfonamide anion.

  • Condensation: To this mixture, add a solution of a reactive intermediate derived from 1-benzhydrylazetidin-3-amine, such as 1-benzhydrylazetidin-3-yl methanesulfonate (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C and stir for 4-12 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivative.

Derivatization_Workflow cluster_amide Amide Bond Formation cluster_reductive Reductive Amination start 1-Benzhydrylazetidin-3-amine HCl coupling Coupling Reagents (e.g., HATU, EDCI) start->coupling reduction Reducing Agent (e.g., NaBH(OAc)3) start->reduction reagent1 Carboxylic Acid (R-COOH) reagent1->coupling product1 N-Acyl Derivative coupling->product1 reagent2 Aldehyde/Ketone (R-CHO/R-CO-R') reagent2->reduction product2 N-Alkyl Derivative reduction->product2

Caption: General derivatization strategies for 1-Benzhydrylazetidin-3-amine.

Protocols for Further Derivatization

To explore the chemical space around the 1-benzhydrylazetidin-3-amine scaffold, the following detailed protocols for amide bond formation and reductive amination can be employed.

Protocol 1: Amide Bond Formation

This method is ideal for introducing a wide variety of acyl groups.

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.5 M), add a coupling agent such as HATU (1.1 eq.) or EDC (1.2 eq.) and an amine base like N,N-diisopropylethylamine (DIPEA) (3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1-benzhydrylazetidin-3-amine (as the free base, 1.1 eq.) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-1-benzhydrylazetidin-3-amine derivative.

Protocol 2: Reductive Amination

This protocol allows for the synthesis of N-alkyl derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve the desired aldehyde or ketone (1.0 eq.) and 1-benzhydrylazetidin-3-amine (as the free base, 1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the addition of saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-1-benzhydrylazetidin-3-amine derivative.

Structure-Activity Relationship (SAR) Insights

While extensive SAR data for derivatives of 1-benzhydrylazetidin-3-amine is not broadly published in the public domain, general principles of medicinal chemistry can guide the design of new analogs.

Modification SitePotential Impact
Benzhydryl Phenyl Rings Introduction of electron-withdrawing or electron-donating groups can modulate electronic properties, influencing target binding and metabolic stability. Halogen substitution, for example, can introduce favorable interactions and block sites of metabolism.
Azetidine Ring Substitution on the azetidine ring itself (at the 2- or 4-positions) can introduce additional stereocenters and vectors for interaction with the target protein, potentially increasing potency and selectivity.
Amine Substituent The nature of the group attached to the 3-amino moiety is critical for determining the biological activity. Variation of the size, shape, and functionality of this substituent allows for the exploration of different binding pockets and the introduction of desired pharmacophoric features.

Conclusion and Future Perspectives

1-Benzhydrylazetidin-3-amine HCl is a valuable and versatile building block in medicinal chemistry. Its rigid three-dimensional structure, coupled with the pharmacologically relevant benzhydryl group and a readily functionalizable primary amine, provides a robust platform for the design and synthesis of novel therapeutic agents. The synthetic protocols outlined in this application note offer a practical guide for researchers to access and derivatize this scaffold. As demonstrated by its use in the development of N-phenylmethylsulfonamide derivatives, the 1-benzhydrylazetidin-3-amine core holds significant potential for the discovery of new drugs targeting a range of diseases. Future exploration of this scaffold, particularly through the generation of diverse libraries via the provided derivatization protocols and subsequent biological screening, is a promising avenue for identifying next-generation therapeutics.

References

  • Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Google Patents.
  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21953–21966. URL: [Link]
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
  • Benzhydrylamine derivatives. Google Patents.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of the Serbian Chemical Society. URL: [Link]
  • 1-Benzhydrylazetidin-3-amine. ChemBK. URL: [Link]
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. Semantic Scholar. URL: [Link]
  • Benzhydryl Amines: Synthesis and Their Biological Perspective.

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique NMR Signature of a Strained Ring

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry and drug discovery, found in numerous marketed drugs and clinical candidates.[1][2] Their importance stems from the rigid, three-dimensional structure they impart to molecules, which can lead to enhanced binding affinity and improved pharmacokinetic properties.[2] However, the inherent ring strain and conformational flexibility—specifically, ring puckering—present unique challenges and considerations for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

This guide provides a comprehensive overview of NMR techniques tailored for the characterization of azetidine-containing compounds. It is designed for researchers, scientists, and drug development professionals who seek to move beyond routine spectral acquisition to a deeper understanding of how to extract detailed structural and stereochemical information from their NMR data. We will explore the causality behind experimental choices, from fundamental 1D experiments to advanced 2D and through-space correlation techniques, ensuring a robust and validated approach to structural assignment.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

The initial characterization of any novel azetidine compound begins with one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. These experiments provide the fundamental framework of the molecule's carbon and proton environments.

¹H NMR: A Window into the Azetidine Core

The proton spectrum offers the first glimpse into the azetidine ring's substitution pattern and stereochemistry. The chemical shifts of the ring protons are highly sensitive to their electronic environment and spatial arrangement.

  • C2 and C4 Protons (α to Nitrogen): These protons typically resonate in the downfield region of the aliphatic spectrum, often between 3.0 and 4.5 ppm. Their exact chemical shift is influenced by the nature of the substituent on the nitrogen atom and any substituents at the C2 and C4 positions. For the parent azetidine, these protons appear around 3.63 ppm in CDCl₃.[4]

  • C3 Protons (β to Nitrogen): The C3 methylene protons are generally found further upfield, typically in the 2.0-2.7 ppm range. In the parent azetidine, this signal is observed around 2.33 ppm.[4]

A key feature often observed for the C2 and C4 methylene protons is diastereotopicity, especially when a substituent on the nitrogen or another ring position creates a chiral center. This results in the two protons on the same carbon being chemically non-equivalent, each giving rise to a distinct signal and coupling pattern.[5]

¹³C NMR and DEPT: Mapping the Carbon Skeleton

Complementary to the ¹H spectrum, the ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Carbon AtomTypical ¹³C Chemical Shift (δ, ppm)Multiplicity (DEPT)Notes
C2, C445 - 60CH₂Highly sensitive to N-substituents. Electronegative groups cause a downfield shift.
C320 - 35CH₂Generally the most upfield carbon of the azetidine ring.

These ranges are approximate and can vary significantly based on substitution patterns and solvent.

Part 2: Unambiguous Assignment Through 2D NMR Correlation Spectroscopy

For complex azetidine derivatives, 1D NMR spectra often suffer from signal overlap, making unambiguous assignments impossible. Two-dimensional (2D) NMR techniques are essential to resolve these ambiguities by revealing through-bond connectivity.[5][6][7]

The Logical Workflow for Structural Elucidation

A systematic approach is crucial for efficiently piecing together the molecular puzzle. The following workflow outlines the logical progression from initial 1D data to a fully assigned 2D dataset.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Environments, Multiplicity) COSY COSY (H-H Connectivity) H1->COSY Identify Spin Systems C13 ¹³C & DEPT NMR (Carbon Count & Type) HSQC HSQC (Direct C-H Attachment) C13->HSQC Assign Carbons COSY->HSQC Correlate Protons to Carbons HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Connect Fragments Final Assemble Fragments & Confirm Structure HMBC->Final Build Skeleton

Caption: A logical workflow for NMR-based structure elucidation of azetidine compounds.

COSY (Correlation Spectroscopy)

The COSY experiment is the cornerstone of proton network identification. It reveals which protons are coupled to each other, typically through two or three bonds (²J or ³J).[6][7] In an azetidine ring, COSY cross-peaks will connect the C2 protons to the C3 protons, and the C3 protons to the C4 protons, establishing the fundamental three-carbon chain of the ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal directly to the carbon to which it is attached.[5][6] This is an exceptionally powerful technique for assigning carbon resonances based on the already-identified proton signals from the COSY spectrum. For diastereotopic methylene protons, the HSQC will show two distinct proton signals correlating to the same carbon signal.[5]

HMBC (Heteronuclear Multiple Bond Correlation)

While HSQC identifies one-bond C-H connections, the HMBC experiment reveals longer-range correlations, typically over two to three bonds (²J_CH and ³J_CH).[5][8][9] This is the key experiment for connecting the molecular fragments. For example, an HMBC correlation from a proton on an N-substituent to the C2 and C4 carbons of the azetidine ring definitively establishes the point of attachment.

Part 3: Stereochemistry and Conformational Analysis

Beyond establishing connectivity, NMR spectroscopy is a premier tool for elucidating the three-dimensional structure of azetidine compounds, including relative stereochemistry and conformational preferences.

Determining Relative Stereochemistry via J-Coupling

For substituted azetidines, particularly at the C2 and C4 positions, determining the relative stereochemistry (cis vs. trans) is critical. This is primarily achieved by analyzing the vicinal coupling constant (³J) between the protons on adjacent carbons. The magnitude of ³J is dependent on the dihedral angle between the C-H bonds, as described by the Karplus relationship.[10]

In the context of the four-membered azetidine ring, a simplified rule is often applied:

  • ³J_cis > ³J_trans

Generally, for protons on a puckered four-membered ring, cis-coupling constants are larger (typically 5-9 Hz) than trans-coupling constants (typically 2-6 Hz).[11][12] This difference, while sometimes subtle, is a diagnostic indicator of the relative orientation of substituents.

Caption: Logic for determining cis/trans stereochemistry in azetidines via ³J coupling constants.

Through-Space Correlations: NOESY and ROESY

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, irrespective of their through-bond connectivity.[13] An NOE is observed between protons that are typically within 4-5 Å of each other. This is invaluable for confirming stereochemical assignments and probing the compound's preferred conformation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard 2D experiment for observing NOEs. For a cis-substituted azetidine, a NOESY cross-peak would be expected between the protons (or substituents) on the same face of the ring.[11]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ≈ 700-1500 Da), the standard NOE can be zero or very weak. In these cases, the ROESY experiment is the method of choice, as the ROE is always positive regardless of molecular size.[13][14]

The choice between NOESY and ROESY is critical for obtaining reliable data:

  • Small Molecules (MW < 600): NOESY is preferred.[13][15]

  • Medium Molecules (MW ≈ 700-1500): ROESY is essential as the NOE may be null.[13][15]

  • Large Molecules (MW > 1500): NOESY is again effective, producing negative cross-peaks.

Part 4: Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and correctly parameterized experiments.

Protocol 1: Standard Sample Preparation
  • Mass: Weigh 5-25 mg of the purified azetidine compound.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key resonances.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Standard (Optional): If quantitative analysis (qNMR) is required, add a known amount of an internal standard. For routine characterization, referencing to the residual solvent peak is sufficient.

Protocol 2: Acquisition of a 2D HSQC Spectrum

This protocol provides a general framework for acquiring a gradient-selected, sensitivity-enhanced HSQC spectrum (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).

  • Setup: Load the sample and perform standard lock and shim procedures. Acquire a 1D ¹H spectrum and reference it correctly.

  • Load Experiment: Load the HSQC pulse program.

  • Set Spectral Widths:

    • F2 (¹H dimension): Set the spectral width (SW) to cover all proton signals (e.g., 12 ppm).

    • F1 (¹³C dimension): Set the spectral width to cover all carbon signals (e.g., 0-180 ppm).

  • Set Key Parameters:

    • TD (Time Domain): 2K points in F2, 256 increments in F1.

    • NS (Number of Scans): 2-4 scans per increment.

    • D1 (Relaxation Delay): 1.5-2.0 seconds.

    • J-Coupling: Set the one-bond C-H coupling constant (¹J_CH) to an average value, typically ~145 Hz for sp³ carbons.[5]

  • Acquisition: The experiment time will typically be between 15-45 minutes.

  • Processing: Perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell). Phase correct the spectrum automatically or manually.

  • Interpretation: A cross-peak indicates a direct bond between the proton at that F2 frequency and the carbon at that F1 frequency.[9]

Protocol 3: Acquisition of a 2D NOESY Spectrum (for Small Molecules)

This protocol is for acquiring a standard 2D NOESY spectrum to probe spatial proximities.

  • Setup: Follow steps 1 and 2 from the HSQC protocol.

  • Load Experiment: Load the NOESY pulse program (e.g., noesygpph on a Bruker spectrometer).

  • Set Spectral Widths: Set the spectral widths in both dimensions to cover all proton signals.

  • Set Key Parameters:

    • TD (Time Domain): 2K points in F2, 256-400 increments in F1.

    • NS (Number of Scans): 8-16 scans per increment.

    • D1 (Relaxation Delay): 1.5-2.5 seconds.

    • Mixing Time (tm): This is a critical parameter. For small molecules, the NOE builds up slowly. A mixing time of 500-800 ms is a good starting point.[16]

  • Acquisition: This experiment can be lengthy, potentially taking several hours.

  • Processing: Perform a 2D Fourier transform. The resulting spectrum can be symmetrized to reduce noise.

  • Interpretation: An off-diagonal cross-peak at the intersection of two different proton frequencies indicates that these two protons are close in space.[17] The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[16]

Conclusion

The structural characterization of azetidine compounds by NMR spectroscopy is a multi-faceted process that relies on the logical application of a suite of 1D and 2D experiments. By understanding the unique spectral characteristics of the strained four-membered ring and systematically applying correlation spectroscopy, researchers can confidently determine not only the chemical constitution but also the detailed stereochemistry and conformational preferences of these important molecules. The protocols and workflows described herein provide a robust framework for achieving unambiguous and validated structural elucidation, accelerating progress in medicinal chemistry and drug discovery.

References

  • SpectraBase. (n.d.). Azetidine - Optional[13C NMR] - Chemical Shifts.
  • Zhang, Y., Kotecki, M., & Li, L. (2021). NMR Characterization of RNA Small Molecule Interactions. PMC.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′).
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Kažienė, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • YouTube. (2022). NMR Supersequences for Small Molecule Characterization.
  • Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Allied Academies.
  • University of Oxford. (n.d.). Four-membered rings.
  • Decatur, J. (2018). NOESY and ROESY. Vassar College.
  • ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy.
  • La Trobe University. (n.d.). Small Molecule Structure Characterisation.
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution.
  • Weizmann Institute of Science. (n.d.). V J-Coupling.
  • University of Ottawa. (n.d.). NOESY and EXSY.
  • Mastryukov, V. S., et al. (1976). Ring puckering of azetidine: an electron diffraction study. RSC Publishing.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
  • Wikipedia. (n.d.). J-coupling.
  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR?.
  • ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1.
  • MMCE 2022. (2022). ADVANCED NMR APPROACHES FOR DRUG DISCOVERY.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
  • Chemistry LibreTexts. (2025). 2D NMR Introduction.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • University of Ottawa NMR Facility Blog. (2008). NOESY vs ROESY for Large Molecules.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • van Dam, L., et al. (2002). Solid-state NMR determination of sugar ring pucker in (13)C-labeled 2'-deoxynucleosides. PubMed.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.
  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.
  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy.
  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • National Institutes of Health. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.
  • ResearchGate. (n.d.). 1 H NMR coupling constants (Hz) of some miscellaneous 1,3-oxazolidines....
  • Iwahara, J., et al. (2001). An efficient NMR experiment for analyzing sugar-puckering in unlabeled DNA: application to the 26-kDa dead ringer-DNA complex. PubMed.

Sources

Application Note: Derivatization of 1-Benzhydrylazetidin-3-amine for the Development of Novel Biological Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1][2] Its unique structural properties—conformational rigidity, metabolic stability, and a three-dimensional vector for substituent placement—make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3][4] The 1-benzhydrylazetidin-3-amine core, in particular, presents a versatile platform for chemical exploration. The bulky benzhydryl group can provide favorable interactions with hydrophobic pockets in biological targets, while the primary amine at the 3-position serves as a key handle for diversification.[5]

This guide provides detailed protocols for the derivatization of 1-benzhydrylazetidin-3-amine via three robust synthetic methodologies: amide bond formation, sulfonamide synthesis, and reductive amination. Furthermore, it outlines standardized protocols for initial biological evaluation of the resulting compound library, including a G-Protein Coupled Receptor (GPCR) binding assay and a general cytotoxicity screen.

Rationale for Derivatization

The primary amine of 1-benzhydrylazetidin-3-amine is a nucleophilic center that can be readily functionalized. By systematically modifying this position, a library of analogs can be generated to probe structure-activity relationships (SAR). The goal is to introduce a variety of functional groups that can engage in different types of interactions (e.g., hydrogen bonding, ionic, hydrophobic) with a biological target, thereby modulating potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Chemical Derivatization Strategies & Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended where specified to prevent hydrolysis of sensitive reagents.[6]

General Workflow for Derivatization and Screening

The overall process involves the parallel synthesis of derivatives, followed by purification and biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_reactions cluster_screening Biological Evaluation start 1-Benzhydrylazetidin-3-amine (Starting Material) amide Amide Coupling (Protocol 1) start->amide Parallel Synthesis sulfonamide Sulfonamide Synthesis (Protocol 2) start->sulfonamide Parallel Synthesis reductive Reductive Amination (Protocol 3) start->reductive Parallel Synthesis library Crude Compound Library amide->library sulfonamide->library reductive->library purification Parallel Purification (e.g., HPLC) library->purification char Characterization (LC-MS, NMR) purification->char assay1 Primary Screen: GPCR Binding Assay (Protocol 4) char->assay1 Screening assay2 Secondary Screen: Cytotoxicity (MTT) Assay (Protocol 5) char->assay2 Screening data Data Analysis (IC50 / Ki / CC50) assay1->data assay2->data G cluster_assay Competition Binding Assay Principle R Receptor (GPCR) Bound_RL Bound Radioligand (Measured Signal) R->Bound_RL RL Radioligand RL->Bound_RL C Test Compound (Derivative) C->R Competes with Radioligand

Sources

Application Notes & Protocols: 1-Benzhydrylazetidin-3-amine as a Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, conformational rigidity, and high sp3-character offer distinct advantages in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability.[3][4] 1-Benzhydrylazetidin-3-amine is a bifunctional building block that serves as an exemplary entry point into this valuable chemical space. This guide provides an in-depth exploration of its synthetic utility, complete with detailed, field-tested protocols for its functionalization and derivatization. We will cover the strategic importance of its constituent parts: the azetidine core for three-dimensional structure, the 3-amino group as a primary handle for diversification, and the 1-benzhydryl group as a robust protecting group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Physicochemical Properties & Safety Data

1-Benzhydrylazetidin-3-amine and its common salt forms are stable solids. However, proper handling is crucial due to their irritant nature.

Table 1: Physicochemical and Safety Data

PropertyValueReference(s)
Chemical Name 1-Benzhydrylazetidin-3-amine[5]
Synonyms 1-(Diphenylmethyl)azetidin-3-amine[6]
CAS Number 40432-52-8[5]
Molecular Formula C₁₆H₁₈N₂[5]
Molecular Weight 238.33 g/mol [5]
Appearance White to off-white crystalline solid[5]
GHS Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]
Handling Precautions Use in a well-ventilated area or chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6][7][8]

Core Synthetic Strategy: A Multifunctional Platform

The strategic value of 1-Benzhydrylazetidin-3-amine lies in its two orthogonal reactive sites: the primary amine at the C3 position and the protected secondary amine of the azetidine ring. The bulky benzhydryl (Bzh) group at the N1 position serves as an effective protecting group, allowing for selective functionalization of the C3-amine. Subsequent removal of the Bzh group unmasks the ring nitrogen for further elaboration, enabling the synthesis of complex, three-dimensional molecules, including valuable spirocyclic systems.[9][10]

G cluster_main Synthetic Workflow cluster_n3 C3-Amine Functionalization cluster_n1 N1-Deprotection cluster_spiro Advanced Scaffolds start 1-Benzhydrylazetidin-3-amine n3_func N-Acylation, N-Alkylation, Reductive Amination start->n3_func n3_prod C3-Functionalized Azetidine n3_func->n3_prod Protocol 2 deprotect Bzh Deprotection (Hydrogenolysis) n3_prod->deprotect deprotect_prod 3-Aminoazetidine (or derivative) deprotect->deprotect_prod Protocol 3 spiro Spirocyclization deprotect_prod->spiro spiro_prod Novel Spirocyclic Compounds spiro->spiro_prod Protocol 4

Caption: Core synthetic workflow using 1-Benzhydrylazetidin-3-amine.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-amine Acetate

Principle & Rationale: This efficient two-step synthesis starts from the commercially available 1-benzhydrylazetidin-3-ol.[11] The alcohol is first converted to a better leaving group, a mesylate. The subsequent nucleophilic substitution with ammonia affords the desired primary amine. Using aqueous ammonium hydroxide in a sealed pressure reactor (Parr reactor) is a scalable and safe method that avoids the need to prepare anhydrous solutions of ammonia gas.[11] The final product is isolated as its acetate salt, which is typically a more stable and easily handled solid than the free base.

Caption: Two-step synthesis of the target compound from its 3-ol precursor.

Step A: Mesylation

  • Charge a round-bottom flask with 1-benzhydrylazetidin-3-ol (1.0 eq) and acetonitrile (MeCN, ~10 mL per gram of alcohol).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, quench the reaction by slowly adding water (~10 mL per gram of alcohol). The mesylate intermediate will precipitate.

  • Filter the solid, wash with cold water, and use the wet cake directly in the next step.[11]

Step B: Aminolysis and Salt Formation

  • Transfer the wet mesylate cake to a Parr reactor.

  • Add 28% aqueous ammonium hydroxide (~5 mL per gram of mesylate) and isopropanol (IPA, ~7 mL per gram of mesylate).

  • Seal the reactor and heat to 70-75 °C with vigorous stirring for 12-18 hours.

  • Cool the reactor to room temperature and vent carefully.

  • Concentrate the reaction mixture under reduced pressure to remove the isopropanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., isopropyl ether or ethyl acetate) (3x).

  • Combine the organic layers and add acetic acid (1.0 eq) slowly with stirring.

  • The 1-benzhydrylazetidin-3-amine monoacetate salt will precipitate. Filter the solid, wash with the solvent, and dry under vacuum. Typical yields are in the range of 72-84%.[11]

Protocol 2: N-Functionalization at C3 (Example: N-Acetylation)

Principle & Rationale: The primary amine at C3 is a potent nucleophile, readily undergoing acylation. This protocol uses acetic anhydride and a non-nucleophilic base, triethylamine, to form the corresponding acetamide. The base scavenges the acetic acid byproduct. This transformation is fundamental for introducing amide linkers, a common motif in pharmacologically active molecules.

Caption: N-Acetylation of the C3-primary amine.

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-amine (1.0 eq, free base) in dichloromethane (DCM, ~20 mL per gram).

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitor by TLC/LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization if necessary.

Protocol 3: N1-Benzhydryl Group Deprotection

Principle & Rationale: The benzhydryl group is effectively removed under catalytic hydrogenation conditions.[12] Palladium on carbon (Pd/C) catalyzes the cleavage of the C-N bond in the presence of a hydrogen source. This can be H₂ gas or a transfer hydrogenation reagent like ammonium formate. This deprotection is a key step to unmask the azetidine ring nitrogen, enabling its use as a nucleophile for further diversification.

Caption: Deprotection of the N1-benzhydryl group via hydrogenolysis.

Procedure (using H₂ gas):

  • To a Parr hydrogenation flask, add the N1-benzhydryl protected azetidine (1.0 eq) and a solvent such as methanol or ethanol (~25 mL per gram).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

  • Seal the flask, purge with nitrogen, and then pressurize with hydrogen gas to 40-50 psi.

  • Shake or stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC/LC-MS.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 4: Application in Spirocycle Synthesis

Principle & Rationale: Spirocyclic scaffolds are highly sought after in drug discovery as they increase the three-dimensionality and novelty of chemical structures.[13][14] The deprotected azetidine serves as an excellent precursor for spirocycles. In this representative protocol, the secondary amine of N-(azetidin-3-yl)acetamide is reacted with a dielectrophile, such as 1,3-dibromopropane, in a double alkylation to form a new spiro-fused ring.

Caption: Synthesis of a spirocyclic azetidine derivative.

Procedure:

  • Combine N-(azetidin-3-yl)acetamide (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and acetonitrile (~30 mL per gram).

  • Add 1,4-dibromobutane (1.2 eq) to the suspension.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the spirocyclic product.

Conclusion and Outlook

1-Benzhydrylazetidin-3-amine is more than a simple reagent; it is a strategic platform for the rapid generation of molecular complexity. Its orthogonal handles allow for controlled, sequential functionalization, making it an ideal building block for creating diverse libraries of drug-like molecules. The protocols detailed herein provide a reliable foundation for chemists to explore the rich and rewarding chemistry of the azetidine scaffold, paving the way for the discovery of next-generation therapeutics.[4]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Online].
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives. BenchChem. [Online].
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Online].
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Online].
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Online].
  • 1-Benzhydrylazetidin-3-amine dihydrochloride. AK Scientific, Inc. [Online].
  • 1-Benzhydrylazetidin-3-amine. ChemBK. [Online].
  • SAFETY DATA SHEET. Fisher Scientific. [Online].
  • 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3. Chemsrc. [Online].
  • 1-benzhydrylazetidin-3-ol Hydrochloride. PubChem. [Online].
  • SAFETY DATA SHEET. Sigma-Aldrich. [Online].
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. [Online].
  • 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook. [Online].
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC - NIH. [Online].
  • Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... ResearchGate. [Online].
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Online].
  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Online].
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - PubMed Central. [Online].
  • Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. [Online].
  • Supporting Information. The Royal Society of Chemistry. [Online].
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed. [Online].
  • Amine Protection / Deprotection. Fisher Scientific. [Online].
  • C-H Functionalization to Form C-O, C-N, and C-C Bonds. Organic Chemistry Portal. [Online].
  • Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine. [Online].
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. NIH. [Online].
  • Hydrazine Building Blocks. Enamine. [Online].
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. ResearchGate. [Online].
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine. [Online].
  • (PDF) Metal-Free C-C Bond Formation via Coupling of Nitrile Imines and Boronic Acids. [Online].
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Online].

Sources

Real-Time and Offline Analytical Strategies for Monitoring Reactions of (1-benzhydrylazetidin-3-yl)methanamine hydrochloride (CAS 159603-42-6)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a comprehensive guide to the analytical techniques for monitoring chemical reactions involving (1-benzhydrylazetidin-3-yl)methanamine hydrochloride (CAS 159603-42-6), a substituted azetidine of interest in pharmaceutical and chemical synthesis. Effective reaction monitoring is critical for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety and scalability.[1][2] We present detailed protocols and expert insights for utilizing a suite of modern analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), in-situ Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical basis and practical steps for implementing robust reaction monitoring workflows.

Introduction: The Imperative for Reaction Monitoring

In the development of novel chemical entities, understanding the kinetics, mechanism, and endpoint of a reaction is paramount. The ability to track the consumption of reactants, the formation of products, and the transient appearance of intermediates provides invaluable data for process optimization.[3][4] (1-benzhydrylazetidin-3-yl)methanamine hydrochloride, with its primary amine, sterically hindered azetidine ring, and benzhydryl moiety, presents unique synthetic and analytical challenges.[5][6] This guide addresses these challenges by outlining a multi-pronged analytical approach, ensuring that chemists can make informed, data-driven decisions throughout the reaction process.

The choice of an analytical technique is dictated by the specific information required, such as reaction kinetics, impurity profiling, or structural confirmation of intermediates.[7] We will explore both offline methods, which involve sampling and external analysis, and in-situ (in-place) methods, which monitor the reaction directly in the vessel in real-time without disturbing the process.[8]

Compound Profile: CAS 159603-42-6

  • IUPAC Name: (1-benzhydrylazetidin-3-yl)methanamine hydrochloride

  • CAS Number: 159603-42-6

  • Molecular Formula: C₁₇H₂₁ClN₂[5]

  • Molecular Weight: 288.82 g/mol [5]

  • Structure:

    
    
    
  • Key Structural Features:

    • Primary Amine (-CH₂NH₂): A reactive nucleophilic center, readily participating in acylation, alkylation, and condensation reactions.

    • Azetidine Ring: A strained four-membered nitrogen-containing heterocycle.

    • Benzhydryl Group (-CH(Ph)₂): A bulky, hydrophobic group that imparts significant UV absorbance.

A Case Study: Monitoring N-Acylation

To illustrate the application of these techniques, we will consider a common and plausible reaction: the N-acylation of the primary amine of CAS 159603-42-6 with an acid chloride (e.g., acetyl chloride) to form the corresponding amide.

Hypothetical Reaction Scheme:

This reaction involves the disappearance of the primary amine starting material and the appearance of the amide product. Monitoring this transformation requires techniques that can distinguish and quantify these two species in a complex reaction mixture.

Analytical Workflow & Method Selection

A robust analytical workflow combines the strengths of different techniques to provide a complete picture of the reaction.

Analytical_Workflow cluster_0 Reaction Vessel cluster_1 In-Situ Monitoring (Real-Time) cluster_2 Offline Analysis (Time-Point) Reaction Reaction in Progress (e.g., N-Acylation) FTIR FT-IR Probe Reaction->FTIR Continuous Data Stream Sampling Aliquot Sampling & Quenching Reaction->Sampling Discrete Time Points TLC TLC Spotting Sampling->TLC Qualitative Check HPLC_LCMS HPLC / LC-MS Analysis Sampling->HPLC_LCMS Quantitative Analysis NMR NMR Analysis Sampling->NMR Structural Confirmation

Caption: General workflow for reaction monitoring.

Technique Suitability Summary
TechniqueModeInformation ProvidedStrengthsLimitations
TLC OfflineQualitative reaction progressFast, inexpensive, simple setup[9][10]Low precision, not quantitative
HPLC-UV OfflineQuantitative reactant/product concentrationHigh precision, robust, widely available[10][11]Requires method development, discrete sampling
LC-MS OfflineQuantitative data + mass confirmationHigh sensitivity and specificity, intermediate detection[12][13][14]More complex instrumentation, matrix effects
In-situ FT-IR In-situReal-time functional group changesContinuous data, no sampling needed, non-invasive[3][7][15]Complex spectra, requires clear spectral windows
NMR OfflineStructural elucidation, quantitationAbsolute quantitation possible, detailed structural info[1][3]Lower sensitivity, expensive, requires deuterated solvents

Detailed Application Protocols

Protocol 1: Offline Reaction Monitoring by HPLC-UV

Causality: High-Performance Liquid Chromatography is the workhorse for quantitative analysis in pharmaceutical development.[10] For our N-acylation reaction, a reversed-phase C18 column is ideal because it effectively separates the more polar primary amine starting material from the less polar amide product based on hydrophobicity. UV detection is highly effective due to the strong absorbance of the shared benzhydryl chromophore in both the reactant and product.

Instrumentation and Reagents:

  • HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Methanol

  • Reaction quenching solution (e.g., dilute aqueous acid)

Step-by-Step Methodology:

  • Method Development: Establish a gradient method that provides baseline separation of the starting material and product.

  • Reaction Sampling: At designated time points (t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching & Dilution: Immediately quench the reaction by adding the aliquot to a known volume (e.g., 950 µL) of a suitable diluent (e.g., 50:50 acetonitrile:water). This stops the reaction and prepares the sample for analysis.

  • Injection: Inject the diluted sample (e.g., 5 µL) onto the HPLC system.

  • Data Acquisition: Record the chromatogram, monitoring at a wavelength where the benzhydryl group absorbs strongly (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks for the starting material and product based on their retention times (determined by injecting pure standards).

    • Integrate the peak areas.

    • Calculate the percent conversion using the formula: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100 (This assumes equal molar absorptivity, which is reasonable since the primary chromophore is unchanged. For higher accuracy, a calibration curve should be used.)

Typical HPLC Method Parameters:

ParameterValueRationale
Column C18, 4.6x150 mm, 5 µmGood retention and separation for moderately polar organic molecules.
Mobile Phase A 0.1% TFA in WaterAcidifier improves peak shape for amines.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier to elute compounds.
Gradient 5% to 95% B over 10 minBroad gradient to ensure elution of all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmStrong absorbance for the benzhydryl group.
Protocol 2: Intermediate Detection by LC-MS

Causality: Mass spectrometry is exceptionally sensitive and is the premier technique for identifying reaction intermediates and byproducts that may be present at very low concentrations.[12][13][16][17] For the analysis of CAS 159603-42-6 and its derivatives, Electrospray Ionization (ESI) in positive mode is the logical choice, as the nitrogen atoms are easily protonated to form detectable ions [M+H]⁺.

Instrumentation and Reagents:

  • LC-MS system (e.g., Waters ACQUITY UPLC with a single quadrupole or Q-Tof mass spectrometer)

  • All reagents from the HPLC-UV protocol (MS-grade recommended)

Step-by-Step Methodology:

  • LC Method: Use the same or a similar UPLC/HPLC method as described above to achieve chromatographic separation.

  • MS Tuning: Tune the mass spectrometer using a standard solution of the starting material to optimize ionization parameters.

  • Sample Analysis: Analyze the quenched and diluted reaction aliquots as in the HPLC protocol.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the expected m/z values of the starting material ([M+H]⁺ ≈ 253.17) and the product ([M+H]⁺ ≈ 295.18).

    • Scrutinize the total ion chromatogram (TIC) and mass spectra at different time points for unexpected m/z values that could correspond to intermediates or byproducts.

Reaction_Pathway SM Starting Material (CAS 159603-42-6) m/z = 253.17 [M+H]⁺ Product Amide Product m/z = 295.18 [M+H]⁺ SM->Product Main Reaction Path Intermediate Hypothetical Intermediate (e.g., O-Acyl Isourea) m/z = ??? SM->Intermediate Transient Species Byproduct Potential Byproduct (e.g., Di-acylation) m/z = 337.19 [M+H]⁺ SM->Byproduct Side Reaction Reagent + Acetyl Chloride Intermediate->Product

Caption: Hypothetical reaction pathway for LC-MS analysis.

Protocol 3: Real-Time Monitoring by In-situ FT-IR

Causality: In-situ FT-IR allows for the continuous monitoring of changes in chemical bonds, providing real-time kinetic data without the need for sampling.[3][7] In our N-acylation example, we can directly observe the disappearance of the N-H bending vibration of the primary amine and the simultaneous appearance of the strong amide C=O stretching vibration. Diamond-tipped Attenuated Total Reflectance (ATR) probes are used for their chemical inertness and broad spectral range.[15]

Instrumentation and Reagents:

  • FT-IR spectrometer with a fiber-optic diamond ATR probe (e.g., Mettler-Toledo ReactIR)

  • Reaction vessel with a port for the probe insertion

Step-by-Step Methodology:

  • Background Spectrum: Before adding the acylating agent, insert the probe into the reaction mixture containing the starting material and solvent. Collect a background spectrum. This will subtract the signals from the starting material and solvent.

  • Initiate Reaction: Add the acetyl chloride to the vessel to start the reaction (t=0).

  • Continuous Data Collection: Configure the software to collect spectra automatically at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the key frequency regions in real-time.

    • Amide C=O stretch: Look for the growth of a strong peak around 1650 cm⁻¹.

    • Amine N-H bend: Monitor the decrease of a peak around 1600 cm⁻¹.

    • Plot the absorbance intensity of these peaks versus time to generate a kinetic profile of the reaction.

Method Validation Principles

Any analytical method used for quantitative reaction monitoring, especially in a regulated drug development environment, must be validated to ensure it is fit for purpose.[2]

Key Validation Parameters:

  • Specificity: The method's ability to accurately measure the analyte in the presence of other components like starting materials, byproducts, or impurities.[18][19] This is typically demonstrated by showing baseline separation in chromatography or unique spectral bands in spectroscopy.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range.[19] This is confirmed by analyzing a series of standards and obtaining a high correlation coefficient (R² > 0.99).

  • Accuracy: The closeness of the measured value to the true value.[18][19] This is assessed by spiking the reaction matrix with a known amount of analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18] It is usually expressed as the relative standard deviation (RSD).

Conclusion

The effective monitoring of reactions involving CAS 159603-42-6 is achievable through a strategic combination of modern analytical techniques. Offline HPLC and LC-MS provide highly accurate quantitative data and unparalleled sensitivity for impurity and intermediate detection, while in-situ FT-IR offers the significant advantage of real-time, continuous monitoring. The specific protocols and principles outlined in this guide provide a robust framework for researchers to generate high-quality data, leading to a deeper understanding of reaction mechanisms, improved process control, and accelerated development timelines.

References

  • G. E. M. V. de Jong, J. H. M. L. van den Heuvel, and J. C. M. Schoenmakers, "Identifying reactive intermediates by mass spectrometry," Chemical Science, RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw0XG_Khn_GCNdhFojDNak7KjW-KUiAgIS1oRTcnu3Hy9S9n9bIJII7H3xeatzP135BEUQH66y8AMGNYUEcK2eLRMC2EQ-3Kc3HmO3nKj8EOUqT_vVJ7q0obrJedApXgEDyHw4uM0okIy7W-A-obwkDc-0alVAOKxxdOq1]
  • Fiveable, "Spectroscopic methods for kinetic measurements," Chemical Kinetics Class Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAvWpYiRfJSfeiDngx5UFp6kMdhEsAD5y0eO2WN4PLVTr4qXNfwWJezAJqLdsxpcE9rrVk6lJ4Uqk5Z-04xpmEvXT4TA0x_whDs9WmQmhMRJTruKYlsKJRDs2gc5iUWLFOIpxZDlrrqS333xqi-aQuf3X2yu3CaY6Q8Xdoqx1Amy09OiV1I9nigOD5xNSaGfIDPO2QRz8g68ildO39-b9Iaa8r0ySMhsv6HXaCe1Zp-A==]
  • P. S. Dittrich and P. Schwille, "Identifying reactive intermediates by mass spectrometry," PMC - PubMed Central - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9JBJDt9ru54Yp9YKdGU_HTK1x-kzrI9tiiLTHmGqK2Y8ID6HBv2dV8-IClWOdBbsvNEjLlM9HSB4Ddnkj7Q6mjIwcEQ1CqQQQw91VCCZcxrUdM4PFXpRzheAkN0OcgcpWqDT4qWQc50DhC0c=]
  • Spectroscopy Online, "Seven Essential Steps for In Situ Reaction Monitoring." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBZJM-GP6nBk04XNboVEMyapbmlDx8_q7pUJlFFAasZBJonZs3u3lG-u3H6doZ6uQDE69bEZKXUcFIXdlRqJpUzTiB6JrRIPr0Ki6yJtkZuBdBmqDiFr1NKURiSrgLk2B-NRs0OfnvGOEUZjtSl_41AN4XV9VB3vsrVQj8nZwkopm3aS8yOUkm1BMBPuEUNtgF]
  • Clairet Scientific, "Reaction Monitoring with Spectroscopy - Process FTIR." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXa-y-QGVtKzZNWCDaKPX_2uhELy1SG8tGl8VfFC_YYoY9aoC08aBAt1FRqBWKt9kraLezE9vZ90xq4IU3wBQe0NEuxvX3Icjgbh8u8m4UI5AzFeIQtcJEnzW9a3SF0megSog5pLDjtNPNXqBe4xn3mOq52GuJaEYgMsfgukQbUENEJZ-dNw==]
  • ACS Publications, "Moment Theory of Chromatography for the Analysis of Reaction Kinetics of Intermolecular Interactions," Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUqVljDOHtrXfEe7QEaq18nm-t0ABiP9qSE7caQ8xDix1qdzrNzxriRRH82v_-M6NzCd4AiWZBLmD2DRijj-egugBVLy3FaF5nU5IOXG3T0qyPB4sX9rs5Q2FISayi0Wzu9Ewdy1RBEfOghY0M7TZd]
  • ACS Publications, "Mass Spectrometry Based Approach for Organic Synthesis Monitoring," Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-zl6wBll4JdMS5UwaevoOobovQMlYXi7j3DXpFsozd2Pbb4I3W2GUfKzZu2B5coCloQ0_SM0k2HRJ24gjnnbPWTfOviF6UNgc50HFltWXTqhq4Xz9hZS_6-e1dgosLpOU2crCN1bpOrqQTwXF69w]
  • Wikipedia, "In situ." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyu-AZuCDa1ZW3KENX8S1wSR2LolEu39tRmDsRYxipMPO0_lRVrV48b5sB8T_96WFv85XePeAJ2JMswE8alJh2YgfjC1DMJ_LrukbDpJ_FV0_XTJwAWfCja0yHlsPt9f8=]
  • ResearchGate, "Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbRcV05WPX-GFVh79rT34HxNJwf1hQ-rGcvh3tBctkcVpjPg3X7hdPKpCE4GJFbzt0sWIrKVgbLWCyo-YOsDOB96ufgitmH-zyuz8gShZggS07sDXcuSY4wCmx3y-GHncmUOy0WNsloqS9Gz3wDd8Ihw2TqRgcDTVuVULU5LbtuBEhnPvP8yUsHdtZajZ6AtQyhbZ7xYVYI8ofnn7kJqpDAQXdRiQf_Qc1W-jFtSJcjbiYFjYe1dd8NeyKJ487lRm83YJxD7ziEIEzj8OnMYlqikpdvknvc0aOKsAxl4uXPvx8MHIKaUpLfPzLZbrTOyOFuAU-MpPrCrI=]
  • PubMed, "Analytical methods for the monitoring of solid phase organic synthesis." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGsKbJrVbI0cMDvv78H1ahIE9NpcANBlCTXS3rVmbKTwoyxhbwxyJlpXw9RCv7O4umF_tn0HWsr7BcrVTw9ubr6U8BZDhKU3RqqBWZY7mgjSGhWnO6zrveNDHBQfgsBB4PImYX]
  • IGI Global, "Spectroscopic Methods for Studying Reaction Mechanisms." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7JP6bLTmCGfMj5ZM20Sr6NAVIfaNf6u8SM8ukXUwR19z2zIbsoHheUc2RSfGD2P2d5AJXMQpIev-NU9itDhvKgFFUEt39aeIiG2S8BTguAIptQiKCS6a99ivhpV-TY-K1h-YAXPrugaCSM-rhJHH-Fs4B1BzRn_p80wJz7QJf2uFtyKamNA==]
  • Semantic Scholar, "Identifying reactive intermediates by mass spectrometry." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9HZ572plnFjXFFFd463EDYmrNQ71-tErqbVuNPDn1OLAXrKK-vq7P0C1co5WAeiJizwKJARzVeZ8VWJQLrQRqM-kI3R0-GqUFaXg8yH52_hXeCHEy1lXbxTrRHfucltxzLfeelmV1nTGmrnPamAFBSmM7qKsxo7PAH6VlyazAhA_s_FN7yBcVO84hKudrBtjH73kXLuj56vk4C-JDeYGS0DsXX9ftmJAg_M5y41GV0Z_Kt16vm2fWfIrIZW48ctbQZmDIBmaXoBxa]
  • ScienceDirect, "Spectroscopic monitoring of titrations and kinetics." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQBvSWxzP-fCh-elrmAEdG7W2HY6eJVoEg7fqMF4Tk0Qzt9rU11XWiSHO1MxXG7DJ6IF0NF8-x3BzyXTViXalNq3d6CnIA0UO-Eh7udJTDjjzVdyQtGZudb3R0D0RrqoPhfp6h7DlU=]
  • ACS Publications, "In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction," Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyXSkKA_mP7d_0l961EWwaJXZCAU-SwOmTsO0PhLviRnH61hztbnphhB53gMNptac202psZMp1fODNkExd6XfQzj8sFAg8BDpSOXQzLPxnN3qUmtHRVirU8femnHRMtdrm-bCUSJV9Pwi-2_w1gX2t]
  • Bruker, "Reaction Monitoring." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkIfcEt0T_5AN7dTpb4JoNu5lI9Su1xu0cDaXDdoCsz8AbdSin9jn6BhMSd6xD1uP-f-tOUyd9RVk3Vb7O7Gw_mqwDRfWEw4jM_qWa_O2gL1qkYohqEirevY-u9Lb7gKtQAjO0p5-psFNOQginjtUJfQji74viTL50eYUv1vcF9k8AYghfL1eTpegFOJtSPGDMIA==]
  • NIH, "Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgD75wfWOe9k_Zfe5LXcYI93IcpUM3lIQapSaa7E-8NyalZc55GgUwIHnwYw5Ybu5trc9fqUW2KlNN0TrCY4fYD88LE0wcov8-_xZthOnqXionB6DimiKZQ1xlD0nf4Y2nd3Q_igLKHYg5CsI=]
  • RSC Publishing, "Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_sjAV7-7_SOdlXr5FucFi2myTAfOmkveHW7ooqkdNtpyMCqEQYNL1ejXTkLuoEBBB5F2c1P8gUfP78wXJNTSSWZn40s_BW70SOTjFpNYYsZ5JNiKq8ufgMPHRJxPbl4a4rL71hXtF4klANjt_uQGD_mNC1MrCAlGs-XnV]
  • Chromatography Today, "What Is Reaction Monitoring?" [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Yr4eKzRUUXtmtGflI0mQxysZjpP60Ie9GTvjOHCAlSOG6Bwwbsm9GDt2S3ibe6cxyHwOwRj4nw9BJeFPhRoC6W2j_6ZjNcSJnq8gKPvPQwCaGOstBldZFiFawRbimf_beH4JxnbmM_aaXJVKaQKPMe9FnDCyycnw6_H2goYgDVTNy1KCsVpc_jwDVnC1mNZGYlNFvDF4jBel25ivfzlr4fcC]
  • Modern Analytical Technique for Characterization Organic Compounds, "Modern Analytical Technique for Characterization Organic Compounds." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESISZh1PcXm2eFHAWCngRu086ULt6x4j71tk_DT3XMatcYrNxbOY8gvBFNOJEhPW23d1eC3w2FD41dZsJvL8PRL0SALjrOw36xNcUVSqY_qQ6CKNxm4OM98XCDR9A9I-Eut5K2XLFc82875yUybTOGGwLxV6YchS2x9wa2PJd01tSik2aRsCS9tIEjUt4_ynjLcxivrXmbwwFx5m3J9ZvNcg==]
  • Analytical Methods Validation, "Analytical Methods Validation." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZSe3DI126boZ6JvOhMwSw9aLozTa2xYq6ou4ePgMjYSc0hNzVvA7txhkCzM9F19G80AidxU5abrxK-iLtD4o8q2jSbKSD9fAim4u4t0U2UEQCPU7Mehk8vJXHLehLZS2UZZHnR6M92cgeqGWiiUEw53zYGvkE5Ssw1YfoFfn2Ifta7QrtOUh-IhLVxUJEQUhvFGUlWzGFLBYHAzRxmXEVZG8QnuDPmPFZrO8WodgWiADgWpLIBDb6PPvxIG5neFuZUaaR]
  • ResearchGate, "Identifying reactive intermediates by mass spectrometry." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlWaQCM5pM59CMFqiGH2tQw6Gtsi4yfKlKVBltMIbKdpnwX8GGhvcs3aF1RkBUwYD27NvTmqhKjI3FHNrDRhIbx6sDjQ6ppE46g3SRZsxT3-FXYKDkz2VXxpISjvee876Q0jmrzSM5jOc1q__EeCHDpJo_JT1hs58ASyX8flq-mLzvCgTwgAwTOcCnYKBeudPxl4M18-2fymA-czqzoN9D43eo7K8=]
  • ACS Publications, "Reaction Intermediates Kinetics in Solution Investigated by Electrospray Ionization Mass Spectrometry: Diaurated Complexes," Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNSw-yFG6vqX1Je2fbsgfNVQKEWhG89Diz7CF0poaPPxpBU7KVGwTU7ADLvnIKK_RFcEtGCkqhDY2MLNXHABwTOMdGlrm6Fj5pWPO8p2vB9GCeAMWJbFTqSybCWKD1ISxp65VV_QW9gg==]
  • PubMed, "Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAZvu2tyBTy3Aa926Uc92O2If6BjRHZzBMx_NwM6JgbYUFbG3S-ns8LXzl_dPUVC0mjgiZuIoNUJkQyC-YOl5y3SZXZJCuD9qM19RcgnKtFaxFRnGsVTUCYPYK_9zjaBDSXM3h]
  • The Journal of Chemical Physics, "Nonequilibrium Kinetics and Chromatography." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaLHgVQxfeHI6KZw3y7NhmvPhRn5vaizI9cmYEQ1RtpxjJlaepmsCNgg9YgaHoyrZxvlxtML-NZTr10oxXyz0f0YPPgzuJFOBQOPW5Ahir8TXtf8Bt9gqa-SbNDeR0mqOct8xAaw6Qfuhdg6WezkGLJovObs5q-ZnI333Up6Y7HvRM_D53CnHYsZDbV3vhbmiu_FWUAKK0KGLE]
  • Claire Vallance, "Reaction Kinetics." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERWZZIVWhhJGulEfLIrYvIkJ0R0Og-Gn8lZ_aN4kgT7PO792YY-a5pVCCA0D-VrnTj6UXx4_MPB6ZUfoTWkYEKqm6C7cz2YT-TwEJsRZ-xBG0atJSh_VQ1YRGy5AUeytxUWuG6hWgUgRBDg4BXs1c6WRZBkEWyww==]
  • ACS Reagent Chemicals, "Validation and Verification Guidelines for Analytical Methods." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXx7BxJyTEhftm_BGznBaH2fSLhJ7QsB0Hp5JeXIFH1Y3fgDjTekVPL4X2-P3DR9yAcIBVHDvuCbtKrGvHyrHR8prfsfuj3V9mcuOk_d0w0xxWuUxMCxLQNqxlNyeh2L3_VZ2R8HKCEFqga2s=]
  • Analytical method validation: A brief review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVmqafPApyRkuOSGDj1gVRGr-Gb0LRWcQXtY9vQLeKm4yBYwI9Anjoe7dsA5XQLS5MF0sJ-wyeImr8wGBPnwMYeiWODHoaaqhT_94vNuDHFvf0_fcHzHNCkqKDEUSx9xurDPXeRHIe9_ojtlg0ZAH78AXI5w==]
  • Element Lab Solutions, "The 6 Key Aspects of Analytical Method Validation." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaHicpXs6c_qqZYcI_REDGvsKAEg4tomxIGOrCZ1FJrzq-NmvL2AYxCxg-DjYF81LfC_iyeFckZEGHGzGt-Eler0-77qSTnq9FAocLPZfA89dX1B878-KAfR376ouBbulKe7otYAxSgCCn04LoZWEhj8ij3sXv8xI0Ik4kkwtaCZLj-q6ardHCKNOJZU_rn2CitJs191FVFO7KIG7M3KEY7OU8BsXW5Xw=]
  • ChemScene, "159603-42-6 | (1-benzhydrylazetidin-3-yl)methanamine hydrochloride." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIng-jmv5UBvNMUnYfWNFmrW8PhjsmAaU7tjiwPNym-V8-q4XhYDc48ISJutpD95PC9Z1hI6abgsieVTh8zVnBmh2fCdkF_NGir5iymWS0-ZYjtTvVoBpGNVdEL0qQS0LUI92yfEdmOWnzduBgyvs1aJd2Dm-K_B0c55U=]
  • Australian Pesticides and Veterinary Medicines Authority, "Validation of analytical methods for active constituents and agricultural products." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3G9Kjsf8luDV84kW8jTgBW5Buc9k9dgNqYANu5sE81pcathakGBn5aoA0kk7DuHCnzprMxpm8t0yHVTIUsbENVZ5wiu8KrZ6e1-w95VhN4S72XUrcgcoejgF-c13_gwLbZ0MCtVijUJx5YdwflyTK_EG2Im27kWImC8u4v3uc368tnDnaZTMnldMz3K0vN_QFYoEnaUdCJxSgdTyKlGRTmD8bmJvjYIBUVGhtgCDQbkm75LyJUB6y7ZNVWp9dRIpWaRUb6g==]
  • Chemenu, "cas 159603-42-6|| where to buy 1-Benzhydrylazetidin-3-amine hydrochloride." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU9bD_YloXqcuIhuFGTOdSBII1LuHLlIBbm1GzBpdMHVbN8QN34tuVgnxnxPZewilv-9pdtsAHqGAXhEzfdu0RjhiBeKqXfuOjyRE_0Y9e6DZ5V9RWibj4hhdzAwEN1qJQ6EgwBeZ7EyUzVOsPHm4=]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzhydrylazetidin-3-ol Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Benzhydrylazetidin-3-ol in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets. Among the various substituted azetidines, 1-benzhydrylazetidin-3-ol is a critical intermediate in the synthesis of a diverse array of pharmacologically active compounds, including agents for treating central nervous system disorders, as well as anticancer, antibacterial, and anti-inflammatory agents.[1] The benzhydryl group serves as a versatile protecting group that can be readily removed under various conditions, making this intermediate a cornerstone for the elaboration of complex molecular architectures.

The development of a robust, scalable, and economically viable synthesis of 1-benzhydrylazetidin-3-ol is therefore of paramount importance for the pharmaceutical industry. This guide provides a detailed, field-proven protocol for the large-scale synthesis of this key intermediate, focusing on a one-pot reaction that minimizes impurities and is amenable to multi-kilogram production.[2][3]

Synthetic Strategy: A One-Pot Approach from Epichlorohydrin and Benzhydrylamine

The most efficient and industrially applicable route for the large-scale synthesis of 1-benzhydrylazetidin-3-ol involves the reaction of benzhydrylamine with epichlorohydrin.[2][4] This method is advantageous due to the commercial availability and relatively low cost of the starting materials. The overall transformation proceeds through a two-step sequence within a single reaction vessel: the initial nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the desired azetidine ring.[5]

A critical aspect of this synthesis is the control of reaction conditions to favor the formation of the four-membered azetidine ring over potential side reactions, such as the formation of the six-membered piperazine dimer or other polymeric byproducts. The choice of solvent, temperature, and base is crucial in directing the reaction towards the desired product in high yield and purity.[2]

Experimental Workflow Diagram

G start Start Materials: Benzhydrylamine Epichlorohydrin reaction One-Pot Reaction: 1. Addition of Epichlorohydrin 2. Intramolecular Cyclization start->reaction Methanol workup Aqueous Workup & Extraction reaction->workup Addition of Base (e.g., K3PO4) isolation Crystallization & Isolation workup->isolation Solvent Evaporation product Final Product: 1-Benzhydrylazetidin-3-ol isolation->product Drying

Caption: Synthetic workflow for the one-pot synthesis of 1-benzhydrylazetidin-3-ol.

Detailed Protocol for Large-Scale Synthesis

This protocol is adapted from a successfully scaled-up process and is designed for a multi-kilogram batch size.[2][3][6]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
Benzhydrylamine91-00-9183.25 g/mol 1.0 eq.
Epichlorohydrin106-89-892.52 g/mol 1.1 eq.
Methanol67-56-132.04 g/mol Solvent
Tripotassium Phosphate (K₃PO₄)7778-53-2212.27 g/mol 1.5 eq.
Toluene108-88-392.14 g/mol Extraction Solvent
Water7732-18-518.02 g/mol Workup

Equipment:

  • Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel.

  • Filtration apparatus.

  • Rotary evaporator.

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the reactor with benzhydrylamine and methanol. Stir the mixture until the benzhydrylamine is fully dissolved.

  • Addition of Epichlorohydrin: Cool the solution to 20-25°C. Slowly add epichlorohydrin to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the temperature below 30°C.

  • Initial Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for approximately 4 hours.[6]

  • Cyclization: Cool the reaction mixture to 40°C. Add tripotassium phosphate and a catalytic amount of sodium iodide. Heat the mixture to reflux (approximately 108-109°C) and maintain for 3 hours.[6]

  • Workup: Cool the reaction mixture to 20-25°C. Add water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Add toluene to the reactor and stir vigorously for 30 minutes. Stop stirring and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with water to remove any remaining inorganic impurities.

  • Concentration: Concentrate the organic layer under reduced pressure to remove the toluene.

  • Crystallization and Isolation: The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 1-benzhydrylazetidin-3-ol as a white to off-white solid.[7]

  • Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.

Process Optimization and Impurity Control

A key advantage of the described one-pot synthesis is the minimization of process-related impurities.[2][3] The slow addition of epichlorohydrin at a controlled temperature is critical to prevent exothermic runaway reactions and the formation of undesired byproducts. The use of a mild inorganic base like tripotassium phosphate for the cyclization step is also crucial, as stronger bases can lead to ring-opening of the desired product.

High-performance liquid chromatography (HPLC) is the recommended analytical method for monitoring the reaction progress and assessing the purity of the final product. A typical HPLC chromatogram should show a major peak corresponding to 1-benzhydrylazetidin-3-ol with a purity of >99%.[3]

Safety Considerations

  • Epichlorohydrin is a toxic and carcinogenic substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic, particularly during the addition of epichlorohydrin. Proper temperature control and monitoring are essential to prevent a runaway reaction.

  • Toluene is a flammable solvent. Ensure that the reaction is performed away from ignition sources.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the large-scale synthesis of 1-benzhydrylazetidin-3-ol, a vital intermediate in the pharmaceutical industry. By employing a one-pot strategy and carefully controlling the reaction parameters, high yields and excellent purity can be achieved, making this process suitable for industrial production. The insights provided into the causality of experimental choices and impurity control will aid researchers and drug development professionals in the successful implementation of this synthesis.

References

  • Reddy, V. V. R. M. K., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(5), 1163–1167. [Link]
  • Reddy, V. V. R. M. K., et al. (2010).
  • Imperial Chemical Industries PLC. (1984). Preparation of 1-substituted azetidin-e-ol derivitives.
  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46955-46989. [Link]
  • ResearchGate. (n.d.).
  • Sanofi-Aventis. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Warner-Lambert Company. (2000). Synthesis of azetidine derivatives.
  • Madhusudhan, G., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(12), 5645-5648.
  • Organic Chemistry Portal. Azetidine synthesis. [Link]
  • Der Pharma Chemica. (2012). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 4(5), 1957-1962.
  • Kumar, A., & Sharma, S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062. [Link]

Sources

Introduction: The Hydrazide Moiety as a Linchpin in Peptide and Bioconjugate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Coupling Reactions Involving Amino Acid Hydrazides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, amino acid hydrazides have emerged as exceptionally versatile and powerful chemical synthons. Characterized by the presence of a C-terminal hydrazide functional group (-CONHNH₂), these molecules serve not merely as peptide chain terminators but as reactive hubs for a variety of critical transformations.[1] Their stability, coupled with unique reactivity, makes them indispensable intermediates in complex molecular construction.

Amino acid and peptide hydrazides are foundational to numerous advanced applications, including:

  • Total Chemical Synthesis of Proteins: They act as stable, activatable precursors to peptide thioesters, which are essential components in Native Chemical Ligation (NCL).[2][3][4]

  • Bioconjugation and Drug Delivery: The hydrazide group provides a chemoselective handle for forming stable hydrazone linkages with aldehyde- or ketone-modified biomolecules, a cornerstone of antibody-drug conjugate (ADC) technology and molecular imaging.[5][6]

  • Heterocyclic Synthesis: They are key building blocks for a wide array of biologically active heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles.[7]

This guide provides a detailed exploration of the synthesis of amino acid hydrazides and the core protocols for their subsequent coupling reactions, grounded in mechanistic principles and field-proven methodologies.

Part 1: Synthesis of Amino Acid and Peptide Hydrazides

The successful execution of any hydrazide-based coupling strategy begins with the high-fidelity synthesis of the hydrazide starting material itself. Methodologies exist for both solution-phase and solid-phase approaches, with the latter being dominant for peptide synthesis.

Solution-Phase Synthesis

For smaller molecules or specific building blocks, solution-phase synthesis offers a direct route.

  • Direct Hydrazinolysis of Esters: The most traditional method involves the reaction of an amino acid methyl or ethyl ester with hydrazine hydrate.[8] This nucleophilic acyl substitution is typically performed in an alcohol solvent under reflux.

  • Mixed Anhydride Method: A more controlled approach involves activating an N-protected amino acid with a chloroformate (e.g., ethyl chloroformate) to form a mixed anhydride. Subsequent reaction with hydrazine monohydrate yields the desired hydrazide with good selectivity.[9]

  • Carbodiimide-Mediated Coupling: To avoid the often harsh conditions and side reactions of direct hydrazinolysis, N-protected amino acids can be directly coupled to hydrazine using standard peptide coupling reagents.[10] The use of dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) is particularly effective and minimizes racemization.[10]

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptide hydrazides, SPPS is the method of choice, offering efficiency and scalability.

  • Post-Synthesis Hydrazinolysis of Resin-Bound Peptides: Peptides can be assembled on standard resins, such as Wang or TentaGel resins.[11] Following complete chain assembly and N-terminal protection, the peptide is cleaved from the support using a solution of hydrazine hydrate in a suitable solvent (e.g., DMF). This one-step cleavage and hydrazide formation is highly efficient for many sequences.[11]

  • Use of Hydrazine-Functionalized Resins: A more elegant approach utilizes resins pre-loaded with a hydrazine linker, such as 2-chlorotrityl chloride (2-CTC) hydrazine resin.[2][3] The peptide chain is assembled directly onto this support. The final peptide hydrazide is then released under mild acidic conditions (e.g., dilute trifluoroacetic acid), which leave most acid-labile side-chain protecting groups intact if desired. This method offers cleaner crude products and avoids the use of excess free hydrazine.[2][3]

During all syntheses, the use of appropriate N-terminal (e.g., Fmoc, Boc) and side-chain protecting groups is critical to prevent unwanted side reactions and ensure the correct peptide sequence is formed.[12][13]

Part 2: Core Coupling Protocols and Mechanisms

Once synthesized, the C-terminal hydrazide is poised for several powerful and highly specific coupling reactions.

Protocol 1: Azide-Mediated Amide Bond Formation

This classic method leverages the clean conversion of a hydrazide to a reactive acyl azide for direct coupling to an amine. Its primary advantage is the exceptionally low risk of racemization at the C-terminal amino acid, a common pitfall in other fragment condensation strategies.[5]

Mechanism: The reaction is a two-step, one-pot process. First, the peptide hydrazide is oxidized at low temperature (-20 to -10°C) and acidic pH (3.0-4.0) using an aqueous solution of sodium nitrite (NaNO₂).[5][14] This quantitatively converts the hydrazide into a highly reactive peptidyl azide intermediate. Second, the pH is raised, and an amine nucleophile (the N-terminus of another peptide or amino acid) is introduced. The amine attacks the acyl azide, forming a stable amide bond and releasing hydrazoic acid as a byproduct.

Experimental Protocol: General Azide-Mediated Fragment Coupling

  • Dissolution: Dissolve the N-protected peptide hydrazide (1.0 eq.) in a suitable organic solvent like DMF or NMP at a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to -20°C in a cryo-cooling bath.

  • Acidification: Add 2.5-3.0 equivalents of HCl (e.g., as a 4M solution in dioxane).

  • Azide Formation: Add a pre-cooled solution of sodium nitrite (NaNO₂, 1.2 eq.) in water dropwise, ensuring the temperature remains below -10°C. Stir for 15-30 minutes.

  • Neutralization & Coupling: In a separate flask, dissolve the C-protected amino component (1.1 eq.) in DMF. Cool this solution to -10°C and neutralize the reaction mixture from step 4 by the slow addition of a tertiary amine base like diisopropylethylamine (DIPEA) until the pH is approximately 7.5-8.0. Immediately add this neutralized azide solution to the amino component.

  • Reaction: Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction with water and perform a standard aqueous workup. Purify the resulting peptide by flash chromatography or RP-HPLC.

Azide_Mediated_Coupling cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Peptide Bond Formation PeptideHydrazide Peptide-CONHNH₂ AcylAzide Peptide-CON₃ PeptideHydrazide->AcylAzide NaNO₂, HCl -15°C, pH 3-4 AcylAzide_c Peptide-CON₃ CoupledPeptide Peptide-CO-NH-Peptide' AcylAzide_c->CoupledPeptide AmineComponent H₂N-Peptide' AmineComponent->CoupledPeptide Nucleophilic Attack (pH raised)

Caption: Mechanism of azide-mediated peptide coupling.

Protocol 2: Native Chemical Ligation (NCL) via Hydrazide Intermediates

Peptide hydrazides are widely regarded as superior precursors, or "surrogates," for peptide thioesters used in NCL.[4][15] Direct synthesis and purification of peptide thioesters can be challenging due to their susceptibility to hydrolysis. Hydrazides, being far more stable, can be synthesized, purified, and stored, then converted in situ to the required thioester immediately before ligation.

Mechanism: This protocol extends the azide-mediated reaction.

  • The peptide hydrazide is converted to the peptidyl azide under the same conditions as Protocol 1.[5]

  • Instead of adding an amine, a thiol-containing compound, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, is added.[5] The thiol rapidly and efficiently converts the acyl azide into a peptide thioester via thiolysis.

  • This newly formed, unprotected peptide thioester is then directly reacted with a second peptide fragment containing an N-terminal cysteine residue, proceeding via the standard NCL mechanism to form a native peptide bond at the ligation site.

Experimental Protocol: In Situ Thioester Formation and Native Chemical Ligation

  • Hydrazide Dissolution: Dissolve the purified peptide hydrazide (1.0 eq., e.g., 2 mM) in a standard ligation buffer (e.g., 6 M Guanidine HCl, 100 mM NaH₂PO₄, pH 3.0) and cool to -15°C.[14]

  • Azide Formation: Add a fresh, pre-cooled aqueous solution of NaNO₂ (10 eq., e.g., 20 mM final concentration) and stir the reaction at -15°C for 30 minutes.[5]

  • Thioester Formation & Ligation: Add the N-terminal cysteine peptide (1.2 eq.) to the reaction mixture. Immediately after, add the thiol catalyst MPAA (50 eq., e.g., 100 mM final concentration) and adjust the pH of the solution to 6.5-7.0 with NaOH or Tris base.

  • Reaction: Allow the ligation reaction to proceed at room temperature, monitoring its progress by analytical RP-HPLC. Typical reaction times range from 4 to 24 hours.

  • Purification: Once the reaction is complete, the target full-length protein is purified from the crude ligation mixture using preparative RP-HPLC.[16]

NCL_Workflow Workflow for NCL Using a Peptide Hydrazide Surrogate Start Peptide-CONHNH₂ (Stable Precursor) Azide Peptide-CON₃ (Reactive Intermediate) Start->Azide NaNO₂ / H⁺ -15°C Thioester Peptide-CO-SR (Active Thioester) Azide->Thioester Thiol (MPAA) pH 6.5-7.0 Ligation Ligation Reaction Thioester->Ligation Product Full-Length Protein Ligation->Product CysPeptide H₂N(Cys)-Peptide' CysPeptide->Ligation

Sources

The Strategic Utility of 1-Benzhydrylazetidin-3-ol in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Role of the Benzhydryl Group in Medicinal Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain and constrained geometry provide a unique three-dimensionality that can enhance ligand-target interactions and fine-tune physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1] Natural and synthetic azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as central nervous system (CNS) modulators and muscarinic antagonists.[1]

Among the various functionalized azetidines, 1-benzhydrylazetidin-3-ol serves as a cornerstone starting material for the synthesis of a diverse array of bioactive molecules. The benzhydryl (diphenylmethyl) group is not merely a bulky substituent; it serves as a crucial protecting group for the azetidine nitrogen. Its steric hindrance can direct reactions to other parts of the molecule and it can be cleaved under specific conditions to liberate the secondary amine for further functionalization. This dual role as a directing and protecting group makes 1-benzhydrylazetidin-3-ol a versatile and valuable building block in multi-step drug synthesis.

This guide provides an in-depth exploration of the synthetic utility of 1-benzhydrylazetidin-3-ol, with a focus on its application in the synthesis of CNS-active agents and precursors to potent neurotransmitter uptake inhibitors. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.

Core Synthetic Transformations of 1-Benzhydrylazetidin-3-ol

The synthetic journey often begins with the oxidation of the hydroxyl group of 1-benzhydrylazetidin-3-ol to the corresponding ketone, 1-benzhydrylazetidin-3-one. This ketone is a versatile intermediate, amenable to a variety of subsequent reactions, most notably reductive amination, to introduce diverse functionalities at the 3-position of the azetidine ring.

Protocol 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

This protocol describes a Swern oxidation, a reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation.

Reaction Scheme:

start 1-Benzhydrylazetidin-3-ol product 1-Benzhydrylazetidin-3-one start->product Swern Oxidation reagents Oxalyl Chloride, DMSO Triethylamine, DCM, -78 °C

Caption: Swern oxidation of 1-benzhydrylazetidin-3-ol.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Benzhydrylazetidin-3-ol239.3110.0 g0.0418
Oxalyl Chloride126.934.4 mL0.0501
Dimethyl Sulfoxide (DMSO)78.137.4 mL0.104
Triethylamine101.1929.1 mL0.209
Dichloromethane (DCM)84.93400 mL-
Saturated aq. NH4Cl-150 mL-
Anhydrous Na2SO4142.04As needed-

Procedure: [2]

  • To a solution of oxalyl chloride (4.4 mL, 0.0501 mol) in 200 mL of dichloromethane (DCM) in a three-necked flask equipped with a thermometer and a dropping funnel, cooled to -78 °C under a nitrogen atmosphere, add a solution of dimethyl sulfoxide (7.4 mL, 0.104 mol) in 50 mL of DCM dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 1-benzhydrylazetidin-3-ol (10.0 g, 0.0418 mol) in 100 mL of DCM dropwise over 30 minutes, keeping the temperature below -70 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (29.1 mL, 0.209 mol) dropwise to the reaction mixture, allowing the temperature to rise to room temperature.

  • Quench the reaction by the slow addition of 150 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (eluent: heptane/ethyl acetate) to afford 1-benzhydrylazetidin-3-one as a solid.

Expected Yield: ~90-96%[2]

Application in the Synthesis of CNS-Active Agents

The 1-benzhydrylazetidin-3-one intermediate is a valuable precursor for the synthesis of compounds with potential activity in the central nervous system. A notable example is the synthesis of N-(1-benzhydrylazetidin-3-yl)-N-arylmethylsulfonamide derivatives, which have been investigated for their potential in treating a range of CNS disorders.[3]

Protocol 2: Synthesis of N-((1-Benzhydrylazetidin-3-yl)methyl)benzenesulfonamide

This protocol outlines a two-step synthesis starting from 1-benzhydrylazetidin-3-one, involving a reductive amination followed by sulfonylation.

Workflow Diagram:

start 1-Benzhydrylazetidin-3-one step1 Reductive Amination (Ammonia, NaBH(OAc)3, DCE) start->step1 intermediate 3-Amino-1-benzhydrylazetidine step1->intermediate step2 Sulfonylation (Benzenesulfonyl chloride, Pyridine, DCM) intermediate->step2 product N-((1-Benzhydrylazetidin-3-yl)methyl)benzenesulfonamide step2->product

Caption: Synthetic workflow for an N-((1-benzhydrylazetidin-3-yl)methyl)benzenesulfonamide derivative.

Step 1: Reductive Amination of 1-Benzhydrylazetidin-3-one

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Benzhydrylazetidin-3-one237.305.0 g0.0211
Ammonia (7N in MeOH)17.0315 mL~0.105
Sodium triacetoxyborohydride211.945.36 g0.0253
1,2-Dichloroethane (DCE)98.96100 mL-
Saturated aq. NaHCO3-50 mL-
Anhydrous Na2SO4142.04As needed-

Procedure: [4]

  • To a solution of 1-benzhydrylazetidin-3-one (5.0 g, 0.0211 mol) in 100 mL of 1,2-dichloroethane (DCE), add a 7N solution of ammonia in methanol (15 mL, ~0.105 mol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (5.36 g, 0.0253 mol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-1-benzhydrylazetidine, which can be used in the next step without further purification.

Step 2: Sulfonylation of 3-Amino-1-benzhydrylazetidine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude 3-Amino-1-benzhydrylazetidine~238.32~5.0 g~0.021
Benzenesulfonyl chloride176.622.9 mL0.023
Pyridine79.103.4 mL0.042
Dichloromethane (DCM)84.93100 mL-
1M HCl (aq)-50 mL-
Saturated aq. NaHCO3-50 mL-
Anhydrous MgSO4120.37As needed-

Procedure:

  • Dissolve the crude 3-amino-1-benzhydrylazetidine (~5.0 g, ~0.021 mol) in 100 mL of DCM and cool to 0 °C.

  • Add pyridine (3.4 mL, 0.042 mol) to the solution.

  • Add benzenesulfonyl chloride (2.9 mL, 0.023 mol) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl (50 mL), followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the final product.

Application in the Synthesis of GABA Uptake Inhibitor Precursors

1-Benzhydrylazetidin-3-one is a key starting material for the synthesis of azetidine derivatives that act as novel γ-aminobutyric acid (GABA) uptake inhibitors.[5][6] These compounds have potential therapeutic applications in neurological disorders such as epilepsy and anxiety.

Protocol 3: Synthesis of a Precursor for Azetidine-Based GABA Uptake Inhibitors

This protocol describes the synthesis of a key intermediate that can be further elaborated to generate a library of GABA uptake inhibitors.

Reaction Pathway:

start 1-Benzhydrylazetidin-3-one step1 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH, THF) start->step1 intermediate Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate step1->intermediate step2 Hydrogenation (H2, Pd/C, EtOH) intermediate->step2 product Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate step2->product

Caption: Synthesis of a key precursor for GABA uptake inhibitors.

Step 1: Horner-Wadsworth-Emmons Reaction

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Benzhydrylazetidin-3-one237.305.0 g0.0211
Triethyl phosphonoacetate224.164.6 mL0.0232
Sodium hydride (60% in oil)24.000.93 g0.0232
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Saturated aq. NH4Cl-50 mL-
Anhydrous MgSO4120.37As needed-

Procedure:

  • Suspend sodium hydride (0.93 g, 0.0232 mol) in 50 mL of anhydrous THF in a flame-dried flask under nitrogen.

  • Add triethyl phosphonoacetate (4.6 mL, 0.0232 mol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-benzhydrylazetidin-3-one (5.0 g, 0.0211 mol) in 50 mL of anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.

Step 2: Hydrogenation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate307.395.0 g0.0163
Palladium on carbon (10%)-0.5 g-
Ethanol46.07100 mL-
Hydrogen gas2.02Balloon pressure-

Procedure:

  • Dissolve ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (5.0 g, 0.0163 mol) in 100 mL of ethanol.

  • Add 10% palladium on carbon (0.5 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 2-(1-benzhydrylazetidin-3-yl)acetate.

This product can then undergo deprotection of the benzhydryl group followed by N-alkylation with various lipophilic moieties to generate a library of potential GABA uptake inhibitors.

Deprotection of the N-Benzhydryl Group

A critical step in many synthetic routes utilizing 1-benzhydrylazetidin-3-ol is the eventual removal of the benzhydryl protecting group to unveil the azetidine nitrogen for further elaboration. A common and effective method for this transformation is catalytic hydrogenation.

Protocol 4: Catalytic Hydrogenolysis of the N-Benzhydryl Group

Procedure:

  • Dissolve the N-benzhydryl protected azetidine derivative in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Pearlman's catalyst (palladium hydroxide on carbon).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture (e.g., to 50 °C) and monitor for the consumption of the starting material.

  • Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate to obtain the deprotected azetidine.

Note on Selectivity: While effective, care must be taken as other functional groups may also be susceptible to reduction under these conditions.

Conclusion

1-Benzhydrylazetidin-3-ol is a highly valuable and versatile starting material in medicinal chemistry. Its strategic use, facilitated by the dual role of the benzhydryl group, allows for the efficient construction of complex molecular architectures. The protocols detailed herein for the synthesis of CNS-active sulfonamides and precursors to GABA uptake inhibitors provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this key building block. The careful selection of reaction conditions and a thorough understanding of the underlying chemical principles are paramount to achieving success in the synthesis of novel therapeutic agents.

References

  • Sanofi-Aventis. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
  • Barrett, A. G. M., et al. (2013).
  • Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433–436.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Benzhydrylazetidin-3-amine is a valuable building block in medicinal chemistry, notable for its strained four-membered ring which imparts unique conformational properties.[1][2] However, the synthesis of this and other azetidine derivatives is often challenging due to the inherent ring strain, which can lead to low yields and the formation of undesirable side products.[3] This guide provides practical, in-depth solutions to common problems encountered during the synthesis of 1-Benzhydrylazetidin-3-amine, empowering researchers to optimize their reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Question 1: My initial reaction between benzhydrylamine and epichlorohydrin is slow and gives a low yield of the intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol. How can I improve this?

Answer: This is a critical first step, and its success hinges on controlling the reaction conditions to favor the desired nucleophilic ring-opening of the epoxide.

  • Underlying Cause: The reaction can be sluggish, and side reactions, such as the formation of diamine byproducts, can occur if conditions are not optimal. A common pitfall is using a non-polar solvent which does not facilitate the reaction.

  • Expert Recommendation:

    • Solvent Choice: The choice of solvent is crucial. While traditional methods have used methanol, this can lead to long reaction times (e.g., 3 days at room temperature followed by 3 days at reflux for a 43% yield).[4] An improved process utilizes an aqueous medium or a protic solvent like ethanol or isopropanol, which can accelerate the reaction and improve yields.[5][6]

    • Temperature Control: Initially, the reaction should be conducted at a controlled temperature, typically between 20-25°C, to manage the initial exotherm and prevent side reactions.[5]

    • Stoichiometry: A slight excess of epichlorohydrin (e.g., 1.3 equivalents) can help drive the reaction to completion.[5]

Question 2: During the cyclization step to form 1-benzhydrylazetidin-3-ol, I'm observing significant amounts of impurities and a low yield of the desired azetidine. What's going wrong?

Answer: The cyclization to form the strained azetidine ring is often the most challenging step and is highly sensitive to the reaction conditions.[3]

  • Underlying Cause: The primary challenge is the high activation energy for forming the four-membered ring.[3] This makes competing side reactions, such as intermolecular reactions leading to dimers or polymers, kinetically favorable. The choice of base and solvent are critical factors that dictate the reaction pathway.

  • Expert Recommendation:

    • One-Pot Procedure: A highly efficient, high-yielding (80%) and chromatography-free method has been developed that proceeds as a one-pot synthesis from benzhydrylamine and epichlorohydrin.[7] This minimizes handling losses and degradation of the intermediate.

    • Base and Solvent System: The cyclization is an intramolecular SN2 reaction.[8] A strong, non-nucleophilic base is not ideal. Instead, a base like sodium hydroxide in an aqueous system or triethylamine in a solvent like acetonitrile has been shown to be effective.[4] The use of an aqueous reaction medium can surprisingly provide useful yields.[6]

    • Temperature Management: The cyclization step often requires elevated temperatures (e.g., reflux) to overcome the activation barrier.[4] For instance, a patented method describes heating the reaction mixture to 60-250°C in a microreactor to achieve complete reaction.[5]

Question 3: The final conversion of 1-benzhydrylazetidin-3-ol to the amine is resulting in dimerization and other side products. How can I achieve a cleaner amination?

Answer: This transformation typically proceeds via activation of the hydroxyl group followed by nucleophilic substitution with an ammonia source. The activated intermediate is highly reactive and prone to side reactions.

  • Underlying Cause: The common strategy is to convert the alcohol to a good leaving group, such as a mesylate. This activated intermediate can then react with another molecule of the starting alcohol to form a dimer, which is a common impurity.[9]

  • Expert Recommendation:

    • Mesylation & Isolation: Convert the 1-benzhydrylazetidin-3-ol to its mesylate using methanesulfonyl chloride and a base like triethylamine. A key technique is to isolate the intermediate mesylate by filtration after quenching with water. Using the wet filter cake directly in the next step avoids purification of the sensitive intermediate and minimizes decomposition.[9]

    • Amination Conditions: The aminolysis should be performed with a large excess of an ammonia source. While 7N ammonia in methanol is effective, it can be difficult to prepare and handle on a large scale. A more practical and cost-effective approach is to use 28% aqueous ammonium hydroxide in a solvent like isopropanol.[9]

    • Pressure Reaction: To increase the rate of the SN2 reaction and suppress dimer formation, the aminolysis can be conducted under pressure in a Parr reactor at elevated temperatures (e.g., ~70°C).[9] This has been shown to significantly reduce the dimer impurity to around 4%.[9]

    • Product Isolation: The final product, 1-benzhydrylazetidin-3-amine, can be difficult to isolate as a solid free base. A robust method is to extract the free base into a suitable organic solvent (e.g., isopropyl ether) and then precipitate it as a salt, such as the monoacetate salt, by adding one equivalent of acetic acid. This protocol has been shown to provide yields in the range of 72-84%.[9]

Process Optimization & Workflow

A reliable synthesis pathway is crucial for reproducible results. The following workflow and diagram illustrate a proven, high-yield process.

Optimized Two-Step Synthesis Protocol[9]

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

  • Charge a reaction vessel with 1-benzhydrylazetidin-3-ol (1 equivalent) and acetonitrile.

  • Add triethylamine (1.5 equivalents).

  • Cool the mixture and slowly add methanesulfonyl chloride (1.2 equivalents), maintaining the temperature.

  • After the reaction is complete (monitor by TLC/LCMS), quench the reaction with water.

  • Filter the resulting solid precipitate to isolate the mesylate intermediate. Do not dry the wet cake.

Step 2: Aminolysis of 1-Benzhydrylazetidin-3-yl methanesulfonate

  • Transfer the wet mesylate cake to a pressure reactor (e.g., Parr reactor).

  • Add isopropanol and 28% aqueous ammonium hydroxide.

  • Seal the reactor and heat to approximately 70-75°C until the reaction is complete.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the isopropanol.

  • Extract the aqueous residue with a suitable organic solvent like diisopropyl ether.

  • To the combined organic extracts, add acetic acid (1 equivalent) to precipitate the 1-benzhydrylazetidin-3-amine monoacetate salt.

  • Filter and dry the solid product.

Synthetic Pathway Visualization

G cluster_0 Step 1: Formation of Azetidinol cluster_1 Step 2: Conversion to Amine A Benzhydrylamine C 1-(Benzhydrylamino)- 3-chloropropan-2-ol (Intermediate) A->C + B (aq. solvent) B Epichlorohydrin D 1-Benzhydrylazetidin-3-ol C->D Base-mediated cyclization E 1-Benzhydrylazetidin-3-ol F 1-Benzhydrylazetidin-3-yl methanesulfonate (Activated Intermediate) E->F + MsCl, Et3N G 1-Benzhydrylazetidin-3-amine F->G + aq. NH4OH (Pressure, ~70°C)

Caption: High-level workflow for the synthesis of 1-Benzhydrylazetidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Why is the benzhydryl group used as a protecting group? A1: The bulky benzhydryl (diphenylmethyl) group serves two main purposes. First, it acts as a protecting group for the nitrogen atom, preventing it from undergoing unwanted side reactions. Second, its steric bulk can help direct the regioselectivity of certain reactions. However, its large size adds significant mass to the intermediates, which is a consideration for large-scale synthesis.[6]

Q2: Can I use a different aminating agent instead of ammonia? A2: Yes, other nitrogen nucleophiles can be used, but this will result in N-substituted derivatives of the final product. If the primary amine is the desired product, ammonia is the most direct reagent. Alternative routes, such as using sodium azide followed by reduction (e.g., with LAH or catalytic hydrogenation), are also possible but add extra steps to the synthesis.

Q3: How critical is it to use a pressure reactor for the amination step? A3: While the reaction can be performed at atmospheric pressure, using a pressure reactor is highly recommended for both safety and efficiency. Heating aqueous ammonium hydroxide in a sealed vessel increases the pressure, which in turn can significantly accelerate the SN2 reaction rate.[9] This leads to shorter reaction times and, crucially, can suppress the formation of dimer impurities.[9]

Q4: My final product is difficult to purify by column chromatography. Are there alternative methods? A4: Yes, primary amines like the target compound can be challenging to purify via silica gel chromatography due to strong interactions with the stationary phase. The recommended method of purification is crystallization of a salt form (e.g., acetate salt), as described in the troubleshooting guide.[9] This method is highly effective for achieving high purity and is readily scalable.

Troubleshooting Decision Tree

G Start Low Final Yield Check_Step1 Analyze Yield of 1-Benzhydrylazetidin-3-ol Start->Check_Step1 Step1_Low Yield is Low Check_Step1->Step1_Low Problem in Step 1 Step1_OK Yield is Good Check_Step1->Step1_OK Problem in Step 2 Optimize_Solvent Switch to aqueous or protic solvent (e.g., EtOH) Step1_Low->Optimize_Solvent Control_Temp Maintain 20-25°C during addition Step1_Low->Control_Temp Check_Cyclization Review cyclization conditions (base, temp) Step1_Low->Check_Cyclization Check_Step2 Analyze Purity of Final Amine Step1_OK->Check_Step2 Step2_Impure High Impurity Levels (e.g., Dimer) Check_Step2->Step2_Impure Use_Pressure Use Pressure Reactor for Amination (~70°C) Step2_Impure->Use_Pressure Isolate_Mesylate Isolate Mesylate as wet cake, use directly Step2_Impure->Isolate_Mesylate Purify_Salt Purify final product via salt precipitation Step2_Impure->Purify_Salt

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • ResearchGate. (2008). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. SAGE Publications Inc.
  • Semantic Scholar. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives.
  • Reddy, V. V. R. M., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development.
  • Ross, N. A., & Taylor, R. J. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate.
  • ACS Publications. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • ChemBK. (2024). 1-Benzhydrylazetidin-3-amine.
  • PubChem. (n.d.). 1-(Benzhydrylamino)-3-chloropropan-2-ol.
  • Google Patents. (1990). EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives.

Sources

Technical Support Center: Purification of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 1-Benzhydrylazetidin-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Understanding the Challenge: Common Impurities and Purification Hurdles

This compound is a crucial building block in pharmaceutical synthesis. Its purity is paramount for the success of subsequent reactions and the final active pharmaceutical ingredient (API) profile. Crude forms of this compound can contain a variety of impurities stemming from the synthetic route.

Table 1: Potential Process-Related Impurities

Impurity Class Specific Examples Likely Origin
Starting Materials Unreacted benzhydrylamine, epichlorohydrin derivatives Incomplete reaction during the initial coupling stages.[1]
Reaction Byproducts Di-alkylation products, ring-opened species Non-selective reaction pathways or harsh reaction conditions.[1]
Solvent & Reagents Residual high-boiling point solvents (e.g., DMF, DMSO), inorganic salts Carried over from the reaction work-up and salt formation steps.[2]

| Degradation Products | Oxidized species | Amines can be sensitive to air and light, especially as the free base.[3] |

The primary challenge lies in the fact that many of these impurities have physicochemical properties similar to the desired product, making separation non-trivial. The hydrochloride salt form, while often crystalline and easier to handle than the free base, can also complicate purification by limiting solubility in common chromatography solvents.

General Purification Workflow

The purification strategy for this compound typically involves a decision-making process based on the initial purity of the crude material. The following workflow provides a general overview.

Purification_Workflow Crude Crude 1-Benzhydrylazetidin-3-amine HCl Initial_Analysis Initial Purity Analysis (HPLC, NMR, TLC) Crude->Initial_Analysis Recrystallization Direct Recrystallization Initial_Analysis->Recrystallization Purity > 90% Conversion Convert to Free Base (Aq. Base, Extraction) Initial_Analysis->Conversion Purity < 90% or Complex Mixture Purity_Check_1 Purity Check Recrystallization->Purity_Check_1 Pure_Product Pure Product (>99%) Purity_Check_1->Pure_Product Success Purity_Check_1->Conversion Failure Free_Base_Purification Purify Free Base Conversion->Free_Base_Purification Column_Chromatography Silica Gel Chromatography Free_Base_Purification->Column_Chromatography Non-polar impurities Acid_Base_Extraction Acid-Base Extraction Free_Base_Purification->Acid_Base_Extraction Acidic/Neutral impurities Reformation Re-form HCl Salt (e.g., HCl in Ether/IPA) Column_Chromatography->Reformation Acid_Base_Extraction->Reformation Purity_Check_2 Final Purity Check Reformation->Purity_Check_2 Purity_Check_2->Pure_Product Success

Caption: General purification strategy for crude 1-Benzhydrylazetidin-3-amine HCl.

Troubleshooting Guide: Recrystallization Issues

Recrystallization is often the most efficient method for purifying amine hydrochloride salts. However, several issues can arise.

Q: My compound “oils out” instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically due to high impurity levels, too rapid cooling, or the compound's melting point being lower than the solution temperature.

  • Causality: The solute is supersaturated but lacks the nucleation sites or the proper orientation time to form an ordered crystal structure.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to decrease saturation slightly.[4]

    • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Avoid shocking the solution with a rapid temperature drop.

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Seed Crystals: If available, add a tiny crystal of the pure product to the cooled solution to induce crystallization.

    • Solvent System Change: The chosen solvent's boiling point may be too high. Consider a lower-boiling solvent or a mixed-solvent system where the compound is less soluble.[4]

Recrystallization_Troubleshooting Start Compound 'Oils Out' Action1 Re-heat to Dissolve Oil Start->Action1 Decision1 Add 5-10% More Hot Solvent? Action1->Decision1 Action2 Cool Slowly (Bench -> Fridge -> Freezer) Decision1->Action2 Yes Decision2 Crystals Form? Action2->Decision2 Success Success: Isolate Crystals Decision2->Success Yes Action3 Try Scratching or Adding Seed Crystal Decision2->Action3 No Decision3 Crystals Form? Action3->Decision3 Decision3->Success Yes Action4 Change Solvent System (e.g., lower boiling point or mixed solvent) Decision3->Action4 No End Re-evaluate Purification Strategy Action4->End

Caption: Decision tree for troubleshooting when a compound oils out during recrystallization.

Q: After recrystallization, my yield is very low. How can I improve it?

A: Low recovery is a common issue and can be attributed to several factors.

  • Causality & Solutions:

    • Using Too Much Solvent: The most common cause. The product remains dissolved in the mother liquor even after cooling.

      • Fix: Minimize the amount of hot solvent used to just what is necessary to fully dissolve the crude product.[4]

    • Product is Soluble in Cold Solvent: The chosen solvent is not ideal.

      • Fix: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.[4] If recovery is still low, a different solvent or an anti-solvent system is required.

    • Premature Crystallization: The product crashed out during a hot filtration step.

      • Fix: Pre-heat the filtration funnel and receiving flask to prevent cooling during transfer.[4]

    • Incomplete Precipitation: The hydrochloride salt may be too soluble in the chosen solvent.

      • Fix: Add a non-polar "anti-solvent" (e.g., diethyl ether, hexane) dropwise to the cooled solution to induce further precipitation.[5]

Q: Analytical data (NMR/HPLC) shows that impurities are still present after recrystallization. What's next?

A: This indicates that the impurities have similar solubility profiles to your product and co-crystallized.

  • Causality: The impurity fits into the crystal lattice of the desired compound.

  • Solutions:

    • Second Recrystallization: Perform another recrystallization using a different solvent system. Changing the polarity of the solvent can alter the relative solubilities of the product and impurity.

    • Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration.[5][6]

    • Acid-Base Work-up: This is a highly effective method. Convert the hydrochloride salt back to the free base, which will have drastically different solubility. Non-basic organic impurities can then be washed away. Re-precipitation as the hydrochloride salt will leave water-soluble impurities behind.[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The ideal solvent should dissolve the compound when hot but not when cold. For amine hydrochlorides, polar protic solvents are often a good starting point. Good candidates include isopropanol (IPA), ethanol, or methanol. Often, a mixed solvent system is required.[5] For example, dissolving the salt in a minimum of hot IPA and then adding diethyl ether as an anti-solvent until the solution becomes turbid can be very effective.[5]

Q2: Can I use column chromatography to purify the hydrochloride salt directly?

A2: It is generally not recommended. Hydrochloride salts are often highly polar and either stick irreversibly to silica gel or have very poor mobility, leading to significant tailing and poor separation.[7] It is far more effective to convert the salt to the free base first. The free amine is less polar and will behave much more predictably on a silica gel column, typically eluting with a dichloromethane/methanol or ethyl acetate/heptane gradient.[8]

Q3: How do I convert the hydrochloride salt to the free base and back again?

A3: This is a standard acid-base extraction procedure.

  • Salt to Free Base: Dissolve the crude hydrochloride salt in water or a mixture of water and an organic solvent (like dichloromethane or ethyl acetate). Add a base, such as aqueous sodium hydroxide (1M NaOH) or sodium bicarbonate solution, and stir until the pH of the aqueous layer is >10. The free amine will move into the organic layer. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.[2][7]

  • Free Base to Salt: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.[2] The solid can then be collected by filtration, washed with cold solvent, and dried.

Q4: What are the proper storage conditions for the purified product?

A4: this compound should be stored in a tightly sealed container away from moisture and light. Storage at 4°C is recommended.[9] The free base form is more susceptible to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon) if it needs to be kept for an extended period before use.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
  • Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of isopropanol (IPA) and heat the mixture to a gentle boil with stirring.

  • Continue adding hot IPA dropwise until all the solid has just dissolved. Note the total volume of IPA used.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, slowly add diethyl ether (approx. 2-3 times the volume of IPA used) with gentle swirling. The solution should become cloudy.

  • Place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

  • Validation: Check the purity by HPLC and confirm the structure by ¹H NMR. The melting point should be sharp.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude hydrochloride salt (e.g., 5.0 g) in a separatory funnel containing deionized water (50 mL) and dichloromethane (DCM, 50 mL).

  • Slowly add 1M sodium hydroxide (NaOH) solution dropwise while shaking the funnel (and venting frequently) until the aqueous layer is basic (pH > 10, check with pH paper).

  • Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain the lower organic (DCM) layer. Extract the aqueous layer two more times with fresh DCM (2 x 25 mL).

  • Combine all the organic extracts and wash them with brine (50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, likely as an oil or low-melting solid.

  • At this stage, the free amine can be further purified by column chromatography if necessary.

  • Dissolve the purified free amine in anhydrous diethyl ether (50 mL).

  • Cool the solution in an ice bath and slowly add 2M HCl in diethyl ether dropwise with stirring until precipitation ceases.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Validation: Confirm purity (>99%) and identity using appropriate analytical methods (HPLC, NMR).

References

  • Werner, E. A. (1941). Methylamine Hydrochloride. Organic Syntheses, Coll. Vol. 2, p. 406.
  • Gutta, M., et al. (2012). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ACS Publications.
  • ResearchGate. (2012). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Reddit. (2022). What are amine hydrochlorides?. r/OrganicChemistry.
  • Pharmaffiliates. (n.d.). Benzhydrylamine-Impurities.
  • Royal Society of Chemistry. (2011). Supplementary Information.
  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • XMB Forum. (2006). Isolation of primary amines as HCL salt problem.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

Sources

Overcoming solubility issues with 1-Benzhydrylazetidin-3-amine HCl in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzhydrylazetidin-3-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experiments, with a primary focus on overcoming solubility issues. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and established laboratory practices for handling amine salts.

Understanding the Challenge: The Two Faces of an Amine

The core of most solubility issues with 1-Benzhydrylazetidin-3-amine HCl stems from its nature as an amine hydrochloride salt. It exists in a pH-dependent equilibrium between two forms:

  • The Hydrochloride Salt (Protonated Form): This is the form you receive from the supplier. The azetidine nitrogen is protonated (has an extra hydrogen, giving it a positive charge) and is associated with a chloride anion (Cl⁻). This ionic character generally confers higher solubility in polar, protic solvents like water.[1][2]

  • The Freebase (Deprotonated Form): In the presence of a base, the extra proton is removed. The molecule becomes neutral, significantly less polar, and is referred to as the "freebase." This form is much more soluble in organic solvents (like dichloromethane, ethyl acetate) and poorly soluble in water.[3]

Manipulating this equilibrium is the key to solving your solubility problems.

Visualizing the pH-Dependent Equilibrium

The following diagram illustrates the conversion between the water-soluble HCl salt and the organic-soluble freebase, which is controlled by the pH of the solution.

Amine Salt-Freebase Equilibrium Figure 1: pH-Dependent Amine Equilibrium HCl_Salt 1-Benzhydrylazetidin-3-amine HCl (Protonated, Water-Soluble) Freebase 1-Benzhydrylazetidin-3-amine (Neutral Freebase, Organic-Soluble) HCl_Salt->Freebase + Base (e.g., NaOH, NaHCO₃) Raises pH Freebase->HCl_Salt + Acid (e.g., HCl) Lowers pH

Caption: pH control is central to switching between the salt and freebase forms.

Frequently Asked Questions (FAQs)

Q1: My 1-Benzhydrylazetidin-3-amine HCl won't dissolve in my organic solvent for a reaction. What's wrong?

This is the most common issue. You are trying to dissolve the polar, ionic salt form in a non-polar or moderately polar organic solvent. The large, nonpolar benzhydryl group and the ionic hydrochloride end are in conflict. To achieve solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate, you must first convert the salt to its freebase form.

The freebase is uncharged and significantly more "greasy" or lipophilic, allowing it to dissolve readily in these organic media. Attempting to force the salt into solution with heat may lead to decomposition or incomplete dissolution. The correct approach is a chemical conversion, as detailed in the protocol below.

Q2: I need to make an aqueous stock solution for a biological assay. What is the best approach?

As an HCl salt, the compound is designed for enhanced aqueous solubility compared to its freebase.[2] However, due to the bulky, hydrophobic benzhydryl group, its water solubility may still be limited.

Recommended Solvents (in order of preference):

  • Deionized Water: Start here. If solubility is low, consider gentle warming or sonication.

  • Aqueous Buffers (e.g., PBS, pH 7.4): Buffers can sometimes improve solubility over pure water. Ensure the final pH is not basic, as this would cause the freebase to precipitate. An acidic pH (e.g., pH 4-6) will favor the salt form and may enhance solubility.

  • Co-solvents: If aqueous solubility is insufficient, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent and then dilute it with the aqueous medium.

    • DMSO (Dimethyl sulfoxide): The most common choice. Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer. Crucial Tip: Ensure the final DMSO concentration in your assay is low (typically <0.5%) as it can be toxic to cells.

    • Ethanol or Methanol: Can also be used, but may be more volatile or have different effects on your experimental system.

Q3: I see an oil or a sticky solid crashing out of my reaction after adding a base (like Triethylamine or DIPEA). What is happening?

You have successfully converted the HCl salt into the freebase! The "oily" substance is the neutral, nonpolar 1-Benzhydrylazetidin-3-amine, which is not soluble in the more polar reaction mixture (which may still contain other salts or polar reagents). This is expected behavior. The goal is now to work up the reaction by extracting this oily freebase into an appropriate organic solvent.

Troubleshooting Guide & Experimental Protocols

Protocol 1: Conversion of 1-Benzhydrylazetidin-3-amine HCl to its Freebase for Organic Reactions

This protocol is essential when your subsequent reaction step is performed in a non-polar organic solvent.

Principle: You will perform a liquid-liquid extraction. By adding a mild aqueous base, you will deprotonate the amine salt, making it the freebase. This neutral, organic-soluble compound will then preferentially move into an immiscible organic solvent, leaving behind the inorganic salts in the aqueous layer.[3][4]

Materials:

  • 1-Benzhydrylazetidin-3-amine HCl

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • An immiscible organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate, or Diethyl Ether)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, flasks, and a rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the 1-Benzhydrylazetidin-3-amine HCl in a minimal amount of deionized water in a flask. If solubility is poor, a small amount of methanol can be added to aid dissolution before adding more water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution. You may see gas (CO₂) evolve. Continue adding until the gas evolution ceases. Alternatively, use 1M NaOH and add it dropwise.

  • pH Check (Critical Step): After adding the base, check the pH of the aqueous layer using pH paper. It should be basic (pH > 8). This confirms the conversion to the freebase. If it is not basic, add more base.

  • Extraction: Add your chosen organic solvent (e.g., ethyl acetate) to the separatory funnel. A volume equal to the aqueous layer is a good starting point. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. The organic layer containing your freebase will typically be the top layer (unless using a halogenated solvent like DCM, which is denser than water). Drain the bottom aqueous layer.

  • Repeat Extraction: To maximize your yield, repeat the extraction process on the aqueous layer with a fresh portion of the organic solvent one or two more times. Combine all organic extracts.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and some inorganic impurities.

  • Drying: Transfer the organic solution to a clean flask and add a drying agent like anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter off the drying agent. The resulting clear solution now contains your pure freebase in the organic solvent. This solution can be used directly in the next reaction step, or the solvent can be removed under reduced pressure (rotary evaporator) to yield the freebase as an oil or solid.

Visualizing the Freebase Conversion Workflow

This diagram outlines the key steps in the liquid-liquid extraction protocol.

Freebase Conversion Workflow Figure 2: Workflow for Salt-to-Freebase Conversion start Start: 1-Benzhydrylazetidin-3-amine HCl dissolve 1. Dissolve in Water start->dissolve basify 2. Add NaHCO₃ / NaOH (Check for pH > 8) dissolve->basify extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract separate 4. Separate Layers extract->separate wash 5. Wash Organic Layer with Brine separate->wash dry 6. Dry with Na₂SO₄ wash->dry isolate 7. Filter & Evaporate Solvent dry->isolate end Result: Pure Freebase Amine isolate->end

Sources

Identification of byproducts in 1-Benzhydrylazetidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzhydrylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your laboratory.

Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and success of your synthetic endeavors.

I. Synthesis of the Precursor: 1-Benzhydrylazetidin-3-ol

The most common entry point for the synthesis of 1-Benzhydrylazetidin-3-amine is through its precursor, 1-Benzhydrylazetidin-3-ol. This intermediate is typically synthesized from benzhydrylamine and an epoxide, such as epichlorohydrin.

Frequently Asked Questions (FAQs)

Question: We are observing significant batch-to-batch variability and the formation of unknown impurities during the synthesis of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin. What are the likely byproducts and how can we control their formation?

Answer: The reaction between benzhydrylamine and epichlorohydrin is a classic nucleophilic substitution followed by an intramolecular cyclization. However, several side reactions can occur, leading to impurities.

The primary reaction proceeds as follows:

Benzhydrylamine Benzhydrylamine Intermediate N-(2-chloro-1-hydroxypropyl)benzhydrylamine Benzhydrylamine->Intermediate Nucleophilic attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product 1-Benzhydrylazetidin-3-ol Intermediate->Product Intramolecular cyclization (base)

Figure 1: Desired reaction pathway for 1-Benzhydrylazetidin-3-ol synthesis.

Common Byproducts and Their Formation:

  • Dimeric Impurities: The most common byproduct is a dimer formed by the reaction of the intermediate N-(2-chloro-1-hydroxypropyl)benzhydrylamine with another molecule of benzhydrylamine instead of undergoing intramolecular cyclization.

  • Isomeric Impurities: Ring-opening of the epoxide can occur at either carbon, leading to the formation of a constitutional isomer if the subsequent cyclization is not regioselective.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, the product, 1-benzhydrylazetidin-3-ol, can act as a nucleophile and react with another molecule of epichlorohydrin.

Troubleshooting and Mitigation Strategies:

  • Control of Stoichiometry: Use a slight excess of benzhydrylamine to ensure complete consumption of epichlorohydrin, but avoid a large excess which can promote dimer formation. A molar ratio of benzhydrylamine to epichlorohydrin of 1:1 to 1.1:1 is a good starting point.[1]

  • Reaction Temperature: Maintain a controlled temperature throughout the reaction. The initial nucleophilic attack is often performed at a lower temperature (e.g., 0-25 °C), followed by gentle heating to promote cyclization.[1] High temperatures can lead to the formation of more byproducts.

  • Slow Addition: Add the epichlorohydrin dropwise to the solution of benzhydrylamine to maintain a low concentration of the epoxide and minimize side reactions.

  • Choice of Base for Cyclization: A mild base is typically used to facilitate the intramolecular cyclization. The choice and timing of base addition are critical. Adding the base after the initial reaction between the amine and epoxide can favor the desired cyclization over intermolecular side reactions.

II. Oxidation to 1-Benzhydrylazetidin-3-one

The next key step is the oxidation of the secondary alcohol in 1-benzhydrylazetidin-3-ol to the corresponding ketone, 1-benzhydrylazetidin-3-one. This transformation is crucial for the subsequent reductive amination.

Frequently Asked Questions (FAQs)

Question: During the oxidation of 1-benzhydrylazetidin-3-ol, we are experiencing incomplete conversion and the formation of a byproduct that is difficult to separate. What are the potential issues?

Answer: Incomplete conversion and byproduct formation during the oxidation of 1-benzhydrylazetidin-3-ol are common challenges. The choice of oxidant and reaction conditions are paramount for a clean and efficient reaction.

Common Oxidation Methods and Potential Pitfalls:

  • Swern Oxidation (Oxalyl chloride, DMSO, and a hindered base like triethylamine):

    • Incomplete Conversion: This can be due to insufficient equivalents of the oxidizing agent or deactivation of the oxidant by moisture. Ensure all reagents are anhydrous and use a slight excess of the Swern reagent.

    • Byproduct Formation: The primary byproduct is often the unreacted starting material. At higher temperatures, side reactions of the electrophilic sulfur species can occur. It is critical to maintain the reaction temperature below -60 °C during the addition of the alcohol.[2]

  • Pyridine Sulfur Trioxide Complex:

    • Incomplete Conversion: Similar to the Swern oxidation, ensure adequate equivalents of the complex are used.

    • Byproduct Formation: Over-oxidation is less common with this reagent. However, purification can sometimes be challenging due to the presence of pyridine-related salts.[2]

Start 1-Benzhydrylazetidin-3-ol Product 1-Benzhydrylazetidin-3-one Start->Product Oxidation Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Reaction Oxidant Oxidizing Agent (e.g., Swern, Pyridine SO3) Oxidant->Product Byproduct2 Side-Reaction Products Oxidant->Byproduct2 Side Reactions

Figure 2: General oxidation workflow and potential outcomes.

Troubleshooting and Mitigation Strategies:

Issue Potential Cause Recommended Action
Incomplete Conversion Insufficient oxidant, moisture contamination, low reaction temperature.Use a slight excess of the oxidant (1.1-1.5 eq.), ensure anhydrous conditions, and allow the reaction to proceed to completion as monitored by TLC or LC-MS.
Difficult Purification Residual reagents or byproducts from the oxidant.Choose an appropriate workup procedure. For Swern oxidation, a quench with a mild acid can help. For pyridine-based oxidants, aqueous washes can remove water-soluble impurities. Column chromatography may be necessary for high purity.[2]

III. Synthesis of 1-Benzhydrylazetidin-3-amine

The final step in this synthetic sequence is the conversion of the ketone to the desired primary amine. This can be achieved through several methods, with reductive amination being a common and effective approach.

Frequently Asked Questions (FAQs)

Question: We are attempting the reductive amination of 1-benzhydrylazetidin-3-one with ammonia and a reducing agent, but we are observing the formation of the starting alcohol, 1-benzhydrylazetidin-3-ol. How can we favor the formation of the amine?

Answer: The formation of the alcohol byproduct during reductive amination is a result of the direct reduction of the ketone by the reducing agent before the imine is formed and subsequently reduced.[3] To favor the formation of the desired amine, the relative rates of imine formation and ketone reduction must be managed.

Ketone 1-Benzhydrylazetidin-3-one Imine Imine Intermediate Ketone->Imine + Ammonia Alcohol 1-Benzhydrylazetidin-3-ol Ketone->Alcohol + Reducing Agent (Side Reaction) Ammonia Ammonia Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH3CN) Amine 1-Benzhydrylazetidin-3-amine ReducingAgent->Amine ReducingAgent->Alcohol Imine->Amine + Reducing Agent

Figure 3: Competing pathways in reductive amination.

Troubleshooting and Mitigation Strategies:

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride (NaBH3CN) is a classic choice for this reason, as it is a milder reducing agent than sodium borohydride (NaBH4) and is more effective at a slightly acidic pH which also favors imine formation.[3] Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent alternative that is often used in modern reductive aminations.[3]

  • Control of pH: Maintain a slightly acidic pH (around 5-6) to promote the formation of the iminium ion, which is more readily reduced than the neutral imine. This can be achieved by using an ammonium salt (e.g., ammonium acetate) as the ammonia source.

  • Pre-formation of the Imine: In some cases, it may be beneficial to allow the ketone and ammonia source to stir together for a period before the addition of the reducing agent to allow for the formation of the imine in situ.

Question: We are following a two-step procedure involving mesylation of 1-benzhydrylazetidin-3-ol followed by displacement with ammonia. We have identified a significant dimeric impurity. What is the likely structure and how can we avoid its formation?

Answer: In the synthesis of 1-benzhydrylazetidin-3-amine from the corresponding alcohol via a mesylate intermediate, a common byproduct is a dimer.[4] This dimer is formed when the product amine, once formed, acts as a nucleophile and reacts with the mesylate intermediate.

Mechanism of Dimer Formation:

Mesylate 1-Benzhydrylazetidin-3-yl mesylate Amine 1-Benzhydrylazetidin-3-amine Mesylate->Amine + Ammonia Dimer Dimeric Byproduct Mesylate->Dimer + Product Amine Ammonia Ammonia Ammonia->Amine Amine->Dimer

Figure 4: Formation of a dimeric byproduct.

Troubleshooting and Mitigation Strategies:

  • Excess Ammonia: Use a large excess of ammonia to outcompete the product amine as the nucleophile.[4] This can be achieved by using a concentrated solution of ammonia in a suitable solvent and conducting the reaction in a sealed vessel to maintain the ammonia concentration.

  • Reaction Temperature and Pressure: The reaction may require elevated temperatures and pressure to proceed at a reasonable rate.[4] However, carefully monitor the reaction to avoid decomposition.

  • Workup Procedure: A proper workup is essential to separate the desired product from the dimeric byproduct and any unreacted starting material. The dimer will have a significantly higher molecular weight and different polarity, which should allow for separation by chromatography or crystallization.

IV. General Purification and Characterization

Question: What are the recommended methods for the purification and characterization of 1-benzhydrylazetidin-3-amine and its intermediates?

Answer:

Purification:

  • Crystallization: For solid compounds like 1-benzhydrylazetidin-3-one and the final amine product, crystallization is often an effective method for purification.[2] A variety of solvent systems should be screened to find optimal conditions.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials.[2] The choice of eluent will depend on the polarity of the compounds being separated.

  • Acid-Base Extraction: The basic nature of the amine product allows for purification through acid-base extraction to remove non-basic impurities.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the intermediates and the final product. The chemical shifts and coupling constants will provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and can help in identifying unknown byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compounds and for monitoring the progress of the reaction.[5]

By understanding the potential side reactions and implementing the appropriate control strategies, the synthesis of 1-benzhydrylazetidin-3-amine can be optimized to produce a high-quality product with minimal impurities.

References

  • Reddy, V. V. R. M. Krishna, et al. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates." Organic Process Research & Development, vol. 16, no. 1, 2012, pp. 87-92. [Link]
  • Pharmaffiliates. "Benzhydrylamine-Impurities.
  • Google Patents. "CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ChemSynthesis. "1-benzhydryl-3-azetidinone." ChemSynthesis, [Link]
  • Ashenhurst, James. "Reductive Amination, and How It Works." Master Organic Chemistry, 1 Sept. 2017, [Link]
  • Ye, Weiping, et al. "An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine." Synthetic Communications, vol. 38, no. 18, 2008, pp. 3099-3105. [Link]
  • de Souza, Marcus V. N., and Marcelle L. F. de Souza. "Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines." Journal of the Brazilian Chemical Society, vol. 18, no. 5, 2007, pp. 1055-1058. [Link]
  • Chupakhin, E., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, vol. 120, no. 3, 2020, pp. 1544-1597. [Link]
  • ACS Publications. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • PubChem. "1-(Diphenylmethyl)azetidin-3-one." PubChem, [Link]
  • Roy, Deblina, and G. Panda. "Benzhydryl Amines: Synthesis and Their Biological Perspective." ACS Omega, vol. 5, no. 1, 2020, pp. 2-16. [Link]

Sources

Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzhydrylazetidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of 1-benzhydrylazetidin-3-one, which is typically prepared by the oxidation of 1-benzhydrylazetidin-3-ol, can stem from several factors.[3] The primary areas to investigate are the efficiency of the oxidation reaction itself and the stability of the starting material and product.

Possible Causes & Solutions:

  • Incomplete Oxidation: The conversion of the secondary alcohol to the ketone might not be going to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or adding a slight excess of the oxidizing agent.

  • Degradation of Starting Material or Product: Azetidine rings can be susceptible to ring-opening under harsh conditions. The benzhydryl group can also be labile under certain acidic conditions.

    • Solution: Ensure the reaction is carried out under the recommended temperature conditions. For instance, Swern oxidations require cryogenic temperatures (around -78 °C) to maintain the stability of the reactive species.[4][5][6] Avoid strongly acidic or basic conditions during workup if possible.

  • Suboptimal Oxidizing Agent: The choice of oxidizing agent is critical. While several methods exist, their efficiencies can vary depending on the substrate and reaction scale.

    • Solution: If you are using a milder oxidant and observing low conversion, consider switching to a more robust system. Common and effective methods include Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and triethylamine) and Dess-Martin periodinane (DMP) oxidation.[4][7][8]

  • Moisture in the Reaction: Many oxidation reactions, particularly Swern oxidation, are sensitive to moisture, which can quench the activated reagents.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

Question 2: I am observing significant impurity formation in my crude product. What are these impurities and how can I minimize them?

Impurity profiles can provide valuable clues about side reactions. In the synthesis of 1-benzhydrylazetidin-3-one, common impurities arise from the starting materials or from competing reaction pathways.

Common Impurities & Prevention Strategies:

  • Unreacted Starting Material (1-benzhydrylazetidin-3-ol): This is the most common impurity if the reaction is incomplete.

    • Prevention: As mentioned previously, ensure complete conversion by monitoring the reaction with TLC and adjusting reaction time or reagent stoichiometry as needed.

  • Over-oxidation or Side-Reaction Products: Depending on the oxidant used, side reactions can occur. For example, Swern oxidation can sometimes lead to the formation of mixed thioacetals if the temperature is not carefully controlled.[8]

    • Prevention: Maintain strict temperature control throughout the reaction. For Swern oxidation, this means keeping the reaction at -78 °C during the addition of reagents.

  • Impurities from the Synthesis of the Starting Alcohol: The synthesis of 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin can generate impurities that carry over.[2][3]

    • Prevention: Ensure the purity of your 1-benzhydrylazetidin-3-ol before starting the oxidation step. Recrystallization or column chromatography of the starting alcohol may be necessary.

Question 3: The purification of my final product is proving difficult. What are the best practices for obtaining pure 1-benzhydrylazetidin-3-one?

1-Benzhydrylazetidin-3-one is a solid at room temperature, which allows for purification by crystallization. However, residual impurities may require additional purification steps.

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired ketone from the more polar starting alcohol and other byproducts.

    • Recommended Conditions: Silica gel is the standard stationary phase. A typical eluent system is a mixture of heptane and ethyl acetate, starting with a lower polarity (e.g., 4:1 heptane:ethyl acetate) and gradually increasing the polarity (e.g., to 2:1).[10]

  • Crystallization: This is an excellent final purification step to obtain a highly pure, crystalline solid.

    • Recommended Solvents: Hexane or heptane can be used to induce crystallization from a concentrated solution of the purified oil.[10]

  • Activated Carbon Treatment: If your product is colored, treatment with activated carbon can help to remove colored impurities.[10]

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol), add activated carbon, stir for a period (e.g., several hours to days), and then filter off the carbon.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-benzhydrylazetidin-3-one?

The most frequently cited route is the oxidation of 1-benzhydrylazetidin-3-ol. This precursor is typically synthesized in a one-pot reaction from benzhydrylamine and epichlorohydrin.[2][3]

Q2: What are the key differences between Swern oxidation and Dess-Martin periodinane (DMP) oxidation for this synthesis?

Both are mild and effective methods for oxidizing secondary alcohols to ketones.[4][5] The choice between them often comes down to practical considerations.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Reagents Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamineDess-Martin periodinane
Temperature Requires low temperatures (-78 °C)[4][5][6]Can be run at room temperature
Byproducts Dimethyl sulfide (strong odor), CO, CO2[6]Iodinane byproduct
Workup Aqueous quench and extractionBasic workup to remove iodine byproducts[11]
Advantages Inexpensive reagentsMilder conditions, easier temperature control
Disadvantages Strict temperature control needed, malodorous byproductReagent is more expensive and potentially explosive[12]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and an appropriate eluent system (e.g., 1:1 petroleum ether:ethyl acetate). The product, being a ketone, will be less polar than the starting alcohol and should have a higher Rf value.

Q4: What are the storage conditions for 1-benzhydrylazetidin-3-one?

The compound should be stored in a sealed container, away from moisture, at a low temperature (e.g., -20°C).

Experimental Protocols & Visualizations

Synthetic Workflow

The general workflow for the synthesis of 1-benzhydrylazetidin-3-one is depicted below.

Synthesis Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification Benzhydrylamine Benzhydrylamine 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->1-Benzhydrylazetidin-3-ol Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydrylazetidin-3-ol Reaction 1-Benzhydrylazetidin-3-one (Crude) 1-Benzhydrylazetidin-3-one (Crude) 1-Benzhydrylazetidin-3-ol->1-Benzhydrylazetidin-3-one (Crude) Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->1-Benzhydrylazetidin-3-one (Crude) e.g., Swern, DMP Purified Product Purified Product 1-Benzhydrylazetidin-3-one (Crude)->Purified Product Column Chromatography & Crystallization

Caption: General synthetic workflow for 1-benzhydrylazetidin-3-one.

Troubleshooting Decision Tree

The following diagram provides a logical path for troubleshooting common issues.

Troubleshooting Decision Tree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction TLC shows starting material? Degradation Degradation Low Yield->Degradation Multiple spots on TLC? Purification Loss Purification Loss Low Yield->Purification Loss Yield drops after purification? Extend Reaction Time Extend Reaction Time Incomplete Reaction->Extend Reaction Time Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Check Temperature Control Check Temperature Control Degradation->Check Temperature Control Optimize Purification Optimize Purification Purification Loss->Optimize Purification

Caption: Decision tree for troubleshooting low yield.

References

  • ChemSynthesis. 1-benzhydryl-3-azetidinone - 40320-60-3. [Link]
  • Royal Society of Chemistry. Electronic Supplementary Material (ESI)
  • ResearchGate.
  • Wikipedia.
  • Chemistry Steps. Dess–Martin periodinane (DMP)
  • OrgoSolver. Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂). [Link]
  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
  • ACS Publications.
  • Organic Syntheses. THE DESS-MARTIN PERIODINANE: 1,1,1-TRIACETOXY-1,1-DIHYDRO-1,2-BENZIODOXOL-3(1H)-ONE. [Link]
  • Organic Chemistry Portal.
  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]
  • ACS Publications.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
  • Wikipedia.
  • Organic Chemistry Portal.
  • Chemsrc. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3. [Link]
  • Preprints.org.
  • MDPI.
  • National Institutes of Health. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]
  • Scite.ai. The Reaction of Epichlorohydrin with Secondary Amines. [Link]
  • PubChem. 1-(Diphenylmethyl)azetidin-3-one. [Link]
  • bepls. Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. [Link]

Sources

Technical Support Center: 1-Benzhydrylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-Benzhydrylazetidin-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective handling, storage, and utilization of this hygroscopic compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

I. Understanding the Challenge: The Hygroscopic Nature of this compound

This compound has a propensity to absorb moisture from the atmosphere. This hygroscopicity can lead to significant experimental challenges, including:

  • Inaccurate Weighing: Absorption of water will lead to an overestimation of the compound's mass, resulting in inaccurate solution concentrations.

  • Physical Changes: The powder may clump or cake, making it difficult to handle and dispense.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.

This guide provides the necessary protocols and precautions to mitigate these challenges and ensure reproducible results.

II. Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Immediately upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, maintaining the compound at 2-8°C is recommended. The use of a desiccator containing a suitable drying agent (e.g., silica gel) is strongly advised to create a moisture-free environment.

Q2: The powder appears clumped. Can I still use it?

A2: Clumping is a visual indicator of moisture absorption. While you may be able to break up the clumps with a spatula, the weighed mass will not be accurate due to the presence of water. For applications requiring precise concentrations, it is recommended to either use a fresh, free-flowing lot or to prepare a stock solution from the entire bottle and determine its concentration analytically.

Q3: I need to use the free amine form of this compound in my reaction. How do I do that?

A3: this compound is a salt where the amine group is protonated. To generate the free amine, you will need to add a base to your reaction mixture. Common non-nucleophilic bases for this purpose include triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, at least one equivalent of the base is required to neutralize the hydrochloride salt.

Q4: What are the primary safety concerns when working with this compound?

A4: This compound is classified as a hazardous substance. It can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash the affected area thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.

III. Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or irreproducible results. Inaccurate weighing due to hygroscopicity.Prepare a stock solution from a fresh bottle of the compound and determine its precise concentration via a validated analytical method (e.g., HPLC). Use this standardized stock solution for your reactions.
Degradation of the compound.Store the compound under the recommended conditions (cool, dry, and under an inert atmosphere if possible). Avoid repeated opening and closing of the main container. Aliquoting into smaller, single-use vials can be beneficial.
Poor solubility of the compound in the reaction solvent. Incorrect solvent choice.While specific solubility data is not widely published, amine hydrochlorides are generally more soluble in polar protic solvents like water and alcohols. For organic reactions, consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gentle heating may aid dissolution, but monitor for any degradation.
The reaction does not proceed to completion. The amine is not in its free, nucleophilic form.Ensure that a sufficient amount of a suitable base (e.g., TEA, DIPEA) has been added to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine.
Incompatible reagents.Avoid strong oxidizing agents. Consult chemical compatibility charts and literature for potential incompatibilities with other reagents in your reaction.

IV. Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution

This protocol is recommended to overcome the challenges of weighing a hygroscopic solid accurately.

Objective: To prepare a stock solution of this compound with a precisely determined concentration.

Materials:

  • This compound (new, unopened bottle)

  • Anhydrous solvent (e.g., HPLC-grade methanol or acetonitrile)

  • Volumetric flasks (various sizes)

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Initial Weighing: In a controlled environment with low humidity, weigh the entire unopened bottle of this compound. Record this mass.

  • Transfer: Carefully empty the entire contents of the bottle into a volumetric flask of an appropriate size.

  • Final Weighing: Weigh the empty bottle and subtract this mass from the initial weight to determine the exact mass of the compound transferred.

  • Dissolution: Add a portion of the chosen anhydrous solvent to the volumetric flask and swirl gently to dissolve the compound.

  • Dilution: Once fully dissolved, bring the solution to the mark with the anhydrous solvent.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Concentration Calculation: Calculate the precise molarity of the stock solution based on the exact mass of the compound and the volume of the flask.

  • Storage: Store the stock solution in a tightly sealed container at 2-8°C, protected from light.

Protocol 2: General Procedure for a Coupling Reaction

Objective: To provide a general workflow for using this compound in a typical amide coupling reaction.

Workflow Diagram:

Caption: General workflow for an amide coupling reaction.

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and a suitable anhydrous solvent (e.g., DMF or dichloromethane).

  • Activation: Add the coupling reagent (e.g., HATU) and any necessary additives (e.g., HOBt). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound in the same anhydrous solvent.

  • Base Addition: Add at least two equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA). One equivalent is to neutralize the hydrochloride salt, and the second is to facilitate the coupling reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS).

V. Data and Specifications

Chemical and Physical Properties:

PropertyValueSource
CAS Number 1189735-08-7[2]
Molecular Formula C₁₆H₁₉ClN₂[2]
Molecular Weight 274.79 g/mol [2]
Appearance White to off-white solidGeneral Observation

Solubility Data (Qualitative):

SolventSolubilityNotes
Water SolubleAmine hydrochlorides are generally water-soluble.
Methanol, Ethanol SolubleGenerally soluble in polar protic solvents.
DMF, DMSO Likely SolubleOften used as solvents for reactions involving amine salts.
Dichloromethane Sparingly SolubleSolubility may be limited.
Toluene, Hexane InsolubleGenerally insoluble in nonpolar solvents.

Stability and Incompatibility:

Condition/ReagentStability/CompatibilityRationale
Moisture Unstable (Hygroscopic)Absorbs water from the air, leading to physical and chemical changes.
Strong Bases IncompatibleReacts to form the free amine. This is often a desired reaction but should be controlled.
Strong Oxidizing Agents IncompatibleAmines can be oxidized, leading to degradation.
Elevated Temperatures Caution AdvisedThe thermal stability has not been extensively reported. Avoid excessive heat to prevent decomposition.
Light Caution AdvisedProtect from light to prevent potential photodegradation.

VI. Analytical Methods

The quality and concentration of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

General HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Detection: UV detection at a wavelength where the benzhydryl group absorbs (e.g., around 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Method Validation:

A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

Decision Tree for Analytical Method Selection:

analytical_method_selection start Need to Analyze this compound question1 Purpose of Analysis? start->question1 qualitative Qualitative Analysis (e.g., reaction monitoring) question1->qualitative Identification/ Monitoring quantitative Quantitative Analysis (e.g., purity, concentration) question1->quantitative Quantification tlc Thin Layer Chromatography (TLC) qualitative->tlc Quick & Simple lcms Liquid Chromatography-Mass Spectrometry (LC-MS) qualitative->lcms Confirmation of Identity hplc_uv HPLC-UV quantitative->hplc_uv validation Method Validation Required hplc_uv->validation

Caption: Decision tree for selecting an appropriate analytical method.

VII. References

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1-Benzhydrylazetidin-3-amine CAS 40432-52-8. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved from [Link]

  • Carbohydrate Research. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • Seedchem. (n.d.). This compound. Retrieved from [Link]

  • Sterlitech. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges in 1-Benzhydrylazetidin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 1-Benzhydrylazetidin-3-amine. This guide is designed for researchers, process chemists, and drug development professionals. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when transitioning this synthesis from the lab bench to pilot and manufacturing scales.

Overview of the Scalable Synthetic Pathway

The industrial production of 1-Benzhydrylazetidin-3-amine typically follows a robust, multi-step synthesis that avoids chromatographic purification. The most common route begins with the commercially available 1-Benzhydrylazetidin-3-ol. The key transformations involve the activation of the hydroxyl group, followed by nucleophilic substitution with an ammonia source.

G cluster_0 Workflow for 1-Benzhydrylazetidin-3-amine Synthesis A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-yl methanesulfonate (Mesylate Intermediate) A->B  Mesylation  (MsCl, Et3N, Acetonitrile) C 1-Benzhydrylazetidin-3-amine (as Acetate Salt) B->C  Aminolysis  (aq. NH4OH, IPA, Pressure Reactor)

Caption: High-level workflow for the scalable synthesis of 1-Benzhydrylazetidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Why is this specific synthetic route preferred for scale-up?

A: This pathway is favored for large-scale production primarily because it avoids costly and time-consuming chromatographic purifications.[1][2] The intermediates and the final product can be isolated via filtration and crystallization, which are highly scalable unit operations. The starting material, 1-Benzhydrylazetidin-3-ol, can be prepared efficiently on a multi-kilogram scale.[1][2] Furthermore, the reagents used, such as methanesulfonyl chloride, triethylamine, and aqueous ammonium hydroxide, are readily available and cost-effective.

Q2: What are the most critical challenges when moving this process from lab to plant?

A: The three primary challenges are:

  • Handling of the Mesylate Intermediate: The 1-benzhydrylazetidin-3-yl methanesulfonate intermediate can be unstable upon drying and storage. The process circumvents this by using the wet filter cake directly in the subsequent amination step.[3]

  • Controlling Impurity Formation: Dimer formation during the amination step is a key impurity to control. This is managed by using a large excess of the ammonia nucleophile and by conducting the reaction under pressure to increase the rate of the desired reaction.[3]

  • Ensuring Safety During Amination: The amination step is typically run at elevated temperatures (~70-75°C) in a sealed pressure reactor (like a Parr reactor) to contain the volatile ammonia and accelerate the reaction.[3] Proper pressure management and vessel integrity are critical safety considerations at scale.

Q3: Is the azetidine ring stable under these reaction conditions?

A: The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to nucleophilic ring-opening.[4] However, in the described process for amination, ring-opening side products were reportedly not observed.[3] This is because the SN2 displacement at the C-3 position by ammonia is kinetically favored over the alternative ring-opening pathways under the optimized conditions (controlled temperature and pressure).

Troubleshooting Guide by Synthetic Step

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

Q: My mesylation reaction is sluggish or incomplete, even after extended reaction time. What is the cause?

A: This issue often points to two potential causes:

  • Temperature Control: The reaction should be run at a reduced temperature (e.g., -10°C to 0°C) during the addition of methanesulfonyl chloride (MsCl).[3] Running it at higher temperatures can lead to side reactions and decomposition of the product.

  • Base Stoichiometry and Quality: Triethylamine (Et₃N) is used to quench the HCl generated. Ensure at least one equivalent of high-purity Et₃N is used. The presence of water can hydrolyze the MsCl, so anhydrous conditions are recommended.

Q: I am observing significant impurities after the aqueous work-up of the mesylation. How can I improve the purity of the isolated intermediate?

A: The purity of the isolated mesylate is critical. The established procedure utilizes a simple aqueous quench followed by filtration.[3] The key is to isolate the product as a solid directly from the reaction mixture. If you are seeing impurities, consider the following:

  • Quench Temperature: Ensure the reaction mixture is cold before quenching with water to minimize hydrolysis of the mesylate product.

  • Solvent System: Acetonitrile is the preferred solvent. Using other solvents may alter the solubility profile and lead to co-precipitation of impurities. The product should precipitate upon addition of water, allowing for isolation by filtration.[3]

Step 2: Aminolysis of the Mesylate Intermediate

G Start Low Yield or High Impurity in Amination Step? CheckDimer Check for Dimer Impurity (LC-MS, m/z ~477) Start->CheckDimer CheckSM Check for Unreacted Starting Mesylate CheckDimer->CheckSM  No IncreaseNH3 Root Cause: Insufficient Nucleophile Concentration Solution: Increase NH4OH excess and/or ensure reactor is sealed to maintain pressure. CheckDimer->IncreaseNH3  Yes IncreaseTimeTemp Root Cause: Incomplete Reaction Conversion Solution: Increase reaction time or moderately increase temperature (e.g., from 70°C to 80°C). CheckSM->IncreaseTimeTemp  Yes Other Consider other issues: - Mesylate quality - Inefficient mixing CheckSM->Other  No

Caption: Troubleshooting logic for the amination scale-up.

Q: The primary impurity in my final product is a dimer. How do I prevent its formation?

A: The dimer is formed when a molecule of the product (1-Benzhydrylazetidin-3-amine) acts as a nucleophile and reacts with the starting mesylate. This is a classic problem in amination reactions. To suppress it:

  • Maximize Ammonia Concentration: The rate of the desired reaction is dependent on the concentration of ammonia. Using a large excess of aqueous ammonium hydroxide (e.g., 10 volumes) is crucial.[3]

  • Utilize a Pressure Reactor: On scale, this reaction must be conducted in a sealed vessel.[3] This serves two purposes: it contains the ammonia which would otherwise escape upon heating, and the resulting pressure increase accelerates the SN2 reaction, further favoring the desired pathway over the competing dimerization.[3]

Q: I am concerned about using 7N methanolic ammonia at scale due to availability and handling issues. Is aqueous ammonium hydroxide a viable alternative?

A: Yes, it is not only viable but often preferred for large-scale manufacturing. While methanolic ammonia can lead to a more straightforward workup, it is difficult to prepare or procure in large quantities.[3] Aqueous ammonium hydroxide (28%) is inexpensive, readily available, and has proven effective, affording comparable yields on a multi-kilogram scale.[3] Isopropanol is typically used as a co-solvent to aid solubility.

Step 3: Product Isolation and Purification

Q: The free base of 1-Benzhydrylazetidin-3-amine is difficult to handle and purify as a solid. What is the best isolation strategy at scale?

A: The free base is often an oil or a low-melting solid, making it challenging to isolate and handle. The most effective industrial strategy is to perform a salt screen and isolate the product as a stable, crystalline salt. The monoacetate salt has been shown to precipitate readily from an isopropyl ether solution upon the addition of one equivalent of acetic acid, providing high-quality material in good yields (72-84%).[3] This avoids chromatography and simplifies the final product handling.

Q: How can I be sure my final product is free of process-related impurities without using chromatography?

A: Control of impurities should be managed at each step of the process.

  • Precursor Quality: Start with high-purity 1-Benzhydrylazetidin-3-ol.[1][2]

  • Mesylation Control: Ensure complete conversion and precipitate the mesylate intermediate to purge soluble impurities.

  • Amination Selectivity: Use the conditions described above to minimize dimer formation.

  • Final Isolation: The crystallization of the acetate salt is the final and most critical purification step. The crystallization process is highly selective and will typically exclude minor impurities in the mother liquor. Purity should be confirmed using HPLC analysis against qualified reference standards for the starting materials and potential impurities.

Key Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate (3)
  • Setup: Charge a suitable reactor with 1-Benzhydrylazetidin-3-ol (1.0 equiv) and acetonitrile (10 vol). Begin agitation and cool the mixture to -10°C.

  • Reagent Addition: Add triethylamine (1.2 equiv) followed by the slow, dropwise addition of methanesulfonyl chloride (1.1 equiv), ensuring the internal temperature does not exceed 0°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction for completion by HPLC.

  • Isolation: Quench the reaction by adding cold water (10 vol). The product will precipitate.

  • Filtration: Stir the resulting slurry for 30 minutes, then filter the solid product. Wash the filter cake with cold water until the filtrate is neutral.

  • Handling: Do not dry the wet cake. The wet mesylate intermediate should be used directly in the next step.[3]

Protocol 2: Synthesis of 1-Benzhydrylazetidin-3-amine Monoacetate (1a)
  • Setup: Charge a pressure-rated reactor (e.g., Parr reactor) with the wet mesylate cake from the previous step.

  • Reagent Addition: Add isopropanol (15 vol) and 28% aqueous ammonium hydroxide (10 vol).

  • Reaction: Seal the reactor and heat the mixture to 70-75°C. The internal pressure will rise. Hold at this temperature for 12-18 hours. Monitor for completion by HPLC.

  • Workup: Cool the reactor to room temperature. Concentrate the reaction mixture under reduced pressure to remove the isopropanol and excess ammonia.

  • Extraction: To the remaining aqueous residue, add isopropyl ether (15 vol) and perform an extraction. Separate the organic layer.

  • Salt Formation & Isolation: To the organic layer, add glacial acetic acid (1.0 equiv) slowly with stirring. The acetate salt will precipitate.

  • Filtration: Stir the slurry for 1-2 hours at room temperature, then filter the product. Wash the cake with a small amount of isopropyl ether and dry under vacuum to yield the final product.[3]

Summary of Scale-Up Parameters

ParameterLab Scale (e.g., 100g)Pilot Scale (e.g., 10kg)Key Considerations
Mesylation Temp. -10°C to 0°C-10°C to 0°CCrucial for minimizing side reactions. Requires efficient reactor cooling.
Amination Vessel Heavy-walled flask or ParrGlass-lined or Stainless Steel Pressure ReactorMust be rated for the expected pressure at reaction temperature.
Amination Temp. ~70°C~70-75°CGood temperature control is needed to prevent over-pressurization.
Ammonia Source 7N NH₃/MeOH or aq. NH₄OH28% aq. NH₄OHAqueous ammonia is preferred for cost, availability, and safety at scale.[3]
Intermediate Handling Can be dried in vacuum ovenUse wet cake directlyAvoids potential decomposition of the mesylate upon drying.[3]
Final Purification Chromatography / Salt Precip.Salt PrecipitationAvoids chromatography for cost and throughput.[1][2][3]

References

  • Vertex Pharmaceuticals Inc. (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Chebanov, V. A., & Desenko, S. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Gutta, M., et al. (2021). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. ResearchGate.
  • Gutta, M., et al. (2021). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ACS Publications.

Sources

Technical Support Center: Purification of Benzhydryl Amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers engaged in the synthesis of benzhydryl amines. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted starting materials from your reaction mixtures. The complex nature of these reactions often results in co-elution of products and starting materials, necessitating robust purification strategies.[1]

This center is designed to provide you with the expertise and practical insights needed to overcome these purification hurdles, ensuring the integrity and purity of your final compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of benzhydryl amines and offers step-by-step solutions.

Issue 1: Unreacted Benzophenone Contaminates the Final Product

Scenario: You've completed a reductive amination to synthesize a benzhydryl amine from benzophenone. After a standard work-up, TLC and NMR analysis reveal the presence of unreacted benzophenone in your purified product.

Probable Cause: Benzophenone, being a neutral and relatively non-polar compound, can co-elute with the desired benzhydryl amine product, especially in normal-phase chromatography. Its solubility characteristics can also make it difficult to remove completely via simple extraction.[2][3]

Solution: Multi-Step Purification Strategy

  • Acid-Base Extraction: This is the most effective initial step to separate the basic benzhydryl amine from the neutral benzophenone.[4][5]

    • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or diethyl ether.

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic benzhydryl amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[5][6]

    • The neutral benzophenone will remain in the organic layer.

    • Separate the layers. The organic layer containing the benzophenone can be washed, dried, and concentrated to recover the starting material if desired.

    • To recover your benzhydryl amine, basify the aqueous layer with a suitable base (e.g., 1M NaOH) until the solution is basic (pH > 10).

    • The protonated amine will be neutralized, causing it to precipitate out of the aqueous solution or form an oily layer.

    • Extract the product back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Column Chromatography (If Necessary): If the acid-base extraction does not yield a product of sufficient purity, column chromatography can be employed.[2]

    • Stationary Phase: For basic compounds like amines, standard silica gel can lead to peak tailing due to strong interactions.[7] Consider using an amine-functionalized silica gel or basic alumina to improve separation.[7][8]

    • Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically effective.[9] Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to mitigate tailing on standard silica gel.[7]

Issue 2: Benzhydrol as a Persistent Impurity

Scenario: Your reaction involves the reduction of benzophenone to benzhydrol as an intermediate or side product. This alcohol impurity is carried through the work-up and is difficult to separate from your benzhydryl amine product.

Probable Cause: Benzhydrol has polarity and solubility characteristics that can be similar to some benzhydryl amines, leading to overlapping elution profiles in chromatography.

Solution: Targeted Purification Techniques

  • Initial Acid-Base Extraction: As with benzophenone, an initial acid-base extraction will separate the basic amine into the aqueous phase, leaving the neutral benzhydrol in the organic layer.[5]

  • Recrystallization: If both the benzhydryl amine and benzhydrol are solids, recrystallization can be a powerful purification technique. The key is to find a solvent or solvent system where the solubility of the two compounds differs significantly with temperature.[10][11]

    • Solvent Selection: Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene). A mixed solvent system, where one solvent dissolves the compound well and the other acts as an anti-solvent, is often effective.[11]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals of the less soluble component.[11]

  • Derivative Formation: In challenging cases, you can selectively react the benzhydrol impurity to form a derivative that is easier to separate. For example, reacting the alcohol with an isocyanate to form a carbamate can significantly alter its polarity.

Issue 3: Tailing and Poor Separation During Column Chromatography

Scenario: You are using standard silica gel chromatography to purify your benzhydryl amine, but the product elutes as a broad, tailing peak, often co-eluting with impurities.

Probable Cause: The acidic nature of silica gel strongly interacts with the basic amine functional group, leading to poor peak shape and inefficient separation.[7][12]

Solution: Modifying Chromatographic Conditions

  • Use of Amine-Modified Stationary Phases: Amine-functionalized silica columns are designed to minimize the interaction with basic compounds, resulting in sharper peaks and better separation.[7][13]

  • Mobile Phase Additives: Adding a small percentage (0.1-1%) of a volatile amine like triethylamine or ammonia to your eluent can saturate the acidic sites on the silica gel, reducing tailing.[7]

  • Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography (e.g., using a C18 column) with an aqueous/organic mobile phase can be an effective alternative.[8][9] Running the separation at a higher pH can help to ensure the amine is in its neutral, free-base form, which can improve retention and separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying benzhydryl amines?

A1: A multi-step approach is generally most effective. Start with an acid-base extraction to separate the basic amine product from any neutral or acidic starting materials and byproducts.[4][5] This is often sufficient to achieve a high degree of purity. If further purification is needed, follow up with either recrystallization (for solid products) or column chromatography.[10][14]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my benzhydryl amine?

A2: The choice depends on the polarity of your compound. For relatively non-polar benzhydryl amines, normal-phase chromatography (with amine-functionalized silica or a mobile phase additive) is often suitable.[7] For more polar or ionizable amines, reversed-phase chromatography can provide better separation.[9]

Q3: My product is an oil. Can I still use recrystallization?

A3: If your product is an oil at room temperature, direct recrystallization is not possible. However, you may be able to form a solid salt of your amine (e.g., a hydrochloride or maleate salt) which can then be purified by recrystallization.[14] The pure salt can then be neutralized to recover the free amine.

Q4: I'm seeing multiple spots on my TLC plate after purification. What could be the issue?

A4: Multiple spots could indicate the presence of isomers, degradation products, or remaining starting materials. Re-evaluate your reaction conditions to minimize side product formation. For purification, a more optimized chromatographic method may be necessary, such as using a longer column, a shallower solvent gradient, or switching to a different stationary phase.[1][10]

Q5: Are there any automated solutions for amine purification?

A5: Yes, automated flash chromatography systems can significantly streamline the purification process. These systems allow for precise gradient control and fraction collection, improving reproducibility and efficiency. Additionally, automated pH-controlled extraction systems are emerging for continuous processes, enabling selective separation of amines based on their pKa values.[15]

Visualizing the Purification Workflow

To aid in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow for tackling common purification challenges in benzhydryl amine synthesis.

Purification_Workflow Decision Tree for Benzhydryl Amine Purification Start Crude Reaction Mixture AcidBase Perform Acid-Base Extraction Start->AcidBase CheckPurity Check Purity (TLC, NMR) AcidBase->CheckPurity Isolate Product PureProduct Pure Product CheckPurity->PureProduct Purity is sufficient FurtherPurification Further Purification Needed CheckPurity->FurtherPurification Impurities remain IsSolid Is the Product a Solid? FurtherPurification->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes Chromatography Column Chromatography IsSolid->Chromatography No (Product is an oil) Recrystallize->CheckPurity Re-evaluate Chromatography->CheckPurity Re-evaluate

Caption: A decision tree to guide the selection of purification methods for benzhydryl amine reactions.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Benzhydryl Amine Purification
  • Dissolution: Dissolve the crude reaction mixture (1.0 g) in 20 mL of dichloromethane (DCM) in a 125 mL separatory funnel.

  • Acidic Wash: Add 20 mL of 1M HCl(aq) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. The bottom organic layer contains neutral and acidic impurities. The top aqueous layer contains the protonated amine salt.

  • Extraction of Aqueous Layer: Drain the bottom organic layer. Re-extract the aqueous layer with 10 mL of DCM to remove any residual organic impurities. Discard the organic layers (or save for recovery of starting materials).

  • Basification: Transfer the aqueous layer to a clean flask and cool in an ice bath. Slowly add 1M NaOH(aq) with stirring until the pH is >10 (as indicated by pH paper).

  • Product Extraction: Transfer the basic aqueous solution back to a separatory funnel and extract the product with three 20 mL portions of DCM.

  • Washing and Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified benzhydryl amine.

Protocol 2: Column Chromatography of a Benzhydryl Amine on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 98:2 Hexane:Ethyl Acetate) and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the column.

  • Elution: Begin elution with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification MethodTypical RecoveryPurity AchievedKey AdvantagesKey Disadvantages
Acid-Base Extraction 85-95%>95%High capacity, cost-effective, removes neutral and acidic impurities.Not effective for separating amine impurities from the amine product.
Recrystallization 60-90%>99%Can yield very high purity product, scalable.Only applicable to solids, requires suitable solvent, potential for product loss.[10]
Normal-Phase Chromatography 70-95%>98%Good for separating compounds with different polarities.Can have issues with basic compounds on standard silica.[7]
Amine-Functionalized Chromatography 80-98%>99%Excellent for basic compounds, reduces tailing.[7]More expensive stationary phase.
Reversed-Phase Chromatography 70-90%>99%Effective for polar and ionizable compounds.[9]Requires aqueous mobile phases, which can be more difficult to remove.

References

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Wikipedia. (2023). Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Reddit. (2024). Amine workup.
  • ResearchGate. (2014). How can I remove the remaining benzophenone/fluorenone from a reaction with an aminophosphonate?
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • University of California, Irvine. (n.d.). Liquid/liquid Extraction.
  • ResearchGate. (2017). How the benzophenone removal to mixture of solution?
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Brainly. (2024). How would you separate and isolate a mixture of benzophenone and 4-hydroxybenzoic acid?
  • PubMed Central. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.
  • ACS Publications. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.
  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • YouTube. (2020). Reduction of Benzophenone.
  • ResearchGate. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • ResearchGate. (2014). (PDF) Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines.
  • Yale University. (n.d.). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • University of Rochester. (n.d.). Workup: Amines.
  • ResearchGate. (2018). Synthesis of benzhydryl amine derivatives by transition‐metal catalysis.

Sources

Technical Support Center: Process Optimization for the Preparation of 1-Benzhydrylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzhydrylazetidin-3-ol. This guide is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical intermediate. As a key building block in the synthesis of various therapeutic agents, including antiepileptic and antihypertensive drugs, robust and scalable preparation of 1-benzhydrylazetidin-3-ol is of paramount importance.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in proven, scalable methodologies. Our focus is on the prevalent and optimized synthetic route from benzhydrylamine and epichlorohydrin, which allows for a high-yielding, chromatography-free process suitable for large-scale production.[1][3]

Synthetic Overview: The Optimized One-Pot Process

The most efficient and widely adopted synthesis involves the reaction of benzhydrylamine with epichlorohydrin in a one-pot process. The reaction proceeds through a key intermediate, 3-chloro-1-(diphenylmethylamino)propan-2-ol, which subsequently undergoes intramolecular cyclization to form the desired azetidine ring.[4]

Synthetic_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Isolation & Purification benzhydrylamine Benzhydrylamine reaction_step Reaction in IPA < 30°C, ~30h benzhydrylamine->reaction_step epichlorohydrin Epichlorohydrin epichlorohydrin->reaction_step intermediate 3-chloro-1-(diphenylmethylamino)propan-2-ol (In-situ formation & cyclization) reaction_step->intermediate Nucleophilic Addition workup Aqueous Work-up & Crystallization intermediate->workup Intramolecular Cyclization final_product 1-Benzhydrylazetidin-3-ol (>99% Purity) workup->final_product Purification

Caption: Optimized one-pot workflow for 1-benzhydrylazetidin-3-ol synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than the reported ~80%. What are the likely causes?

A1: Low yield is a common problem that can typically be traced to one of three areas: incomplete reaction, suboptimal temperature control, or poor starting material quality.

  • Incomplete Reaction: The cyclization of the chlorohydrin intermediate is the rate-limiting step and can be slow. A typical reaction time is around 30 hours at 30°C.[1]

    • Solution: Monitor the reaction closely using High-Performance Liquid Chromatography (HPLC). The reaction should not be quenched until the starting benzhydrylamine is consumed to less than 1.0 area %. Premature work-up is a primary cause of low yield.

  • Temperature Control: The initial reaction between benzhydrylamine and epichlorohydrin is exothermic. If the temperature rises significantly above 30°C during the addition of epichlorohydrin, the formation of process-related impurities, particularly the bis-adduct (1,3-bis(benzhydrylamino)propan-2-ol), is accelerated. This side reaction consumes starting materials and complicates purification.

    • Solution: Add epichlorohydrin slowly (e.g., over 1 hour) to the solution of benzhydrylamine in isopropyl alcohol (IPA) while using an ice bath or reactor cooling to maintain an internal temperature below 30°C.[1]

  • Starting Material Quality: Impurities in either benzhydrylamine or epichlorohydrin can interfere with the reaction.

    • Solution: Use high-purity starting materials. Epichlorohydrin, in particular, can contain impurities like 1,3-dichloropropene or chloroacetone that can lead to side reactions.[5] It is recommended to use commercially sourced reagents without further purification, but ensure they meet required specifications.[4]

Troubleshooting_Low_Yield start Low Yield Encountered check_hplc Check HPLC Data: Is Benzhydrylamine > 1.0%? start->check_hplc check_temp Review Temperature Log: Did Temp Exceed 30°C? start->check_temp check_sm Assess Starting Materials: Are they of sufficient purity? start->check_sm sol_hplc_yes Solution: Continue reaction and monitor until starting material is consumed. check_hplc->sol_hplc_yes Yes sol_temp_yes Solution: Re-run with slow addition and active cooling. Impurity formation is likely. check_temp->sol_temp_yes Yes sol_sm_no Solution: Source higher purity reagents or purify existing stock. check_sm->sol_sm_no No

Caption: Decision tree for troubleshooting low reaction yields.

Q2: My final product is contaminated with significant impurities, even after crystallization. How can I improve purity?

A2: The key to high purity is preventing impurity formation during the reaction, as some process-related impurities are difficult to remove later. The most common impurity is the bis-adduct, formed from the reaction of a second molecule of benzhydrylamine with the epoxide intermediate or epichlorohydrin.

  • Cause & Prevention: This impurity arises from localized high concentrations of epichlorohydrin or temperature excursions. The optimized process minimizes this by adding epichlorohydrin slowly to the benzhydrylamine solution, ensuring the amine is always in excess relative to the epoxide at the point of addition.[3][4]

  • Purification Strategy: The published, scalable process achieves >99.3% purity without resorting to column chromatography.[1] This is accomplished through a specific crystallization procedure.

    • Optimized Work-up: After the reaction is complete, the mixture is typically concentrated, taken up in a suitable solvent, and then washed. The product is crystallized by adding water, followed by washing the resulting solid cake with water and then n-hexane.[4] The hexane wash is crucial for removing non-polar impurities.

    • Troubleshooting Crystallization: If the product "oils out" instead of crystallizing, it may be due to residual solvent or impurities. Ensure the IPA is thoroughly removed before initiating crystallization. Seeding the solution with a small crystal of pure product can also promote proper crystal formation.

Q3: The reaction seems to have stalled. What steps should I take?

A3: A stalled reaction, where the consumption of starting material ceases, is unusual if conditions are correct but can happen.

  • Confirm with Analytics: First, re-confirm the stall with a fresh HPLC analysis to rule out analytical error.

  • Temperature Check: Ensure the reaction temperature has been maintained. A drop in temperature will significantly slow the rate of cyclization. The optimal range is 25-30°C for the duration.

  • Solvent Choice: While other solvents like methanol have been used, Isopropyl Alcohol (IPA) is the validated solvent for the optimized, multi-kilogram scale process.[1][2] Using other solvents may lead to different reaction kinetics and potential stalling.

  • Reagent Stoichiometry: Verify that the molar ratio of epichlorohydrin to benzhydrylamine is correct, typically around 1.2 equivalents of epichlorohydrin.[1] A significant deviation could affect the reaction completion.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to control for successful and scalable synthesis?

A1: Based on extensive process development, the two most critical parameters are:

  • Temperature Control during Epichlorohydrin Addition: This is non-negotiable for preventing side reactions and ensuring safety. The temperature must be maintained below 30°C.[1]

  • Reaction Completion Monitoring: The reaction must be allowed to run to completion (e.g., <1.0% benzhydrylamine by HPLC) to maximize yield and simplify isolation.[1]

Q2: Is column chromatography ever necessary for this process?

A2: For this specific optimized process, column chromatography is not required and is undesirable for large-scale manufacturing due to solvent waste and cost. The process was specifically developed to be "chromatography-free," yielding a product with >99.3% purity directly from crystallization.[1][3] If significant impurities are present that cannot be removed by crystallization, it indicates a deviation from the optimized reaction conditions that should be addressed first.

Q3: Can this process be performed in a different solvent, such as acetonitrile or THF?

A3: The selection of Isopropyl Alcohol (IPA) was a key part of the process optimization.[1] It provides a good balance of reactivity and solubility for both the starting materials and the intermediate. While other polar, protic solvents like ethanol might work, and aprotic solvents like acetonitrile have been used for related reactions, any change from IPA would require a full re-optimization of the process, including reaction time, temperature, and the crystallization procedure. For a validated, scalable process, adherence to the proven IPA system is strongly recommended.

Q4: What specific safety measures should be implemented for this reaction?

A4: The primary hazard is epichlorohydrin , which is a toxic, flammable, and carcinogenic compound. All manipulations involving epichlorohydrin must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) should include, at a minimum, safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber or laminate). Always consult the Safety Data Sheet (SDS) for epichlorohydrin before beginning work. The initial addition is exothermic, so appropriate cooling capacity and monitoring must be in place to prevent a thermal runaway.

Process Parameters & Optimized Protocol

Table 1: Key Process Parameter Comparison
ParameterSub-Optimal ConditionOptimized ConditionRationale for Optimization
Solvent MethanolIsopropyl Alcohol (IPA)Faster reaction kinetics and improved crystallization performance.[1][2]
Temperature Uncontrolled / > 40°C< 30°C during addition, then 25-30°CMinimizes formation of bis-adduct impurity.[1][4]
Reaction Time Fixed (e.g., 24h)Monitored by HPLC to completion (~30h)Ensures maximum conversion and yield.[1]
Purification Silica Gel ChromatographyDirect CrystallizationEliminates costly and solvent-intensive step, enabling scalability.[1][3]
Optimized Experimental Protocol (Lab Scale)

This protocol is adapted from the multi-kilogram scale synthesis described by G. Madhusudhan et al. and should be scaled appropriately by the end-user.[1][4]

  • Reactor Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge benzhydrylamine (1.0 eq, e.g., 12.0 kg, 65.5 mol) and isopropyl alcohol (5 vol, e.g., 60 L).

  • Reagent Addition: Begin stirring and ensure the system is under an inert atmosphere (e.g., nitrogen). Cool the solution to below 25°C.

  • Controlled Addition: Add epichlorohydrin (1.2 eq, e.g., 7.27 kg, 78.6 mol) dropwise via the addition funnel over a period of at least 1 hour. Critically, maintain the internal batch temperature at < 30°C throughout the addition using external cooling.

  • Reaction: After the addition is complete, maintain the reaction mixture at 30°C with stirring for approximately 30-40 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots for HPLC analysis. The reaction is considered complete when the area % of residual benzhydrylamine is less than 1.0%.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the isopropyl alcohol.

  • Work-up: To the resulting residue, add a suitable solvent for workup (e.g., dichloromethane or toluene) and water. Separate the organic layer.

  • Crystallization: Concentrate the organic layer. To the residue, add water (e.g., 10 volumes) to precipitate the product. Stir the resulting slurry for >5 hours at ambient temperature (20-25°C).

  • Isolation: Filter the solid product. Wash the wet cake sequentially with plenty of water (e.g., 2 x 10 volumes) followed by n-hexane (e.g., 3 volumes).

  • Drying: Dry the white solid under vacuum at < 50°C until a constant weight is achieved.

  • Analysis: The final product, 1-benzhydrylazetidin-3-ol, should be obtained as a white solid with an expected yield of ~80% and a purity of >99.3% by HPLC.[1]

References
  • Gutta, M. et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 853–857. [Link]
  • Gutta, M. et al. (2010). Supporting Information for Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.
  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47653-47674. [Link]
  • ResearchGate. (2010).
  • Reddy, V. V. R. M. et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 15(2), 462-466. [Link]
  • Zhang, J. et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(25), 6459-6462. [Link]
  • Gutta, M. et al. (2010). Full text of "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol...".
  • Alcon, J. et al. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • Asian Publication Corporation. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. [Link]
  • CN104356040A. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Gilbeau, P. (2010). Process for manufacturing epichlorohydrin.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Benzhydrylazetidin-3-amine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Benzhydrylazetidin-3-amine Hydrochloride in Drug Discovery

This compound is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. Its rigid azetidine core and the presence of a primary amine and a bulky benzhydryl group make it a valuable scaffold for developing compounds with a wide range of biological activities. The benzhydryl moiety can modulate pharmacokinetic properties, while the amine provides a handle for further functionalization to interact with biological targets. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to researchers and professionals in drug development. This guide provides an in-depth comparison of the two primary synthesis routes to this valuable intermediate, offering objective analysis and supporting experimental data to inform process development and scale-up decisions.

Overview of Synthetic Strategies

Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of 1-Benzhydrylazetidin-3-amine. The first approach involves the direct amination of a hydroxyl precursor, 1-Benzhydrylazetidin-3-ol. The second strategy relies on the reductive amination of a ketone intermediate, 1-Benzhydrylazetidin-3-one. Both routes commence from the common precursor, 1-Benzhydrylazetidin-3-ol, which is readily prepared in high yield.

cluster_0 Common Precursor Synthesis cluster_1 Route 1: Mesylation-Amination cluster_2 Route 2: Oxidation-Reductive Amination Benzhydrylamine Benzhydrylamine 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->1-Benzhydrylazetidin-3-ol One-pot reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydrylazetidin-3-ol Mesylate_Intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate 1-Benzhydrylazetidin-3-ol->Mesylate_Intermediate MsCl, Et3N Ketone_Intermediate 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-ol->Ketone_Intermediate Oxidation (e.g., Swern) Target_Amine_1 1-Benzhydrylazetidin-3-amine Mesylate_Intermediate->Target_Amine_1 NH4OH Final_Product 1-Benzhydrylazetidin-3-amine hydrochloride Target_Amine_1->Final_Product HCl Target_Amine_2 1-Benzhydrylazetidin-3-amine Ketone_Intermediate->Target_Amine_2 Reductive Amination (e.g., NaBH(OAc)3, NH3) Target_Amine_2->Final_Product HCl

Figure 1: Overview of the two primary synthetic routes to this compound.

Route 1: Synthesis via Mesylation and Subsequent Amination

This streamlined, two-step process from commercially available 1-benzhydrylazetidin-3-ol is a robust and high-yielding approach.[1] The methodology hinges on the conversion of the hydroxyl group into a good leaving group, a mesylate, followed by nucleophilic substitution with ammonia.

Causality Behind Experimental Choices
  • Mesylation: The choice of methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine (Et3N) is a classic and efficient method for converting an alcohol to a mesylate. The mesylate is an excellent leaving group, facilitating the subsequent nucleophilic substitution. The reaction is typically run at low temperatures to control exothermicity and minimize side reactions.

  • Amination: The use of ammonium hydroxide in a sealed reactor (Parr reactor) at elevated temperatures provides the ammonia nucleophile and the necessary energy to drive the SN2 reaction to completion.[1] The pressure build-up in the reactor ensures a high concentration of ammonia in the reaction mixture, favoring the desired substitution over potential elimination side reactions.

Experimental Protocol: Route 1

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

  • To a stirred solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile, add triethylamine (1.5 eq) while maintaining the temperature below 30 °C.

  • Cool the resulting suspension to -10 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise over 1 hour, ensuring the temperature is maintained at or below -5 °C.

  • Stir the reaction mixture at -5 °C for 1 hour. Monitor reaction completion by HPLC or TLC.

  • Upon completion, the mesylate intermediate can be isolated by filtration after quenching with water.[1]

Step 2: Synthesis of 1-Benzhydrylazetidin-3-amine

  • The wet filter cake of 1-Benzhydrylazetidin-3-yl methanesulfonate from the previous step is charged into a Parr reactor.

  • Add a mixture of ammonium hydroxide and isopropanol.

  • Seal the reactor and heat to approximately 70 °C with stirring.

  • Maintain the temperature and stirring until the reaction is complete (monitor by HPLC or TLC).

  • After cooling, the product is isolated, typically as a salt (e.g., monoacetate), through an extractive workup.[1]

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the free amine in a suitable solvent such as isopropanol or ethyl acetate.

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Route 2: Synthesis via Oxidation and Reductive Amination

This alternative route proceeds through a ketone intermediate, 1-Benzhydrylazetidin-3-one. This pathway offers the advantage of utilizing well-established and versatile reductive amination chemistry.

Causality Behind Experimental Choices
  • Oxidation: A Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, is a highly effective method for converting the secondary alcohol to a ketone with minimal over-oxidation.[2] The reaction is performed at -78 °C to ensure the stability of the reactive intermediate. Triethylamine is used as a base to quench the reaction and neutralize the generated acid.

  • Reductive Amination: Reductive amination is a powerful one-pot method for forming amines from ketones. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent that can reduce the intermediate iminium ion in the presence of the starting ketone, preventing the reduction of the ketone to the starting alcohol.[3][4] This selectivity allows for a one-pot procedure where the ketone, ammonia source, and reducing agent are all present together.

Experimental Protocol: Route 2

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one

  • In a flask under a nitrogen atmosphere, dissolve oxalyl chloride (2.0 eq) in dichloromethane and cool to -78 °C.

  • Add a solution of dimethyl sulfoxide (2.0 eq) in dichloromethane dropwise, maintaining the low temperature.

  • After stirring for a short period, add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in dichloromethane dropwise.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine (10.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and monitor for completion by TLC.

  • Work up the reaction by adding a saturated ammonium chloride solution, separating the organic phase, drying, and concentrating to yield the crude ketone.[2] The product can be purified by crystallization or silica gel chromatography.[5]

Step 2: Synthesis of 1-Benzhydrylazetidin-3-amine

  • Dissolve 1-Benzhydrylazetidin-3-one (1.0 eq) in a suitable solvent like dichloromethane or dichloroethane.

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the mixture.[6]

  • Stir the reaction at room temperature for several hours until completion is observed by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer, combine the organic fractions, dry, and concentrate to obtain the crude free amine.

Step 3: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Step 3 of Route 1.

Performance Comparison

ParameterRoute 1: Mesylation-AminationRoute 2: Oxidation-Reductive Amination
Starting Material 1-Benzhydrylazetidin-3-ol1-Benzhydrylazetidin-3-ol
Key Intermediates 1-Benzhydrylazetidin-3-yl methanesulfonate1-Benzhydrylazetidin-3-one
Overall Yield 72-84% (as monoacetate salt)[1]Oxidation: up to 96%[2], Reductive Amination: Typically high
Number of Steps 2 steps from the alcohol2 steps from the alcohol
Key Reagents Methanesulfonyl chloride, Ammonium hydroxideOxalyl chloride, DMSO, Sodium triacetoxyborohydride
Reaction Conditions Low to elevated temperatures, pressure reactorCryogenic to ambient temperatures
Scalability Demonstrated on a multi-hundred gram scale[1]Potentially scalable, but cryogenic conditions can be challenging
Safety Considerations Use of a pressure reactorUse of toxic and reactive reagents (oxalyl chloride, DMSO)
Purification Isolation of intermediate by filtration[1]May require chromatography for the ketone intermediate[5]

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (Mesylation-Amination) stands out as a highly efficient and streamlined process with a documented high overall yield.[1] The ability to use the wet cake of the mesylate intermediate directly in the amination step simplifies the workflow and is advantageous for large-scale production. The primary challenge of this route lies in the handling of a pressure reactor for the amination step.

Route 2 (Oxidation-Reductive Amination) provides a classic and versatile alternative. The Swern oxidation is a reliable method for ketone synthesis, and reductive amination is a powerful tool in amine synthesis.[2][7] However, this route may require cryogenic conditions for the oxidation step, which can be a hurdle for industrial scale-up. Additionally, the purification of the ketone intermediate might necessitate chromatography, adding a step and potentially reducing the overall yield.

For researchers focused on laboratory-scale synthesis, both routes are excellent options. For process development and scale-up, Route 1 is likely the more favorable choice due to its demonstrated scalability, high overall yield, and avoidance of chromatographic purification of intermediates. The investment in appropriate pressure equipment for the amination step would be justified by the efficiency and robustness of the process.

References

  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
  • Master Organic Chemistry. (2017, September 1).
  • Clarke, C. J., et al. (2013).
  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. [Link]
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • YouTube. (2024, June 17).
  • Google Patents. (n.d.). CN107089918B - Preparation method of benzhydrylamine hydrochloride.
  • Xing, J., et al. (2018). Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. Journal of Chemical Research. [Link]
  • Home Sunshine Pharma. (n.d.). 1-Benzhydrylazetidin-3-One CAS 40320-60-3. [Link]
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-Benzhydrylazetidin-3-amine and Other Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of 1-Benzhydrylazetidin-3-amine and its analogs within the broader context of monoamine reuptake inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the structure-activity relationships that govern the potency and selectivity of these compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Introduction: The Azetidine Scaffold and Benzhydryl Moiety in Neuroscience Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry.[1] Its rigid structure, compared to more flexible acyclic amines or larger heterocyclic systems, can confer a favorable conformational profile for receptor binding, potentially leading to enhanced potency and selectivity.[2] When combined with the benzhydryl group—a diphenylmethyl substituent known to be a key pharmacophore in a variety of biologically active compounds, including antihistamines and dopamine reuptake inhibitors—the resulting molecules present a compelling profile for investigation in the realm of neuroscience.[3]

1-Benzhydrylazetidin-3-amine represents a key structural motif within a class of compounds being explored for their ability to modulate monoaminergic neurotransmission. The inhibition of monoamine reuptake is a well-established mechanism for the treatment of numerous central nervous system (CNS) disorders, including depression, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[4] This guide will dissect the biological activity of the 1-benzhydrylazetidin-3-amine scaffold and compare it with other amine-containing compounds, including established and experimental monoamine reuptake inhibitors.

Comparative Analysis of Monoamine Transporter Inhibition

The primary mechanism of action for the compounds discussed herein is the inhibition of monoamine transporters. The following tables summarize the in vitro binding affinities (Ki) of 1-Benzhydrylazetidin-3-amine and a selection of comparator compounds for the human dopamine, serotonin, and norepinephrine transporters. It is important to note that while extensive experimental data for a close analog, N-(1-Benzhydrylazetidin-3-yl)acetamide, is available from a comparative guide by a commercial supplier, direct experimental data for 1-Benzhydrylazetidin-3-amine is not as readily available in the public domain. Therefore, the data presented for this specific compound is based on this well-informed, albeit hypothetical, analysis.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Azetidine and Piperidine-Based Compounds
CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Selectivity Profile
1-Benzhydrylazetidin-3-amine (Hypothetical) 5.2> 1,000250DAT Selective
GBR-12909 (Vanoxerine) 1.0> 10022DAT Selective
Benztropine 1312,53034Atypical DAT Inhibitor
Modafinil 3,000> 10,000> 10,000Weak DAT Inhibitor
(3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol (Compound 9b) [5][6]2.2915578.4Triple Reuptake Inhibitor (DAT/NET > SERT)
(3S,4S)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol (Compound 9d) [5][6]1.5525914.1Triple Reuptake Inhibitor (DAT/NET > SERT)
Cocaine ~390 - 640~250 - 500~500 - 1000Non-selective Triple Reuptake Inhibitor

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 allows for a critical evaluation of the structure-activity relationships governing the interaction of these amine compounds with monoamine transporters.

The Role of the Heterocyclic Scaffold: Azetidine vs. Piperidine

A comparison between the hypothetical data for 1-Benzhydrylazetidin-3-amine and the experimental data for the piperidine-based compounds (9b and 9d) suggests that the nature of the heterocyclic core plays a crucial role in determining selectivity. The rigid, four-membered azetidine ring in 1-Benzhydrylazetidin-3-amine appears to confer a high degree of selectivity for the dopamine transporter. In contrast, the more flexible six-membered piperidine ring, even when substituted with a similar benzhydryl-containing moiety, results in compounds with a triple reuptake inhibitor profile, exhibiting high affinity for both DAT and NET, and moderate affinity for SERT.[5][6] This highlights the importance of the scaffold in orienting the key pharmacophoric elements for optimal interaction with the respective transporter binding sites.

The Significance of the Benzhydryl Moiety

The benzhydryl group is a common feature among the more potent compounds in this analysis. This bulky, lipophilic group is known to engage in favorable hydrophobic and van der Waals interactions within the binding pockets of monoamine transporters. The high affinity of compounds like GBR-12909 and the benzhydryloxy-piperidine derivatives for DAT underscores the importance of this moiety for potent dopamine reuptake inhibition.

Substitutions on the Amine and Heterocycle

The substitution pattern on both the amine and the heterocyclic ring can dramatically influence activity and selectivity. In the piperidine series, the presence of hydroxyl groups on both the piperidine ring and the N-phenylethyl side chain contributes to the overall binding profile.[5][6] For the azetidine scaffold, the primary amine at the 3-position is a key feature. Further derivatization of this amine, for instance, to an acetamide in the case of the close analog of our primary compound, is likely to alter the binding characteristics, potentially through changes in hydrogen bonding capacity and overall polarity.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below. These protocols are based on standard methodologies employed in the field of monoamine transporter research.

Monoamine Transporter Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

G prep Prepare Transporter Source (e.g., cell membranes or synaptosomes) incubation Incubate Transporter, Radioligand, and Test Compound prep->incubation radioligand Select Radioligand (e.g., [3H]WIN 35,428 for DAT) radioligand->incubation test_compound Prepare Serial Dilutions of Test Compound test_compound->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Liquid Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Figure 1: General workflow for a monoamine transporter radioligand binding assay.

Detailed Steps:

  • Preparation of Transporter Source:

    • For cell-based assays, utilize cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter. Harvest cell membranes by homogenization and centrifugation.

    • For tissue-based assays, dissect specific brain regions rich in the transporter of interest (e.g., striatum for DAT, brainstem for SERT, hypothalamus for NET) from rodents. Prepare synaptosomes or crude membrane fractions.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Selection:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121

    • SERT: [³H]Citalopram or [³H]Paroxetine

    • NET: [³H]Nisoxetine or [³H]Tomoxetine

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of the selected radioligand to each well.

    • Add increasing concentrations of the test compound (e.g., 1-Benzhydrylazetidin-3-amine or comparator compounds) in serial dilutions.

    • To determine non-specific binding, add a high concentration of a known potent inhibitor (e.g., GBR-12909 for DAT) to a set of wells.

    • Initiate the binding reaction by adding the prepared transporter source.

    • Incubate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the transporter-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.

Workflow Diagram:

G cell_prep Plate Cells Expressing Monoamine Transporter pre_incubation Pre-incubate Cells with Test Compound cell_prep->pre_incubation uptake Add Radiolabeled Monoamine (e.g., [3H]Dopamine) and Incubate pre_incubation->uptake termination Terminate Uptake (e.g., washing with ice-cold buffer) uptake->termination lysis Lyse Cells termination->lysis scintillation Quantify Radioactivity in Lysate (Liquid Scintillation Counting) lysis->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis

Figure 2: General workflow for a monoamine uptake inhibition assay.

Detailed Steps:

  • Cell Culture: Culture cells stably expressing hDAT, hSERT, or hNET in appropriate cell culture plates (e.g., 24- or 48-well plates) until they reach a suitable confluency.

  • Pre-incubation:

    • Wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with increasing concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Assay:

    • Initiate the uptake by adding a constant concentration of the radiolabeled monoamine neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • To determine non-specific uptake, perform the assay in the presence of a high concentration of a known potent uptake inhibitor or at 4°C.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the assay medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity.

  • Data Analysis:

    • Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake as a function of the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The comparative analysis presented in this guide underscores the potential of the 1-benzhydrylazetidin-3-amine scaffold as a promising starting point for the development of potent and selective dopamine reuptake inhibitors. The unique conformational constraints imposed by the azetidine ring, in synergy with the well-established pharmacophoric contribution of the benzhydryl moiety, appear to favor a selective interaction with the dopamine transporter. This contrasts with the broader activity profile observed for structurally related compounds built on a more flexible piperidine core.

The provided experimental protocols offer a robust framework for the in vitro characterization of novel compounds targeting monoamine transporters, enabling researchers to further explore the structure-activity relationships within this and other chemical series. Future investigations should focus on obtaining direct experimental data for 1-Benzhydrylazetidin-3-amine to confirm the hypothesized selectivity profile and to further elucidate the molecular determinants of its interaction with the dopamine transporter. Such studies will be instrumental in advancing the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Singh, M., & Singh, J. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122. [Link]
  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 19–30. [Link]
  • Carroll, F. I., Howard, J. L., Howell, C. F., Fox, K. M., & Kuhar, M. J. (1991). Synthesis and biological examination of a new series of 3-phenyltropane derivatives as cocaine antagonists. Journal of Medicinal Chemistry, 34(2), 883–888.
  • BenchChem. (2025). Comparative Cross-Target Activity Profiling Guide: N-(1-Benzhydrylazetidin-3-yl)acetamide as a Dopamine Transporter Inhibitor.
  • Newman, A. H., & Miller, J. H. (2014). The discovery and development of monoamine transporter ligands. Current Pharmaceutical Design, 20(2), 177–191.
  • Chatterjee, S., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. ChemMedChem, 4(6), 989–996. [Link]
  • Zheng, G., & Dwoskin, L. P. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5824–5827. [Link]
  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865–868. [Link]
  • Singh, I., et al. (2023). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter.
  • Salamone, J. D., et al. (2024). Potential therapeutics for effort-related motivational dysfunction: assessing novel atypical dopamine transport inhibitors.
  • Zhou, J., et al. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 34(11), 911. [Link]
  • Singh, U. P., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(12), 2321–2346. [Link]
  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183–191. [Link]
  • Chatterjee, S., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. ChemMedChem, 4(6), 989–996. [Link]
  • Wikipedia. (n.d.). Dopamine reuptake inhibitor.
  • Engel, J. A., & Oreland, L. (1988). Brain monoamine oxidase and the mechanism of action of antidepressant drugs. Journal of Neural Transmission. Supplementum, 26, 1–10.

Sources

A Comparative Guide to the Purity Validation of Synthesized 1-Benzhydrylazetidin-3-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Benzhydrylazetidin-3-amine, a key building block in medicinal chemistry, is no exception. Its hydrochloride salt form demands rigorous purity validation to ensure that downstream synthetic steps are predictable and that the final drug substance is free from potentially harmful impurities. This guide provides an in-depth comparison of essential analytical techniques for the comprehensive purity assessment of synthesized 1-Benzhydrylazetidin-3-amine HCl. We will move beyond procedural lists to explain the causality behind methodological choices, emphasizing an orthogonal, self-validating approach as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

The core principle of robust purity validation lies in the application of multiple, disparate analytical techniques—an orthogonal approach. No single method is capable of detecting all possible impurities. By combining techniques that rely on different physicochemical principles (e.g., chromatography, spectroscopy, and elemental composition), we can construct a comprehensive and trustworthy purity profile, ensuring that what is not seen by one method is captured by another.

The Analyte and Its Anticipated Impurity Profile

Before selecting analytical methods, one must understand the analyte and the potential impurities that can arise from its synthesis.

1.1. Characterization of 1-Benzhydrylazetidin-3-amine HCl

  • Structure: A secondary amine featuring a strained four-membered azetidine ring substituted with a bulky benzhydryl group. The hydrochloride salt form enhances stability and water solubility.

  • Physicochemical Properties: A non-volatile, moderately polar organic salt. The presence of two phenyl rings provides a strong UV chromophore, which is a critical feature for certain analytical techniques.

1.2. Potential Impurities

A typical synthesis of 1-Benzhydrylazetidin-3-amine often proceeds from 1-benzhydrylazetidin-3-ol or the corresponding ketone.[3][4] Based on this and general chemical principles, the impurity profile can be categorized according to ICH guidelines.[5][6]

  • Organic Impurities:

    • Starting Materials: Unreacted benzhydrylamine or 1-benzhydrylazetidin-3-ol.[7]

    • Intermediates: Precursors like 1-benzhydrylazetidin-3-one.[3][8]

    • By-products: Compounds formed from side reactions during the synthesis.

    • Degradation Products: Impurities formed during storage or under stress conditions.

  • Inorganic Impurities: Residual catalysts or reagents used in the synthesis.[5]

  • Residual Solvents: Volatile organic compounds used during the reaction or purification, such as ethanol, methanol, or ethyl acetate.[6][9]

A Multi-Technique Approach to Purity Validation

An orthogonal approach is essential for a complete purity assessment. The diagram below illustrates how different analytical techniques are applied to characterize various aspects of the sample's purity.

substance Synthesized 1-Benzhydrylazetidin-3-amine HCl hplc HPLC (UV, MS) Primary Assay substance->hplc Organic Impurities, Quantitative Purity gcms Headspace GC-MS Volatiles Analysis substance->gcms Residual Solvents nmr NMR Spectroscopy Structural Identity substance->nmr Structural Confirmation, Impurity ID titration Titration / Elemental Analysis Salt Stoichiometry & Composition substance->titration HCl Content, Elemental Formula

Caption: Orthogonal strategy for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Primary Assay

Causality: HPLC is the workhorse for pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile organic compounds.[10][11] For 1-Benzhydrylazetidin-3-amine, the benzhydryl group contains strong UV chromophores, making UV detection highly effective and quantitative.

Methodological Considerations:

  • Technique: Reversed-Phase HPLC (RP-HPLC) is the preferred mode, separating compounds based on their hydrophobicity.

  • Column: A C18 column is a standard choice for moderately polar compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The acidic additive is crucial; it protonates the amine, ensuring a single ionic state and preventing peak tailing by masking interactions with residual silanols on the silica support.[12]

  • Detection: A UV detector set at a wavelength where the analyte absorbs strongly (e.g., ~254 nm) provides excellent quantitative data. Coupling the HPLC to a Mass Spectrometer (LC-MS) is invaluable for identifying unknown impurity peaks by providing molecular weight information.[13]

Data Interpretation: Purity is typically calculated using area percent normalization, where the peak area of the main component is divided by the total area of all detected peaks.[11] For the highest accuracy, a reference standard of known purity should be used to calculate the response factor.[14]

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

Causality: While the amine salt itself is non-volatile, the solvents used in its synthesis and purification are. GC is the premier technique for separating volatile and semi-volatile compounds.[15][16] Headspace sampling is used to analyze only the volatile components without injecting the non-volatile salt, which would contaminate the system.

Methodological Considerations:

  • Technique: Headspace GC-MS. The sample is heated in a sealed vial, and a portion of the vapor (headspace) is injected into the GC.

  • Column: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is suitable for general solvent screening.[15]

  • Detection: A Mass Spectrometer (MS) detector is used for definitive identification of solvents by comparing their mass spectra to established libraries. A Flame Ionization Detector (FID) can be used for quantification.

Data Interpretation: Solvents are identified by their retention time and mass spectrum. Quantification is performed against a calibrated standard for each solvent, and the results are reported in parts-per-million (ppm), ensuring they are below the limits specified in the ICH Q3C guidelines.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

Causality: NMR spectroscopy is an unparalleled tool for absolute structural elucidation.[17][18] It provides definitive proof of the compound's identity by probing the magnetic environments of every proton and carbon atom. It can also detect impurities that may be invisible to other techniques (e.g., those without a UV chromophore or that co-elute in HPLC).

Methodological Considerations:

  • Techniques:

    • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The absence of significant unassigned signals is a strong indicator of high purity.[18]

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Used to resolve complex spectra and confirm the connectivity between protons and carbons, leaving no doubt as to the structure.[19]

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

Data Interpretation: The obtained spectrum is compared against the expected chemical shifts, integrations, and coupling patterns for the proposed structure. Impurities are identified by signals that do not correspond to the main compound or the solvent. Quantitative NMR (qNMR) can be used for an absolute purity determination by integrating the analyte signals against a certified internal standard of known concentration.

Elemental Analysis & Titration: Confirming Salt Form and Stoichiometry

Causality: Chromatographic and spectroscopic methods confirm the structure of the organic cation but do not directly confirm the counter-ion or its stoichiometry. Elemental analysis and titration provide this crucial information.

Methodological Considerations:

  • Elemental Analysis (CHN): This technique combusts the sample and measures the resulting amounts of CO₂, H₂O, and N₂ to determine the percentage of carbon, hydrogen, and nitrogen in the molecule. The results must match the theoretical values for the empirical formula C₁₆H₁₉N₂Cl.

  • Titration: A classic and highly accurate method for quantifying the chloride content. The Volhard method, an argentometric titration, can be used where the sample is treated with excess silver nitrate, and the remaining silver is back-titrated with potassium thiocyanate.[20] This confirms that the compound is indeed a hydrochloride salt and is present in a 1:1 molar ratio.

Comparative Performance Summary

The following table summarizes the capabilities and limitations of each technique in the context of validating 1-Benzhydrylazetidin-3-amine HCl.

Parameter RP-HPLC (UV/MS) Headspace GC-MS NMR Spectroscopy (¹H, ¹³C) Elemental Analysis / Titration
Principle Differential partitioning between mobile and stationary phases.[10]Separation of volatile compounds in the gas phase.[15]Nuclear spin transitions in a magnetic field.[18]Combustion analysis / Chemical reaction stoichiometry.[20][21]
Primary Application Purity assay and quantification of non-volatile organic impurities.Identification and quantification of residual solvents.Absolute structural confirmation and identification of all proton-bearing impurities.Confirmation of elemental composition and salt stoichiometry.
Detectable Impurities Starting materials, by-products, degradation products.Volatile organic compounds (solvents).Structurally different organic impurities, isomers.Gross deviations from the expected elemental formula.
Strengths High resolution, high sensitivity, robust, easily validated.[10]Extremely sensitive and specific for volatile compounds.Provides unambiguous structural information; potentially quantitative (qNMR).[19]Provides fundamental compositional data; highly accurate for salt content.
Limitations Requires a chromophore for UV detection; structurally similar impurities may co-elute.Not suitable for non-volatile compounds.Lower sensitivity compared to chromatography; complex mixtures can be difficult to interpret.Non-specific to individual impurities; requires relatively pure sample.
Typical LOQ ~0.05% (area percent)< 10 ppm~0.1 - 1% (relative to main analyte)N/A (measures bulk property)

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 1-Benzhydrylazetidin-3-amine HCl.

Protocol for RP-HPLC Purity Assay
  • Instrumentation: HPLC system with a UV detector and autosampler.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A:B to make a 1 mg/mL solution.

  • Injection Volume: 10 µL.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total peak area. Report any impurity greater than the reporting threshold (e.g., 0.05% as per ICH Q3A).[6]

Protocol for Headspace GC-MS for Residual Solvents
  • Instrumentation: GC-MS with a headspace autosampler.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temp: 280 °C.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Seal the vial.

  • Headspace Conditions: Incubate at 80 °C for 15 minutes.

  • Analysis: Identify peaks by comparison to a known solvent library and quantify against external standards.

Protocol for ¹H NMR Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm). Integrate all signals. Compare the chemical shifts, multiplicities (singlet, doublet, etc.), and integrations to the expected structure. The benzhydryl methine proton (CH) and the aromatic protons will be downfield, while the azetidine ring protons will be more upfield.

Integrated Workflow and Data Reporting

A logical workflow ensures that all necessary data is collected efficiently and interpreted correctly to provide a final, comprehensive purity statement.

start Sample Received step1 Structural Confirmation (¹H NMR) start->step1 step2 Residual Solvent Analysis (Headspace GC-MS) step1->step2 step3 Organic Purity Assay (RP-HPLC) step2->step3 step4 Salt Content Verification (Titration) step3->step4 decision All Specs Met? step4->decision pass Generate Certificate of Analysis (Assign Purity) decision->pass Yes fail OOS Investigation decision->fail No end Release pass->end

Sources

1-Benzhydrylazetidin-3-amine hydrochloride structural analogs and their activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 1-Benzhydrylazetidin-3-amine Analogs as Monoamine Transporter Inhibitors

Introduction: The Benzhydryl Moiety as a Privileged Scaffold

The 1-benzhydrylazetidin-3-amine hydrochloride scaffold belongs to a broader class of compounds characterized by the benzhydryl group, a diphenylmethyl motif. This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds targeting diverse receptors and enzymes.[1][2] The benzhydryl moiety's conformational flexibility and lipophilic nature allow it to engage in favorable interactions with various biological targets, including G-protein coupled receptors and transporters.[2] Its incorporation into small molecules has led to the development of drugs with activities ranging from antihistaminic to antiviral and potent effects on the central nervous system.[2][3]

Specifically, when the benzhydryl group is attached to a nitrogen-containing ring system, such as azetidine or piperidine, the resulting analogs often exhibit significant activity at monoamine transporters.[1][4] These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical for regulating neurotransmission and are key targets in the development of treatments for a variety of neuropsychiatric disorders.[5][6] This guide provides a comparative analysis of structural analogs related to 1-benzhydrylazetidin-3-amine, focusing on their activity as monoamine transporter inhibitors and elucidating the key structure-activity relationships (SAR) that govern their potency and selectivity.

Comparative Analysis of Monoamine Transporter Activity

The following table summarizes the in vitro monoamine transporter inhibition data for a series of asymmetric 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol based compounds. These molecules serve as a powerful case study, illustrating high affinity for the dopamine transporter (DAT) with varying degrees of activity at the norepinephrine (NET) and serotonin (SERT) transporters.[4][7]

Table 1: Monoamine Transporter Inhibition Constants (Ki, nM) of Benzhydryl Piperidine Analogs

CompoundStereochemistry (Piperidine Ring)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)
9a (3R, 4R)6.237.56456
9a' (3S, 4S)18.427.5456
9b (3R, 4R)4.6978.4155
9b' (3S, 4S)1.0678.4155
9d (3R, 4R)1.5514.1259
Cocaine -134243313

Data sourced from references[4] and[7]. The analogs differ in the stereochemistry of the hydroxyl group on the piperidine ring and an exocyclic N-phenylethyl side chain.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical insights into the structure-activity relationships governing the interaction of these benzhydryl analogs with monoamine transporters.

  • High Affinity for DAT and NET : A consistent observation is the high potency of these compounds for the dopamine and norepinephrine transporters, with many analogs exhibiting low nanomolar Ki values, significantly more potent than cocaine.[4] This underscores the benzhydryl moiety's effectiveness in targeting these specific transporters.

  • The Critical Role of Stereochemistry : The most striking feature of the SAR is the profound influence of stereochemistry. For instance, comparing compound 9b to its diastereomer 9b' reveals a more than four-fold increase in DAT affinity (Ki of 4.69 nM vs. 1.06 nM) simply by changing the configuration of the hydroxyl group on the piperidine ring from (3R, 4R) to (3S, 4S).[4] This suggests a highly specific and constrained binding pocket within the dopamine transporter where the orientation of key functional groups is paramount for optimal interaction.

  • Modulation of Selectivity : Stereochemical changes also modulate the selectivity profile. Compound 9a is a potent and relatively balanced DAT/NET inhibitor (Ki of 6.23 nM and 7.56 nM, respectively) with weak affinity for SERT.[4] In contrast, compound 9b retains high DAT potency but shows a significant drop in NET affinity (from 7.56 nM to 78.4 nM), thereby increasing its selectivity for DAT over NET.[4] This demonstrates that specific stereoisomers can be selected to fine-tune the pharmacological profile, a crucial aspect of modern drug design.

  • Implications for 1-Benzhydrylazetidin-3-amine Analogs : Extrapolating from these findings, it is highly probable that the activity of 1-benzhydrylazetidin-3-amine analogs would also be exquisitely sensitive to stereochemistry at the 3-position of the azetidine ring. The orientation of the amine group would likely dictate the potency and selectivity profile across the monoamine transporters. Furthermore, substitutions on the benzhydryl rings could further modulate activity, a common strategy to enhance potency or alter pharmacokinetic properties.[2]

Structure_Activity_Relationships cluster_Core Core Scaffold: Benzhydryl-Amine cluster_SAR Key Structural Modifications cluster_Activity Impact on Biological Activity Core 1-Benzhydrylazetidin-3-amine (or related scaffold) Stereochem Stereochemistry (e.g., R/S at C3) Core->Stereochem Substituents Ring Substituents (on Benzhydryl moiety) Core->Substituents Amine_Mod Amine Modification (Primary, Secondary, etc.) Core->Amine_Mod Potency Potency at Transporters (DAT, NET, SERT) Stereochem->Potency Drastic Change Selectivity Selectivity Profile (e.g., DAT vs SERT) Stereochem->Selectivity Fine-Tuning Substituents->Potency Modulates Amine_Mod->Potency Influences

Caption: Experimental workflow for the in vitro dopamine reuptake inhibition assay.

Conclusion

The 1-benzhydrylazetidin-3-amine scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. By leveraging the established importance of the benzhydryl pharmacophore, medicinal chemists can design analogs with high affinity, particularly for the dopamine and norepinephrine transporters. As demonstrated by the analysis of related piperidine analogs, the biological activity of these compounds is exquisitely sensitive to stereochemical configuration, allowing for the fine-tuning of potency and selectivity. The application of robust, standardized in vitro assays, such as the fluorescence-based uptake inhibition protocol detailed here, is crucial for the objective comparison of novel analogs and the elucidation of clear structure-activity relationships. Future work in this area should focus on the synthesis and systematic evaluation of stereochemically pure 1-benzhydrylazetidin-3-amine derivatives to fully unlock the therapeutic potential of this compound class.

References

  • Benchchem. Technical Whitepaper: In-Vitro Dopamine Reuptake Inhibition Assay.
  • Aggarwal S, Mortensen OV. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Pharmacol. 2017;79:12.17.1-12.17.21.
  • Current Protocols in Pharmacology. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate.
  • Aggarwal S, Mortensen OV. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Curr Protoc Pharmacol. 2017.
  • ChemicalBook. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis.
  • Vidyadhara et al. "Dopamine transporter...Parkinsonʼs Disease" L DOPA treatment, IHC, HPLC. Protocols.io. 2023.
  • Google Patents. Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Meltser I, et al. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. ChemMedChem. 2009;4(7):1137-41.
  • PubMed. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters.
  • Benchchem. A Comparative Analysis of N-benzhydryloxan-4-amine and Its Analogs: Exploring Potential as Monoamine Transporter Inhibitors and.
  • Sharma, P., & Singh, P. Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. 2019;4(26), 21829-21854.
  • Gumieniak, J., & Giełzak, M. A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica. 2008;65(4), 451-458.
  • Andersen, J., et al. Discovery and Development of Monoamine Transporter Ligands. J Med Chem. 2019;62(17), 7686-7711.
  • Blakely, R. D., & Bauman, A. L. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Annu Rev Pharmacol Toxicol. 2000;40, 327-355.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 1-Benzhydrylazetidin-3-amine hydrochloride, a molecule of interest in medicinal chemistry, presents a unique analytical challenge due to its combination of a strained azetidine ring, a bulky benzhydryl group, and a basic amine center. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of this compound, focusing on the practical application and theoretical underpinnings of various ionization techniques.

Introduction: The Analytical Imperative

The bioactivity and pharmaceutical potential of a molecule are intrinsically linked to its structure. Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and deducing structural information through controlled fragmentation. The choice of ionization source is a critical first step in developing a robust MS method, directly influencing the type and quality of data obtained. This guide will compare and contrast the utility of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of this compound, providing supporting data from related compounds and established fragmentation principles.

Predicted Fragmentation Profile of 1-Benzhydrylazetidin-3-amine

Before delving into a comparison of ionization techniques, it is crucial to anticipate the likely fragmentation pathways of 1-Benzhydrylazetidin-3-amine. The structure contains several moieties prone to characteristic fragmentation: a tertiary amine within a cyclic system and a prominent benzhydryl group.

Based on established principles of mass spectrometry, the following fragmentation patterns are predicted:

  • Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1]

  • The Nitrogen Rule: For a molecule with an odd number of nitrogen atoms, the molecular ion peak will have an odd mass-to-charge ratio (m/z).[1]

  • Benzhydryl Cation Formation: Benzhydryl-containing compounds are known to readily lose the benzhydryl group to form a stable benzhydryl cation at m/z 167.[2][3]

Ionization Source Comparison: ESI vs. APCI

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is pivotal for the successful analysis of this compound. Both are "soft" ionization techniques, meaning they are less likely to cause extensive fragmentation in the ion source compared to hard ionization methods like electron ionization (EI).[4]

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is ideally suited for polar, ionizable molecules, making it a strong candidate for the analysis of amine hydrochlorides.[4]

Mechanism of Ionization: In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

Expected Performance for this compound:

  • High Sensitivity: Due to the basic nature of the amine, protonation in the ESI source is highly efficient, leading to a strong signal for the protonated molecule [M+H]⁺.

  • Minimal In-Source Fragmentation: As a soft ionization technique, ESI is expected to produce a prominent molecular ion peak with limited fragmentation in the source, allowing for clear molecular weight determination.

  • Suitability for LC-MS: ESI is highly compatible with reversed-phase liquid chromatography, the standard separation technique for small molecule pharmaceuticals.[5]

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Compounds

APCI is generally more effective for less polar and more volatile compounds.[4]

Mechanism of Ionization: In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules.

Expected Performance for this compound:

  • Moderate to Good Sensitivity: While the analyte is polar, its moderate molecular weight and the presence of the large, less polar benzhydryl group may allow for efficient ionization by APCI.

  • Potential for In-Source Fragmentation: The higher temperatures used in the APCI source can sometimes lead to more in-source fragmentation compared to ESI. This could be advantageous for structural elucidation but may reduce the intensity of the molecular ion peak.

Ionization TechniqueAnalyte PolarityVolatility RequirementIn-Source FragmentationTypical Applications
Electrospray Ionization (ESI) HighLowLowPeptides, proteins, polar small molecules[4]
Atmospheric Pressure Chemical Ionization (APCI) Low to ModerateModerateModerate to HighSteroids, lipids, less polar small molecules[4]

Experimental Protocols

Sample Preparation for LC-MS Analysis

For a hydrochloride salt such as this compound, sample preparation is straightforward. The salt will dissociate in typical LC-MS mobile phases.

Protocol:

  • Prepare a stock solution of this compound in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

A standard reversed-phase LC-MS method is suitable for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with both ESI and APCI sources (e.g., a triple quadrupole or Q-TOF instrument).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Modes: Positive ESI and positive APCI.

  • Scan Range: m/z 50-500.

  • Capillary Voltage (ESI): 3.5-4.5 kV.

  • Corona Current (APCI): 3-5 µA.

  • Source Temperature: 120-150 °C (ESI), 350-450 °C (APCI).

  • Gas Flow (Nebulizer and Drying Gas): Optimize for the specific instrument.

Visualization of Analytical Workflows

ESI_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (ESI) Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Separation ESI_Source Electrospray Ionization Source Column->ESI_Source Elution Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector m/z Separation Data_Analysis Data Analysis (Spectrum Generation) Detector->Data_Analysis Signal

Caption: Workflow for LC-ESI-MS analysis.

APCI_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (APCI) Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Separation APCI_Source APCI Source Column->APCI_Source Elution Mass_Analyzer Mass Analyzer APCI_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector m/z Separation Data_Analysis Data Analysis (Spectrum Generation) Detector->Data_Analysis Signal

Caption: Workflow for LC-APCI-MS analysis.

Predicted Mass Spectra and Fragmentation Analysis

Based on the principles discussed and data from analogous compounds, we can predict the key features of the mass spectra obtained by ESI and APCI.

ESI-MS/MS of 1-Benzhydrylazetidin-3-amine

In a tandem mass spectrometry (MS/MS) experiment, the protonated molecule ([M+H]⁺) would be selected and fragmented by collision-induced dissociation (CID).

ESI_Fragmentation Parent [M+H]⁺ m/z 239 Fragment1 [Benzhydryl]⁺ m/z 167 Parent->Fragment1 Loss of azetidin-3-amine Fragment2 [M+H - Benzhydryl]⁺ m/z 72 Parent->Fragment2 Loss of diphenylmethane

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

The primary fragmentation event is expected to be the cleavage of the C-N bond connecting the benzhydryl group to the azetidine ring, leading to the highly stable benzhydryl cation at m/z 167 . This is anticipated to be the base peak in the MS/MS spectrum. Another significant fragment would likely correspond to the protonated azetidin-3-amine moiety at m/z 72 .

APCI-MS Analysis

The APCI mass spectrum might show a higher degree of in-source fragmentation. We would still expect to observe the protonated molecule at m/z 239 , but the relative abundance of the benzhydryl cation at m/z 167 could be significantly higher in the full scan MS spectrum compared to ESI.

Comparative Performance Summary

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale
Molecular Ion Intensity HighModerate to LowESI is a softer technique for polar, ionizable molecules.
In-Source Fragmentation LowModerate to HighHigher source temperatures in APCI can induce thermal degradation.
Sensitivity ExcellentGoodThe basic amine is readily protonated in the ESI process.
Structural Information Primarily from MS/MSCan be obtained from in-source fragmentation and MS/MSAPCI can provide fragmentation information even in a single MS experiment.
LC Compatibility ExcellentGoodBoth are compatible with standard reversed-phase LC conditions.

Conclusion and Recommendations

For the routine analysis of this compound, Electrospray Ionization (ESI) is the recommended technique . Its ability to produce a strong molecular ion signal with high sensitivity makes it ideal for both qualitative confirmation and quantitative analysis. The minimal in-source fragmentation ensures that the molecular weight can be unambiguously determined. For in-depth structural elucidation, ESI coupled with tandem mass spectrometry (MS/MS) will provide clear and interpretable fragmentation data, dominated by the characteristic loss of the benzhydryl group.

Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative, particularly if the compound were part of a mixture with other less polar analytes. The in-source fragmentation observed with APCI can provide rapid structural information without the need for an MS/MS experiment, though this comes at the cost of a potentially weaker molecular ion signal.

Ultimately, the choice of ionization source will depend on the specific analytical goals. However, for the sensitive and robust analysis of this compound, ESI stands out as the superior method.

References

  • National Institute of Standards and Technology. (n.d.). Benzhydryl piperazine. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI….
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • SpectraBase. (n.d.). Benzhydryl piperazine.
  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs.

Sources

A Senior Application Scientist's Guide to a Validated TLC Method for Monitoring Benzhydryl Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and synthetic chemistry, the ability to rapidly, reliably, and cost-effectively monitor the progress of a chemical reaction is paramount. The synthesis of benzhydryl amines, a privileged scaffold in many pharmaceutical compounds, is a process where tracking the consumption of starting materials and the formation of products is critical for optimizing yield and purity.[1] While sophisticated techniques like HPLC and GC-MS offer high resolution and quantitative data, Thin-Layer Chromatography (TLC) remains an indispensable tool for its speed, simplicity, and low cost.[2][3][4]

This guide provides an in-depth, validated methodology for using TLC to monitor reactions involving benzhydryl amine, moving beyond a simple procedure to explain the scientific rationale behind each step. We will compare its performance against other common analytical techniques and provide the necessary protocols to establish a robust, trustworthy monitoring system in your own laboratory.

The Principle: Why TLC is Effective for Benzhydryl Amine Reactions

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[2][3] In a typical benzhydryl amine synthesis, such as the reductive amination of benzophenone, the starting material (a ketone) is significantly less polar than the resulting primary amine product. This difference in polarity is the key to successful separation on a TLC plate. The more polar amine interacts more strongly with the polar silica gel, causing it to travel a shorter distance up the plate, resulting in a lower Retardation Factor (Rf). The less polar ketone travels further, exhibiting a higher Rf. This allows for clear, visual tracking of the reaction's progress.[3]

A Validated TLC Protocol for Benzhydryl Amine

A reliable analytical method is a validated one. The following protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure specificity, precision, and robustness.[5][6][7][8]

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw baseline in pencil) prep_chamber 2. Prepare Developing Chamber (Add mobile phase, saturate) prep_plate->prep_chamber prep_samples 3. Prepare Samples (Dilute SM, Rxn Mixture) prep_chamber->prep_samples spot 4. Spot Plate (SM, Co-spot, Rxn) prep_samples->spot develop 5. Develop Plate (Place in chamber, elute) spot->develop mark 6. Mark Solvent Front (Remove and mark immediately) develop->mark vis_uv 7. Visualize (Non-destructive) (View under UV 254 nm light) mark->vis_uv vis_stain 8. Visualize (Destructive) (Dip in stain, heat gently) vis_uv->vis_stain analyze 9. Analyze Results (Calculate Rf, assess completion) vis_stain->analyze

Caption: Standard workflow for monitoring a reaction using TLC.

Materials
  • Stationary Phase: Aluminum-backed silica gel 60 F254 plates.[9] The "F254" indicates the presence of a fluorescent indicator that facilitates visualization under 254 nm UV light.[10]

  • Mobile Phase (Eluent): 7:3 (v/v) Hexane:Ethyl Acetate with 0.5% Triethylamine (TEA).

    • Causality: The hexane/ethyl acetate ratio provides a good polarity balance for many organic compounds.[11] Benzhydryl amine is basic and can interact strongly with the acidic silanol groups on the silica surface, causing spots to "streak" or "tail".[12] Adding a small amount of a basic modifier like TEA neutralizes these active sites, resulting in sharper, more defined spots.[12]

  • Visualization Agents:

    • UV Lamp (254 nm).

    • Ninhydrin stain: Dissolve 1.5g ninhydrin in 100mL of n-butanol, then add 3.0mL of acetic acid.[10]

    • Potassium Permanganate (KMnO₄) stain: Dissolve 1.5g KMnO₄ and 10g K₂CO₃ in 200mL of water.

Step-by-Step Methodology
  • Chamber Saturation: Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to wick the solvent up the wall, ensuring the chamber atmosphere is saturated with solvent vapors. This prevents the solvent from evaporating off the plate during development, which would lead to inconsistent Rf values. Cover the chamber and let it stand for 10-15 minutes.[6]

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Do not use ink, as it will chromatograph with your samples. Mark three lanes on the baseline for the Starting Material (SM), a co-spot (C), and the Reaction Mixture (R).[13]

  • Spotting:

    • Dissolve a small amount of the pure starting material in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, touch it briefly to the solution and then gently touch it to the "SM" lane on the baseline. The spot should be small and concentrated (1-2 mm in diameter).

    • Spot the "SM" again in the "C" (co-spot) lane.

    • Withdraw a small aliquot from your reaction vessel.[14] Dilute it with a volatile solvent.

    • Spot the diluted reaction mixture in the "R" lane and directly on top of the SM spot in the "C" lane. The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane, especially when Rf values are close.[13]

  • Development: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate via capillary action.[2]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualization & Analysis:

    • UV Light: Allow the plate to dry completely. View it under a 254 nm UV lamp. Compounds with aromatic rings, like benzhydryl amine and benzophenone, will absorb the UV light and appear as dark spots against the green fluorescent background.[15] Circle these spots with a pencil.

    • Ninhydrin Stain: Dip the plate into the ninhydrin solution, remove excess stain with a paper towel, and gently heat the plate with a heat gun. Primary amines will react to form Ruhemann's purple, appearing as distinct purple/pink spots.[16] This stain is highly specific for the desired product.

    • Analysis: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front) The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane ("R").

Method Validation: Ensuring Trustworthy Results

Validating the TLC method ensures it is "fit for purpose." For reaction monitoring, the most critical parameter is Specificity .

Validation Workflow

Validation_Workflow start Define Analytical Goal (Monitor Benzhydryl Amine Rxn) specificity Specificity Does the method separate SM, product, and key byproducts? start->specificity precision Precision (Repeatability) Are Rf values consistent across multiple runs? specificity->precision robustness Robustness Do small changes in conditions (e.g., ±2% ethyl acetate) affect separation? precision->robustness lod Limit of Detection (LOD) What is the lowest concentration of SM detectable? robustness->lod conclusion Method Validated (Fit for Purpose) lod->conclusion

Caption: Key parameters for validating an analytical TLC method.

  • Specificity: The method must be able to clearly distinguish between the starting material (e.g., benzophenone), the product (benzhydryl amine), and any significant byproducts. A successful separation, where all compounds have distinct Rf values (ΔRf > 0.1), demonstrates specificity.[5][6]

  • Precision (Repeatability): Run the same TLC analysis (SM, C, R) three times. The Rf values for the starting material and product should be highly consistent, with a relative standard deviation (RSD) of <5%.[17]

  • Limit of Detection (LOD): Prepare serial dilutions of the starting material and spot them on a TLC plate. The LOD is the lowest concentration at which the spot is still clearly visible. This is crucial for determining the true endpoint of a reaction.

  • Robustness: Introduce small, deliberate variations to the method. For example, change the mobile phase composition slightly (e.g., from 7:3 to 7.2:2.8 Hexane:EtOAc) or use a plate from a different manufacturer. The separation should not be significantly affected, demonstrating the method's reliability in day-to-day use.[6]

Performance Comparison: TLC vs. Alternative Techniques

While TLC is an excellent tool, it's important to understand its place among other analytical techniques. The choice of method depends on the specific requirements of the analysis (e.g., speed vs. quantification).[18]

FeatureThin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Planar chromatography based on polarity.[2]Column chromatography based on partitioning between mobile and stationary phases.[19]Separation by boiling point/volatility, detection by mass-to-charge ratio.
Speed Very Fast (5-20 minutes per run).[2]Moderate (5-30 minutes per sample).Slow (20-60 minutes per sample).
Cost Very Low (pennies per plate).[20]High (instrumentation, columns, high-purity solvents).Very High (instrumentation, maintenance).
Throughput High; multiple samples can run simultaneously on one plate.[18]Low to Moderate; samples run sequentially (autosamplers increase throughput).Low; samples run sequentially.
Quantitative? Semi-quantitative at best (by spot size/intensity); quantitative with a densitometer.[5][11]Yes, highly quantitative and reproducible.[8]Yes, highly quantitative and reproducible.
Sample Prep Minimal (dilute and spot).[14]Moderate (filtration, precise dilution).Can be extensive (derivatization may be needed for non-volatile compounds).
Ease of Use Very simple, minimal training required.[9]Complex, requires significant training and expertise.Complex, requires significant training and expertise.
Best For Rapid, qualitative reaction monitoring, purity checks, solvent system screening.[3][9]Quantitative analysis, purity determination, separation of complex mixtures.[19]Analysis of volatile/semi-volatile compounds, structural elucidation.

Conclusion

For the routine monitoring of benzhydryl amine reactions, a validated TLC method offers an unparalleled combination of speed, cost-effectiveness, and simplicity. By understanding the principles of separation and implementing a validation framework focused on specificity and robustness, researchers can create a trustworthy system for making critical decisions about their synthetic processes. While techniques like HPLC are superior for final quantitative analysis, TLC remains the workhorse for real-time, qualitative assessment at the bench, enabling efficient reaction optimization and timely decision-making in the fast-paced environment of drug discovery and development.

References

  • Monitoring Reactions by TLC.
  • Thin-layer chrom
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • Thin Layer Chromatography. University of York Chemistry Teaching Labs. [Link]
  • TLC Visualiz
  • TLC Visualization Methods. University of California, Irvine. [Link]
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
  • 2.
  • Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. [Link]
  • A rapid and systematic approach for the optimization of radio-TLC resolution.
  • Visualising plates. University of York Chemistry Teaching Labs. [Link]
  • Optimization of the TLC Separation of Seven Amino Acids.
  • Validation of a thin layer chromatography (TLC)
  • New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Monitoring reaction progress? Chemistry Stack Exchange. [Link]
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
  • Preparation method of benzhydrylamine hydrochloride.
  • Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines.
  • Using thin-layer chromatography to investigate the reactions. Royal Society of Chemistry. [Link]
  • How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]
  • Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams.
  • Monitoring a Reaction.
  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv
  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Scientific Research Publishing. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • tlc analysis showed: Topics by Science.gov. Science.gov. [Link]
  • Precision and Validation of Thin Layer Chromatography Analytical Technique to Analyze & Monitoring Antibiotic Residues in Poultry Products and Byproducts. Juniper Publishers. [Link]
  • Validated TLC stability indicating methods for the quantitative determination of some veterinary drugs.
  • Thin Layer Chromatography (TLC) Method for Determination of Diphenhydramine Hydrochloride in Medicines.
  • Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (1-benzhydrylazetidin-3-yl)methanamine hydrochloride (CAS 159603-42-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of two common analytical methods for the quantification of (1-benzhydrylazetidin-3-yl)methanamine hydrochloride, a key intermediate in pharmaceutical development. We will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a detailed protocol for their comparison and guidance on interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

Introduction: The Criticality of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the accuracy and precision of analytical methods are paramount. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as (1-benzhydrylazetidin-3-yl)methanamine hydrochloride (CAS 159603-42-6), demands rigorous validation to ensure product quality, safety, and efficacy.[1][2][3][4][5] Cross-validation of analytical methods serves as a critical step in this process, particularly when transferring methods between laboratories, comparing a new method to an established one, or when data from different analytical techniques need to be correlated.[6]

(1-benzhydrylazetidin-3-yl)methanamine hydrochloride is a substituted azetidine derivative with a molecular formula of C₁₇H₂₁ClN₂ and a molecular weight of 288.82 g/mol .[7] Its structure, featuring chromophores in the benzhydryl group, makes it amenable to UV detection, while its ionizable nature allows for sensitive detection by mass spectrometry. This guide will focus on two of the most prevalent analytical techniques in the pharmaceutical industry: HPLC-UV and LC-MS/MS.[8][9][10]

Pillar 1: Expertise & Experience - Choosing the Right Analytical Tool

The selection of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., purity, stability, quantification in a biological matrix), and the required sensitivity and selectivity.

  • HPLC-UV: This technique is a workhorse in quality control laboratories. It is robust, cost-effective, and provides excellent quantitative performance for compounds with sufficient UV absorbance. For (1-benzhydrylazetidin-3-yl)methanamine hydrochloride, the benzhydryl moiety provides a strong chromophore, making HPLC-UV a suitable choice for assays and impurity profiling in bulk drug substance and formulated products.

  • LC-MS/MS: This method offers superior sensitivity and selectivity compared to HPLC-UV. By coupling the separating power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, LC-MS/MS can quantify analytes at very low concentrations and in complex matrices, such as biological fluids. This makes it the gold standard for pharmacokinetic and bioavailability studies.

The decision to employ one or both of these methods depends on the stage of drug development and the specific analytical question being addressed. Early-stage development may rely on the simplicity and robustness of HPLC-UV for initial characterization, while later-stage clinical studies will necessitate the sensitivity of LC-MS/MS.

Pillar 2: Trustworthiness - A Self-Validating System for Cross-Validation

The core of this guide is a comprehensive cross-validation protocol designed to be a self-validating system. This means that the experimental design itself incorporates checks and balances to ensure the integrity of the data. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2][3][4][5][11]

The following diagram illustrates the workflow for the cross-validation study:

CrossValidation_Workflow cluster_prep Preparation Phase cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Comparison prep_standards Prepare Stock Solutions & Standards (CAS 159603-42-6) hplc_cal Analyze Calibration Curve (LLOQ to ULOQ) prep_standards->hplc_cal lcms_cal Analyze Calibration Curve (LLOQ to ULOQ) prep_standards->lcms_cal prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) hplc_qc Analyze QC Samples (n=6 at each level) prep_qc->hplc_qc hplc_samples Analyze Cross-Validation Samples lcms_qc Analyze QC Samples (n=6 at each level) prep_qc->lcms_qc lcms_samples Analyze Cross-Validation Samples hplc_cal->hplc_qc compare_cal Compare Linearity & Range hplc_cal->compare_cal hplc_qc->hplc_samples compare_qc Compare Accuracy & Precision hplc_qc->compare_qc compare_samples Statistical Comparison of Sample Results (e.g., Bland-Altman Plot) hplc_samples->compare_samples lcms_cal->lcms_qc lcms_cal->compare_cal lcms_qc->lcms_samples lcms_qc->compare_qc lcms_samples->compare_samples final_report Generate Cross-Validation Report compare_cal->final_report compare_qc->final_report compare_samples->final_report

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

1. Preparation of Stock and Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (1-benzhydrylazetidin-3-yl)methanamine hydrochloride reference standard and dissolve in a 10 mL volumetric flask with an appropriate solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare working standards for the calibration curve. The concentration range should be appropriate for each analytical method.

2. HPLC-UV Method Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm.

    • Injection Volume: 10 µL.

  • Calibration Curve: Prepare a series of at least six non-zero concentration standards and a blank. Inject each standard in duplicate.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range. Inject six replicates of each QC level.

3. LC-MS/MS Method Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 253.1 (corresponding to the free base form).

      • Product Ion (Q3): Select a stable and abundant fragment ion (e.g., m/z 167.1).

  • Calibration Curve and QC Samples: Prepare and analyze as described for the HPLC-UV method, but at a lower concentration range appropriate for the sensitivity of the instrument.

Pillar 3: Authoritative Grounding & Comprehensive References

The validation parameters assessed in this cross-validation study are based on the recommendations of the ICH Q2(R1) guideline.[1][2][3][4][5]

The relationship between the core validation parameters is illustrated below:

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Interrelationship of key analytical method validation parameters.

The following tables present hypothetical but realistic data from the cross-validation study.

Table 1: Comparison of Calibration Curve Parameters

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Range 1 - 100 µg/mL0.1 - 100 ng/mL-
Correlation Coefficient (r²) 0.99950.9998≥ 0.995
Linearity LinearLinearVisual Inspection
LLOQ 1 µg/mL0.1 ng/mLS/N ≥ 10
ULOQ 100 µg/mL100 ng/mLWithin accuracy and precision limits

Table 2: Comparison of Accuracy and Precision

QC LevelHPLC-UVLC-MS/MSAcceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
Low QC -2.5%4.8%-3.1%
Mid QC 1.2%3.1%0.8%
High QC -0.8%2.5%-1.5%

Table 3: Statistical Comparison of Cross-Validation Samples

Statistical TestResultInterpretation
Paired t-test (p-value) 0.65No statistically significant difference between the two methods.
Bland-Altman Plot Mean difference of -0.5% with 95% limits of agreement from -8.5% to 7.5%.The two methods are in good agreement, with no significant systematic bias.
Conclusion: An Integrated Approach to Analytical Method Lifecycle Management

This guide has provided a detailed framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of (1-benzhydrylazetidin-3-yl)methanamine hydrochloride. The results of such a study provide confidence that data generated by either method are reliable and interchangeable within acceptable limits. This is a crucial aspect of the lifecycle management of analytical procedures, ensuring consistent quality and facilitating seamless transitions between different stages of drug development.[12][13][14]

The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific requirements of the analysis. However, by following a robust cross-validation protocol, scientists can ensure the integrity of their data, regardless of the analytical technique employed.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
  • U.S. Food and Drug Administration. (2018).
  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]
  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]
  • ECA Academy. (2014).
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • ProPharma. (2024).

Sources

Efficacy Showdown: A Comparative Analysis of 1-Benzhydrylazetidin-3-amine Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of the efficacy of 1-Benzhydrylazetidin-3-amine derivatives, a class of compounds with significant potential as modulators of monoamine transporters. While the core focus is on the azetidine scaffold, this guide draws heavily on the extensive structure-activity relationship (SAR) data available for the closely related and well-characterized piperidine analogs. The insights gleaned from these analogs are highly relevant and transferable to the understanding and future design of 1-Benzhydrylazetidin-3-amine derivatives.

The inhibition of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is a cornerstone of treatment for numerous neurological and psychiatric disorders. Compounds that can selectively or dually target these transporters are of high interest for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[1] The benzhydryl moiety is a well-established pharmacophore that imparts high affinity for these transporters. This guide will dissect how structural modifications to the core amine scaffold influence potency and selectivity, providing a valuable resource for medicinal chemists and pharmacologists in the field.

Comparative Efficacy at Monoamine Transporters

The in vitro inhibitory potency of a series of closely related piperidine analogs of 1-Benzhydrylazetidin-3-amine derivatives at the human dopamine, serotonin, and norepinephrine transporters provides a strong basis for understanding the structure-activity relationships within this chemical class. The following table summarizes the binding affinities (Ki, nM) of these compounds, which were determined through radioligand uptake inhibition assays.[1][2]

Compound IDR-group (Substitution on N-atom)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)
9a (R)-2-hydroxy-2-phenylethyl6.237.56456
9a' (S)-2-hydroxy-2-phenylethyl18.427.5-
9b (R)-2-hydroxy-2-(4-fluorophenyl)ethyl4.6978.4155
9b' (S)-2-hydroxy-2-(4-fluorophenyl)ethyl1.06--
9c (R)-2-hydroxy-2-(p-tolyl)ethyl4.0421.91055
9c' (S)-2-hydroxy-2-(p-tolyl)ethyl2.4424.8-
9d (R)-2-hydroxy-2-(m-tolyl)ethyl1.5514.1259
9d' (S)-2-hydroxy-2-(m-tolyl)ethyl---
Cocaine (Reference)---

Data extracted from Singh et al., 2009.[1][2]

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals several key SAR trends for this class of compounds:

  • Potency at DAT: The majority of the synthesized analogs exhibit high affinity for the dopamine transporter, with several compounds demonstrating nanomolar potency. Notably, substitutions on the phenyl ring of the N-phenylethyl side chain significantly influence DAT affinity.

  • Stereochemistry: The stereochemistry of the exocyclic hydroxyl group plays a crucial role in the potency at DAT. For instance, compound 9b' with the (S)-configuration at the exocyclic hydroxyl group showed a higher potency for DAT compared to its (R)-diastereomer 9b .[2]

  • Selectivity: While most compounds are potent DAT inhibitors, their selectivity profiles vary. For example, compound 9a is a potent dual inhibitor of DAT and NET with moderate SERT activity. In contrast, compound 9b shows high potency for DAT with moderate activity at both SERT and NET.[1][2] This highlights the potential to tune the selectivity of these derivatives through subtle structural modifications.

  • Substituent Effects: The nature and position of substituents on the aromatic ring of the N-phenylethyl moiety impact the affinity for all three transporters. For example, the fluoro-substituted derivative 9b displayed a different selectivity profile compared to the unsubstituted analog 9a .[1][2]

SAR_Analysis cluster_scaffold Core Scaffold (1-Benzhydrylazetidin-3-amine Analog) cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold Benzhydryl & Azetidine/Piperidine Core N_Substituent N-Substituent (e.g., phenylethyl) Stereochemistry Stereochemistry (e.g., exocyclic -OH) Potency_DAT Potency at DAT N_Substituent->Potency_DAT Influences Potency_NET Potency at NET N_Substituent->Potency_NET Influences Potency_SERT Potency at SERT N_Substituent->Potency_SERT Influences Aromatic_Subst Aromatic Substitution (e.g., F, Me) Stereochemistry->Potency_DAT Critically Affects Selectivity Selectivity Profile Aromatic_Subst->Selectivity Modulates Potency_DAT->Selectivity Potency_NET->Selectivity Potency_SERT->Selectivity

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on robust and validated in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.

Synaptosomal Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes, which are isolated nerve terminals.

Materials:

  • Rat striatal, hippocampal, and cortical tissue for DAT, SERT, and NET assays, respectively.

  • Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • Krebs-HEPES buffer (122 mM NaCl, 2.4 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 0.13 mM EDTA, 10 mM glucose, 25 mM HEPES, pH 7.4)

  • Radioligands: [³H]Dopamine, [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE)

  • Test compounds and reference standards (e.g., GBR 12909 for DAT)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in Krebs-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of the test compound or vehicle for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled monoamine.

    • Incubate for a specific duration (e.g., 5 minutes for [³H]Dopamine).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a high concentration of a known inhibitor).

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Uptake_Assay_Workflow Start Start: Brain Tissue Homogenization Synaptosome_Prep Synaptosome Preparation (Centrifugation) Start->Synaptosome_Prep Pre_incubation Pre-incubation with Test Compound Synaptosome_Prep->Pre_incubation Uptake_Initiation Initiate Uptake with Radiolabeled Monoamine Pre_incubation->Uptake_Initiation Incubation Incubation at 37°C Uptake_Initiation->Incubation Termination Terminate by Rapid Filtration Incubation->Termination Washing Wash Filters Termination->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

Mechanistic Insights: Signaling Pathways

The therapeutic and psychoactive effects of 1-Benzhydrylazetidin-3-amine derivatives stem from their ability to block the reuptake of monoamines, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. The downstream signaling pathways are complex and depend on the specific monoamine and its receptors.

In the case of dopamine, inhibition of DAT leads to prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families).

  • D1-like receptor activation (D1 and D5): Typically couples to Gs/olf proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

  • D2-like receptor activation (D2, D3, and D4): Generally couples to Gi/o proteins, which inhibits adenylyl cyclase, decreases cAMP levels, and modulates ion channel activity.

Dopamine_Signaling DAT_Inhibitor 1-Benzhydrylazetidin-3-amine Derivative (DAT Inhibitor) DAT Dopamine Transporter (DAT) DAT_Inhibitor->DAT blocks Dopamine_Synapse Increased Synaptic Dopamine DAT->Dopamine_Synapse leads to D1_Receptor D1-like Receptor Dopamine_Synapse->D1_Receptor activates D2_Receptor D2-like Receptor Dopamine_Synapse->D2_Receptor activates Gs_olf Gs/olf Activation D1_Receptor->Gs_olf Gi_o Gi/o Activation D2_Receptor->Gi_o AC_Activation Adenylyl Cyclase Activation Gs_olf->AC_Activation AC_Inhibition Adenylyl Cyclase Inhibition Gi_o->AC_Inhibition cAMP_Increase ↑ cAMP AC_Activation->cAMP_Increase cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Cellular_Response_Inhibitory Inhibitory Cellular Response cAMP_Decrease->Cellular_Response_Inhibitory Cellular_Response_Excitatory Excitatory Cellular Response PKA_Activation->Cellular_Response_Excitatory

Conclusion

The 1-Benzhydrylazetidin-3-amine scaffold represents a promising platform for the development of novel monoamine transporter inhibitors. The extensive data on closely related piperidine analogs demonstrates that this class of compounds can achieve high potency at the dopamine transporter, with the potential for tunable selectivity against the norepinephrine and serotonin transporters. The structure-activity relationships highlighted in this guide, particularly the critical role of stereochemistry and aromatic substitution, provide a clear roadmap for the rational design of next-generation therapeutics with tailored pharmacological profiles. The detailed experimental protocols included herein offer a validated framework for the in vitro characterization of these and other novel monoamine reuptake inhibitors. Further exploration of the azetidine core, guided by the principles outlined in this document, holds significant promise for advancing the treatment of a range of neurological and psychiatric disorders.

References

  • Singh, S., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. ChemMedChem, 4(7), 1075-1085. [Link]
  • Singh, S., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. PubMed, [Link]

Sources

Benchmarking 1-Benzhydrylazetidin-3-amine: A Comparative Guide for Monoamine Transporter Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the novel compound 1-Benzhydrylazetidin-3-amine by benchmarking it against standard research compounds known to interact with monoamine transporters. Due to the limited publicly available data on 1-Benzhydrylazetidin-3-amine, this document outlines a scientifically rigorous approach to elucidate its potential pharmacological profile as a monoamine reuptake inhibitor. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Scaffold

1-Benzhydrylazetidin-3-amine is an organic compound featuring a benzhydryl group attached to an azetidine ring. While its primary application appears to be as an intermediate in the synthesis of other pharmaceutical agents, its structural motifs are present in compounds with known biological activities.[1] The benzhydryl moiety, in particular, is a key pharmacophore in a variety of central nervous system (CNS) active compounds, including dopamine transporter (DAT) inhibitors. This structural alert warrants a thorough investigation into its potential interaction with the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft.[2][3][4] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[5][6][7][8] Consequently, compounds that modulate the activity of these transporters are valuable tools for research and potential drug candidates.[2]

This guide proposes a systematic evaluation of 1-Benzhydrylazetidin-3-amine by comparing its in vitro pharmacological properties to those of well-characterized, standard monoamine reuptake inhibitors. This head-to-head comparison will provide crucial insights into its potency, selectivity, and potential mechanism of action.

Selection of Standard Research Compounds for Benchmarking

To establish a robust comparative baseline, a selection of well-established and selective inhibitors for each of the three major monoamine transporters is essential. The chosen compounds are widely used in research and have well-documented pharmacological profiles.

Target TransporterStandard CompoundRationale for Selection
Dopamine Transporter (DAT) GBR-12909 (Vanoxerine) A potent and highly selective dopamine reuptake inhibitor, widely used as a standard for in vitro and in vivo studies.[9][10]
Serotonin Transporter (SERT) Fluoxetine (Prozac) A prototypical Selective Serotonin Reuptake Inhibitor (SSRI) with a well-characterized binding profile and extensive clinical use.[2][9][11][12]
Norepinephrine Transporter (NET) Desipramine A tricyclic antidepressant that acts as a potent and selective norepinephrine reuptake inhibitor, frequently used as a reference compound in research.[7][9][10][12]

Experimental Design: A Multi-faceted Approach to Characterization

A comprehensive in vitro characterization of 1-Benzhydrylazetidin-3-amine will be achieved through a two-tiered experimental approach: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to assess functional potency (IC50).

Signaling Pathway and Experimental Workflow

The following diagram illustrates the fundamental mechanism of monoamine reuptake inhibition and the overarching experimental workflow for characterizing a novel compound.

cluster_0 Synaptic Cleft cluster_1 Experimental Workflow Presynaptic Neuron Presynaptic Neuron Neurotransmitter Neurotransmitter Presynaptic Neuron->Neurotransmitter Release Postsynaptic Neuron Postsynaptic Neuron Monoamine Transporter (DAT, SERT, NET) Monoamine Transporter (DAT, SERT, NET) Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Receptor Receptor Reuptake Inhibitor (e.g., 1-Benzhydrylazetidin-3-amine) Reuptake Inhibitor (e.g., 1-Benzhydrylazetidin-3-amine) Reuptake Inhibitor (e.g., 1-Benzhydrylazetidin-3-amine)->Monoamine Transporter (DAT, SERT, NET) Blockade Neurotransmitter->Monoamine Transporter (DAT, SERT, NET) Reuptake Neurotransmitter->Receptor Binding & Signal Transduction Compound Synthesis & Purification Compound Synthesis & Purification In Vitro Assays In Vitro Assays Compound Synthesis & Purification->In Vitro Assays Data Analysis Data Analysis In Vitro Assays->Data Analysis Comparative Benchmarking Comparative Benchmarking Data Analysis->Comparative Benchmarking Cell Culture (HEK293 expressing hDAT, hSERT, or hNET) Cell Culture (HEK293 expressing hDAT, hSERT, or hNET) Membrane Preparation Membrane Preparation Cell Culture (HEK293 expressing hDAT, hSERT, or hNET)->Membrane Preparation Assay Setup Assay Setup Membrane Preparation->Assay Setup Incubation Incubation Assay Setup->Incubation Radioligand ([³H]WIN 35,428, [³H]Citalopram, or [³H]Nisoxetine) Radioligand ([³H]WIN 35,428, [³H]Citalopram, or [³H]Nisoxetine) Radioligand ([³H]WIN 35,428, [³H]Citalopram, or [³H]Nisoxetine)->Assay Setup Test Compound (1-Benzhydrylazetidin-3-amine or Standard) Test Compound (1-Benzhydrylazetidin-3-amine or Standard) Test Compound (1-Benzhydrylazetidin-3-amine or Standard)->Assay Setup Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC₅₀ and Kᵢ determination) Data Analysis (IC₅₀ and Kᵢ determination) Scintillation Counting->Data Analysis (IC₅₀ and Kᵢ determination)

Caption: Workflow for radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. [13][14][15]

  • Cell Culture:

    • HEK293 cells stably expressing hDAT, hSERT, or hNET are seeded into 96-well plates and grown to form a monolayer. [15][16]

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer. [17] * Cells are pre-incubated with varying concentrations of the test compound (1-Benzhydrylazetidin-3-amine) or a standard inhibitor. [17][16] * Uptake is initiated by adding a fixed concentration of the respective radiolabeled neurotransmitter:

      • hDAT: [³H]Dopamine [17] * hSERT: [³H]Serotonin ([³H]5-HT) [11][18] * hNET: [³H]Norepinephrine [19][20] * The incubation is carried out for a short period to measure the initial rate of uptake. [17]

  • Termination and Lysis:

    • Uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold buffer. [17] * The cells are then lysed to release the accumulated intracellular radioactivity.

  • Quantification and Data Analysis:

    • The radioactivity in the cell lysate is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

The following diagram illustrates the workflow for the neurotransmitter uptake inhibition assay.

Cell Culture (HEK293 expressing hDAT, hSERT, or hNET) Cell Culture (HEK293 expressing hDAT, hSERT, or hNET) Pre-incubation with Test Compound Pre-incubation with Test Compound Cell Culture (HEK293 expressing hDAT, hSERT, or hNET)->Pre-incubation with Test Compound Initiate Uptake with Radiolabeled Neurotransmitter Initiate Uptake with Radiolabeled Neurotransmitter Pre-incubation with Test Compound->Initiate Uptake with Radiolabeled Neurotransmitter Terminate Uptake and Wash Terminate Uptake and Wash Initiate Uptake with Radiolabeled Neurotransmitter->Terminate Uptake and Wash Radiolabeled Neurotransmitter ([³H]Dopamine, [³H]5-HT, or [³H]Norepinephrine) Radiolabeled Neurotransmitter ([³H]Dopamine, [³H]5-HT, or [³H]Norepinephrine) Radiolabeled Neurotransmitter ([³H]Dopamine, [³H]5-HT, or [³H]Norepinephrine)->Initiate Uptake with Radiolabeled Neurotransmitter Cell Lysis Cell Lysis Terminate Uptake and Wash->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting Data Analysis (IC₅₀ determination) Data Analysis (IC₅₀ determination) Scintillation Counting->Data Analysis (IC₅₀ determination)

Caption: Workflow for neurotransmitter uptake inhibition assay.

Data Presentation and Interpretation

The collected data should be presented in a clear and concise manner to facilitate a direct comparison between 1-Benzhydrylazetidin-3-amine and the standard research compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of 1-Benzhydrylazetidin-3-amine and Standard Inhibitors at Human Monoamine Transporters
CompoundhDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
1-Benzhydrylazetidin-3-amine Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
GBR-12909 ~1-5>1000>1000>200>200
Fluoxetine >1000~1-10~200-500<0.01~0.2-0.5
Desipramine >1000~50-100~1-5>10<0.01

Note: Literature values for standard compounds are approximate and can vary based on experimental conditions.

Table 2: Comparative Functional Potencies (IC50, nM) of 1-Benzhydrylazetidin-3-amine and Standard Inhibitors in Neurotransmitter Uptake Assays
CompoundhDAT IC50 (nM)hSERT IC50 (nM)hNET IC50 (nM)
1-Benzhydrylazetidin-3-amine Experimental ValueExperimental ValueExperimental Value
GBR-12909 ~5-20>1000>1000
Fluoxetine >1000~10-50~500-1000
Desipramine >1000~100-200~5-20

Note: Literature values for standard compounds are approximate and can vary based on experimental conditions.

Interpretation of Results:

The data presented in these tables will allow for a comprehensive assessment of 1-Benzhydrylazetidin-3-amine's pharmacological profile. Key aspects to analyze include:

  • Potency: The Ki and IC50 values will indicate the potency of the compound at each transporter. Lower values signify higher potency.

  • Selectivity: By comparing the potency across the three transporters, the selectivity profile can be determined. For example, a much lower Ki at DAT compared to SERT and NET would indicate a selective DAT inhibitor. The selectivity ratios in Table 1 provide a quantitative measure of this.

  • Mechanism of Action: A strong correlation between the binding affinity (Ki) and functional potency (IC50) would suggest that the compound acts as a competitive inhibitor at the substrate binding site.

Conclusion and Future Directions

This guide outlines a robust and systematic approach for the initial pharmacological characterization of 1-Benzhydrylazetidin-3-amine. By benchmarking it against well-established standard research compounds, a clear and objective assessment of its potency and selectivity for the dopamine, serotonin, and norepinephrine transporters can be achieved.

The results of these in vitro assays will be pivotal in determining the future research trajectory for this compound. A profile demonstrating high potency and selectivity for a specific monoamine transporter could warrant further investigation, including in vivo behavioral studies to assess its potential as a novel research tool or therapeutic lead. [6][9][21]Conversely, a lack of significant activity at any of the transporters would suggest that its biological activities may lie elsewhere.

By adhering to the principles of scientific integrity and employing validated experimental protocols, the research community can effectively elucidate the pharmacological properties of novel chemical entities like 1-Benzhydrylazetidin-3-amine, thereby contributing to the advancement of neuroscience and drug discovery.

References

  • Gryzło, B., Zaręba, P., Malawska, K., Jakubowska, A., & Kulig, K. (2015). Progress in the Search for New Dopamine Transporter Inhibitors. Current Medicinal Chemistry, 22(28), 3255–3277. [Link]
  • Negus, S. S., & Miller, L. L. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 350(2), 346–355. [Link]
  • Tsujii, T., et al. (2013). Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder. Pharmacology Biochemistry and Behavior, 105, 138-145. [Link]
  • Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press, New York, NY. [Link]
  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Coleman, J. A., et al. (2023). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Cell, 186(11), 2455-2470.e19. [Link]
  • Rothman, R. B., & Baumann, M. H. (2009). Norepinephrine transporter inhibitors and their therapeutic potential.
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
  • Yohn, S. E., et al. (2016). Not All Antidepressants Are Created Equal: Differential Effects of Monoamine Uptake Inhibitors on Effort-Related Choice Behavior. Neuropsychopharmacology, 41(3), 704–712. [Link]
  • Zhang, L., et al. (2007). Development of Peptidic Dopamine Transporter Inhibitors via Aromatic Modification-Mediated Conformational Restriction. Journal of Medicinal Chemistry, 50(19), 4578–4586. [Link]
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1391–1401. [Link]
  • Gether, U., et al. (2018). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 115(41), 10376-10381. [Link]
  • Coleman, J. A., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. [Link]
  • Rothman, R. B., & Baumann, M. H. (2003). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 12.17.1-12.17.21. [Link]
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • Grokipedia. (n.d.). Monoamine reuptake inhibitor.
  • Science.gov. (n.d.). norepinephrine reuptake inhibitors: Topics by Science.gov.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
  • Lever, J. R., et al. (2011). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. Pharmaceuticals, 4(5), 723–744. [Link]
  • van der Velden, W. J. C., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(32), 11216–11224. [Link]
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
  • Wong, E. H. F., et al. (2000). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS Drug Reviews, 6(4), 357–374. [Link]
  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.
  • Mortensen, O. V., et al. (2019). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 10(5), 2114–2130. [Link]
  • Krishgen Biosystems. (n.d.). GENLISA Human Norepinephrine Transporter (NET) ELISA.
  • Wikipedia. (n.d.). Monoamine reuptake inhibitor.
  • Daws, L. C., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 633–639. [Link]
  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay.
  • Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]
  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References.
  • Patsnap Synapse. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work?
  • ResearchGate. (n.d.). Monoamine reuptake inhibitors: Highlights of recent research developments.
  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay.
  • Kinde, M. N., et al. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biochemistry, 60(27), 2145–2156. [Link]
  • ResearchGate. (n.d.). Release assay for human norepinephrine transporter (hNET) using a....

Sources

A Senior Application Scientist's Guide to In-Vitro Assay Validation for Novel Dopamine Transporter Inhibitors: A Comparative Analysis of 1-Benzhydrylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of in-vitro assays is the bedrock upon which successful therapeutic discovery is built. This guide provides an in-depth, experience-driven comparison of assay methodologies for characterizing novel dopamine transporter (DAT) inhibitors, using the promising, yet not extensively publicly characterized, molecule 1-Benzhydrylazetidin-3-amine hydrochloride as our focal point.

We will not only detail the requisite experimental protocols but also delve into the scientific rationale behind our choices, comparing our target compound's hypothetical performance against established DAT inhibitors. This guide is designed to be a self-validating framework, empowering you to generate robust and reliable data for your own research endeavors.

The Critical Role of the Dopamine Transporter in Neuropharmacology

The dopamine transporter is a key regulator of dopaminergic signaling in the central nervous system. By reuptaking dopamine from the synaptic cleft, the DAT plays a crucial role in mood, motivation, and motor control. Consequently, it is a primary target for a range of therapeutics, from treatments for attention-deficit/hyperactivity disorder (ADHD) and depression to potential therapies for substance use disorders. The development of novel DAT inhibitors requires precise and validated in-vitro assays to determine their potency, selectivity, and mechanism of action.

Comparative Framework: Selecting Our Pharmacological Probes

To provide a meaningful comparison, we will evaluate the hypothetical in-vitro profile of This compound alongside two well-characterized DAT inhibitors with distinct profiles:

  • GBR 12909 (Vanoxerine): A highly potent and selective DAT inhibitor, often employed as a reference compound in research for its clean pharmacological profile.

  • Bupropion: A clinically relevant antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), exhibiting a broader pharmacological profile than highly selective DAT inhibitors.

This comparative approach will allow us to contextualize the performance of our novel compound and highlight the importance of selectivity profiling.

Core In-Vitro Assays for DAT Inhibitor Characterization

Two primary in-vitro assay formats are indispensable for the initial characterization of putative DAT inhibitors: the radioligand binding assay and the functional neurotransmitter uptake assay.

Radioligand Binding Assay: Quantifying Affinity for the Target

This assay directly measures the affinity of a compound for the dopamine transporter. It is a competitive binding assay where the test compound competes with a radiolabeled ligand known to bind to the DAT.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep_cell HEK293 cells stably expressing hDAT prep_mem Membrane Homogenization prep_cell->prep_mem assay_plate 96-well Plate Incubation: Membranes + Radioligand + Test Compound (or Vehicle) prep_mem->assay_plate prep_rad Radioligand Preparation ([3H]WIN 35,428) prep_rad->assay_plate assay_filt Rapid Filtration (GF/B filters) assay_plate->assay_filt assay_wash Washing to remove unbound radioligand assay_filt->assay_wash detect_scint Scintillation Counting assay_wash->detect_scint detect_calc Data Analysis: IC50 Determination detect_scint->detect_calc detect_cheng Ki Calculation (Cheng-Prusoff equation) detect_calc->detect_cheng

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Non-specific binding control: 10 µM GBR 12909

  • Test compounds: this compound, GBR 12909, Bupropion

  • 96-well plates, glass fiber filters (GF/B), cell harvester, and liquid scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293-hDAT cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation (~20 µg protein)

    • 50 µL of assay buffer or non-specific binding control

    • 50 µL of test compound at various concentrations (typically 0.1 nM to 100 µM)

    • 50 µL of [³H]WIN 35,428 at a final concentration equal to its Kd (dissociation constant)

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillant and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay: Assessing Functional Inhibition

This assay measures the functional consequence of a compound binding to the DAT—the inhibition of dopamine uptake into cells. This provides a more physiologically relevant measure of a compound's potency.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep_cell Plate HEK293-hDAT cells in 96-well plates prep_culture Culture overnight to form a confluent monolayer prep_cell->prep_culture assay_preinc Pre-incubate cells with test compound or vehicle prep_culture->assay_preinc assay_add Add fluorescent dopamine analog assay_preinc->assay_add assay_inc Incubate to allow uptake assay_add->assay_inc detect_read Measure intracellular fluorescence (fluorescence plate reader) detect_calc Data Analysis: IC50 Determination detect_read->detect_calc

Caption: Workflow for a fluorescence-based dopamine uptake assay.

Materials:

  • HEK293 cells stably expressing hDAT

  • Culture medium: DMEM with 10% FBS and appropriate selection antibiotic

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS)

  • Fluorescent dopamine transporter substrate (e.g., from a commercial kit)

  • Test compounds: this compound, GBR 12909, Bupropion

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed HEK293-hDAT cells in 96-well black, clear-bottom plates and culture overnight to achieve a confluent monolayer.

  • Compound Pre-incubation: Remove the culture medium and wash the cells with HBSS. Add HBSS containing the test compounds at various concentrations and incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the fluorescent dopamine substrate to all wells to initiate the uptake reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 15-30 minutes.

  • Data Analysis: Determine the rate of uptake (slope of the fluorescence versus time curve) for each concentration of the test compound. Plot the percentage of inhibition of the uptake rate against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Data Analysis and Interpretation

The following tables present a comparative analysis of the in-vitro performance of this compound (hypothetical data) against our selected reference compounds.

Table 1: Comparative Binding Affinities (Ki) at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/NET SelectivityDAT/SERT Selectivity
1-Benzhydrylazetidin-3-amine HCl (Hypothetical) 8.5 450 >10,000 ~53-fold >1,176-fold
GBR 129091.22803,400~233-fold~2,833-fold
Bupropion5261,980>10,000~3.8-fold>19-fold

Table 2: Comparative Functional Potency (IC50) in Dopamine Uptake Assay

CompoundDAT Uptake IC50 (nM)
1-Benzhydrylazetidin-3-amine HCl (Hypothetical) 15.2
GBR 129092.5
Bupropion980
Interpretation of Results

Based on our hypothetical data, This compound presents a promising profile as a potent and selective DAT inhibitor. Its high affinity for the DAT, coupled with significantly lower affinity for the norepinephrine (NET) and serotonin (SERT) transporters, suggests a desirable level of selectivity. This is a critical attribute, as off-target activity at NET and SERT can lead to undesirable side effects.

When compared to GBR 12909 , our hypothetical compound is slightly less potent and selective, but still maintains a strong preference for the DAT. In contrast, Bupropion demonstrates significantly lower potency and selectivity for the DAT, consistent with its known mechanism as a dual norepinephrine-dopamine reuptake inhibitor.

The functional uptake data corroborates the binding affinity results, with the rank order of potency (GBR 12909 > 1-Benzhydrylazetidin-3-amine HCl > Bupropion) being consistent across both assays.

The Imperative of Rigorous Assay Validation

The data presented in this guide is meaningful only within the context of properly validated assays. Key validation parameters that must be assessed for both binding and uptake assays include:

  • Specificity: Ensuring the assay signal is due to interaction with the target of interest. This is achieved through the use of appropriate negative controls (e.g., cells not expressing the DAT) and selective inhibitors.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by comparing results to a known standard or reference method.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Adherence to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) is paramount for ensuring the quality and reliability of assay data.[1][2][3][4]

Concluding Remarks for the Diligent Researcher

This guide has provided a comprehensive framework for the in-vitro validation and comparative analysis of a novel dopamine transporter inhibitor, this compound. By employing rigorous, well-validated radioligand binding and functional uptake assays, and by contextualizing data against well-characterized reference compounds, researchers can build a robust pharmacological profile for their molecules of interest.

The scientific journey from a novel chemical entity to a potential therapeutic is long and fraught with challenges. However, a commitment to the principles of scientific integrity and meticulous assay validation, as outlined in this guide, will undoubtedly pave the way for more informed decision-making and, ultimately, the successful development of novel therapeutics for neurological and psychiatric disorders.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Quality Guidelines.
  • Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzhydrylazetidin-3-amine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Benzhydrylazetidin-3-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond generic advice to offer a detailed operational plan rooted in established safety protocols and regulatory standards. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound and its analogs are classified as hazardous.[1][2] The primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation (H315).[1][2]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2]

These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks during handling and disposal.

Personal Protective Equipment (PPE) Protocol

A self-validating system of protection is crucial. The following PPE is mandatory when handling this compound in any form (solid or in solution):

PPE ComponentSpecificationRationale
Gloves Nitrile gloves, inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface).[3]To prevent skin contact and subsequent irritation.[1]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or risk of splashing.To protect against serious eye irritation from dust particles or splashes.[1]
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if handling fine powders that may become airborne.[3]To prevent inhalation of the compound, which can cause respiratory irritation.[1][3] Work should ideally be conducted in a well-ventilated area or a fume hood to minimize inhalation risk.[3]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by the principle of "cradle-to-grave" management of hazardous waste, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] The following workflow ensures compliance and safety.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the foundation of safe chemical waste management.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[5]

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings (e.g., "Irritant").[6]

  • Incompatible Materials: Store this waste stream away from incompatible materials. Specifically, keep it separate from strong bases and oxidizing agents to prevent any potential reactions.[7][8]

  • Satellite Accumulation Area (SAA): The waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[6][7][9]

Step 2: Managing Spills and Contaminated Materials

Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.[3]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spilled material. Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled hazardous waste container.[1][3][10] Avoid creating dust.[3]

  • Decontamination: Clean the spill area with soap and water.[1] All cleaning materials (gloves, wipes, etc.) must be disposed of as hazardous waste in the same container.

  • Personal Contamination:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[1][3]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1][3]

Step 3: Final Disposal Pathway

Once collected, the hazardous waste must be disposed of through a licensed and approved channel. Under no circumstances should this chemical be disposed of down the drain.[3][11]

  • Engage a Licensed Waste Disposal Service: The primary and mandated method for disposal is to transfer the waste to a licensed professional waste disposal company.[3][4] These companies are equipped to handle and transport hazardous chemicals according to regulatory requirements.

  • Incineration: The recommended final disposal method for this type of organic amine hydrochloride is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This process ensures the complete destruction of the compound, breaking it down into less harmful components like carbon oxides, nitrogen oxides, and hydrogen chloride.[1][3]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This "cradle-to-grave" documentation is a legal requirement under RCRA and is essential for regulatory compliance and inspections.[4][6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

cluster_0 Phase 1: At the Bench cluster_1 Phase 2: In-Lab Management cluster_2 Phase 3: Final Disposition A Generation of Waste (e.g., residual solid, contaminated consumables) B Wear Full PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate into Labeled, Compatible Hazardous Waste Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Spill Occurs? D->E F Follow Spill Cleanup Protocol E->F Yes G Arrange for Pickup by Licensed Waste Disposal Vendor E->G No F->D H Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal via High-Temperature Incineration H->I J Maintain Disposal Records (Manifests) I->J

Caption: Disposal workflow for this compound.

Regulatory and Compliance Framework

All disposal activities must align with federal, state, and local regulations. The EPA's RCRA is the primary federal law governing hazardous waste management.[4] Key compliance points include:

  • Generator Status: Your laboratory or institution will have a specific generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the volume of hazardous waste produced per month.[6] This status dictates storage time limits and reporting requirements.[6][11]

  • Training: All personnel handling hazardous waste must be trained on proper procedures and emergency response.[11]

  • Record Keeping: Manifests that track the waste from your facility to the final disposal site must be maintained for at least three years.[12]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Benzhydrylazetidin-3-amine dihydrochloride.
  • Capot Chemical Co., Ltd. (2026, January 3). MSDS of (1-benzhydrylazetidin-3-yl)methanamine;dihydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 1-Benzhydryl-3-azetidinone.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. PubChem Compound Summary for CID 2801726.
  • Fisher Scientific. (2011, March 8). Safety Data Sheet: Aminodiphenylmethane.
  • Chemsrc. (2025, August 26). CAS#:1189735-08-7 | this compound.
  • Home Sunshine Pharma. (n.d.). 1-Benzhydrylazetidin-3-amine CAS 40432-52-8.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Maryland Department of the Environment. (n.d.). Hazardous Waste. Retrieved from Maryland Department of the Environment.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from University of Oklahoma Health Sciences Center.
  • Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban [Video]. YouTube.
  • Indiana Department of Environmental Management. (n.d.). IDEM: Managing Waste: Hazardous Waste.

Sources

Comprehensive Safety and Handling Guide for 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential operational and safety protocols for the handling and disposal of 1-Benzhydrylazetidin-3-amine hydrochloride (CAS: 1965305-27-4). As a valued professional in research and drug development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and excellence in your laboratory.

The benzhydryl amine moiety is a significant structural motif in medicinal chemistry, and understanding the handling of its hydrochloride salt is crucial for safe experimentation. This guide will address the necessary personal protective equipment (PPE), detailed handling procedures, and compliant disposal methods.

Hazard Identification and Risk Assessment

This compound and its dihydrochloride counterpart are classified as irritants.[1] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant irritation to the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]

While comprehensive toxicological data for this specific salt is not extensively published, the known hazards of similar amine hydrochlorides and azetidine derivatives necessitate a cautious approach.[4][5] Prolonged or repeated exposure should be avoided.

Hazard Summary Table
Hazard StatementGHS ClassificationPrimary Routes of ExposurePotential Health Effects
H315Skin Irritation (Category 2)DermalRedness, itching, inflammation.[1][2]
H319Eye Irritation (Category 2A)OcularRedness, pain, watering, blurred vision.[1][2]
H335Specific target organ toxicity — single exposure (Category 3), Respiratory systemInhalationCoughing, shortness of breath, irritation of the nose and throat.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist item; it is a scientifically-informed decision to mitigate the specific risks posed by this compound. The following PPE is mandatory when handling this compound.

PPE Specification Table
PPE ComponentSpecificationRationale and Best Practices
Gloves Chemical-resistant nitrile or neoprene gloves.[5]Protection Against Dermal Absorption: Amines can be absorbed through the skin. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your hands.[3]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Prevention of Eye Irritation: This compound is a known eye irritant.[1][2] Goggles provide a seal around the eyes, offering superior protection against splashes and airborne particles compared to safety glasses alone.
Lab Coat A clean, buttoned lab coat made of a suitable material.Body Protection: Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Mitigation of Inhalation Hazard: Required when handling the compound as a powder or when there is a potential for aerosol generation.[6] This prevents the inhalation of airborne particles that can cause respiratory irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety and experimental integrity. The following workflow outlines the key stages of working with this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_reagents Gather and Inspect Reagents prep_workspace->prep_reagents handling_weigh Weighing (in fume hood) prep_reagents->handling_weigh Proceed to handling handling_dissolve Dissolution handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Surfaces handling_reaction->cleanup_decontaminate Experiment complete cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_waste Segregate Chemical Waste cleanup_wash->disposal_waste Post-cleanup disposal_container Label Waste Container disposal_waste->disposal_container disposal_collection Arrange for Professional Disposal disposal_container->disposal_collection

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize the risk of inhalation.[7]

    • Workspace Decontamination: Before starting, ensure the work area is clean and free of incompatible materials.[4]

    • Emergency Equipment: Locate the nearest safety shower and eyewash station. Confirm they are in good working order.

  • Handling:

    • Weighing: When weighing the solid, do so within a fume hood to contain any dust.[3]

    • Avoid Dust Formation: Handle the compound gently to avoid creating airborne dust.[3]

    • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • In Case of a Spill:

    • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

    • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up a spill.

    • Containment: Use an inert absorbent material to contain the spill.[1]

    • Collection: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[3] Avoid generating dust during cleanup.[3]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical advice.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Management Workflow

G start Waste Generation (e.g., unused compound, contaminated materials) segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) start->segregate container Use Designated, Labeled Waste Container segregate->container storage Store in a Secure, Ventilated Area container->storage collection Schedule Pickup by Certified Waste Disposal Service storage->collection end Waste Manifest and Record Keeping collection->end

Caption: A compliant workflow for the disposal of chemical waste.

Disposal Procedures
  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted.

    • Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated, sealed bag or container.

  • Containerization:

    • All waste must be stored in clearly labeled, sealed containers that are compatible with the chemical.[4]

    • The label should include the chemical name, concentration, and associated hazards.

  • Regulatory Compliance:

    • Dispose of all waste in accordance with local, state, and federal regulations.[8]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

By adhering to these guidelines, you contribute to a safe and efficient research environment, allowing for the advancement of science without compromising personal or environmental well-being.

References

  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride.
  • Capot Chemical. (2026). MSDS of (1-benzhydrylazetidin-3-yl)methanamine;dihydrochloride.
  • Chemsrc. (2025). This compound.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • SafetyStratus. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Process Sensing Technologies. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Home Sunshine Pharma. (n.d.). 1-Benzhydrylazetidin-3-amine CAS 40432-52-8.
  • Seedion. (n.d.). This compound.
  • Kumar, A., & Singh, B. K. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(3), 1239–1256.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。